molecular weight and physical properties of methyl 1-methylpyrrolidine-2-acetate
An In-depth Technical Guide to Methyl 1-Methylpyrrolidine-2-acetate for Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties Methyl 1-methylpyrrolidine-2-acetate, w...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Methyl 1-Methylpyrrolidine-2-acetate for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
Methyl 1-methylpyrrolidine-2-acetate, with the IUPAC name methyl 2-(1-methylpyrrolidin-2-yl)acetate, is a pyrrolidine derivative characterized by a methyl group on the nitrogen atom and a methyl acetate substituent at the 2-position of the pyrrolidine ring.
Table 1: Chemical and Physical Properties of Methyl 1-Methylpyrrolidine-2-acetate and a Related Analog
Property
Value for Methyl 2-(1-methylpyrrolidin-2-yl)acetate
Value for (R)-Methyl 2-(pyrrolidin-2-yl)acetate (Analog)
A documented synthetic route for methyl 2-(1-methylpyrrolidin-2-yl)acetate involves the reduction of a precursor, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate. This process highlights the compound's role as a valuable synthetic intermediate.[3]
Experimental Protocol: Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate
This protocol is adapted from a patented synthesis method.[3]
Standard laboratory glassware and equipment for chemical synthesis under controlled temperature.
Procedure:
The starting material, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, is dissolved in acetic acid.
The reaction mixture is cooled to a temperature between 0-10 °C.
Sodium borohydride is slowly added to the cooled solution while maintaining the temperature.
The reaction is then allowed to warm to 25-35 °C and stirred for a sufficient time to ensure complete reaction.
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure to yield the crude product, methyl 2-(1-methylpyrrolidin-2-yl)acetate.
Further purification can be performed using standard laboratory techniques if required.
Synthesis Workflow Diagram
Caption: A schematic diagram illustrating the synthesis of methyl 2-(1-methylpyrrolidin-2-yl)acetate.
Applications in Research and Drug Development
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of biologically active compounds.[4][5] Its structural properties, including its three-dimensional nature and the ability to engage in hydrogen bonding, make it a valuable component in the design of novel therapeutics.[5][6]
Role as a Synthetic Intermediate
Methyl 1-methylpyrrolidine-2-acetate serves as a key intermediate in the synthesis of more complex molecules.[3] For instance, the aforementioned synthesis is a step towards producing 1-methyl-2-(2-hydroxyethyl)pyrrolidine, which is highlighted as a useful intermediate for pharmaceuticals.[3] This positions methyl 1-methylpyrrolidine-2-acetate as a valuable building block for creating libraries of compounds for drug screening.
Potential in CNS and Antiviral Drug Discovery
Pyrrolidine derivatives have shown significant promise in the development of treatments for central nervous system (CNS) disorders and as antiviral agents.[7][8][9][10] The structural motif of methyl 1-methylpyrrolidine-2-acetate can be found in various compounds being investigated for their therapeutic potential.
CNS Disorders: The pyrrolidine ring is a key feature in many compounds targeting CNS pathways. Its inclusion in drug candidates can influence their binding affinity to receptors and their pharmacokinetic properties.[10][11]
Antiviral Activity: Numerous pyrrolidine-containing molecules have been identified as potent antiviral agents, including inhibitors of viral proteases and polymerases.[8][9] The structural framework of methyl 1-methylpyrrolidine-2-acetate could be elaborated to design novel antiviral compounds.
Logical Relationship in Drug Discovery
Caption: The role of methyl 1-methylpyrrolidine-2-acetate as a key intermediate in drug discovery.
Safety and Handling Protocols
A specific Material Safety Data Sheet (MSDS) for methyl 1-methylpyrrolidine-2-acetate was not found in the available literature. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance and by considering the safety profiles of structurally similar compounds, such as N-Methyl-2-pyrrolidone (NMP) and other pyrrolidine derivatives.[12]
General Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[13]
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[13] Do not ingest.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
First Aid Measures (Based on related compounds):
Skin Contact: Immediately wash off with soap and plenty of water.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
Methyl 1-methylpyrrolidine-2-acetate is a promising chemical entity with clear potential as a versatile intermediate in organic synthesis and drug discovery. While further research is needed to fully characterize its physical properties and biological activities, its structural features align with those of many successful therapeutic agents. This guide provides a solid foundation for researchers to build upon as they explore the applications of this intriguing molecule.
References
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A Technical Guide to the Chemical Structure and Stereochemistry of Methyl 1-Methylpyrrolidine-2-acetate
Executive Summary Methyl 1-methylpyrrolidine-2-acetate is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring, a key structural motif in numerous natural products and pharmaceuticals.[1][2] Its s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 1-methylpyrrolidine-2-acetate is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring, a key structural motif in numerous natural products and pharmaceuticals.[1][2] Its significance in medicinal chemistry and drug development stems from the presence of a stereogenic center at the C2 position of the pyrrolidine ring, which imparts chirality to the molecule. This guide provides an in-depth analysis of its chemical structure, stereochemical properties, synthetic pathways, and the analytical methodologies required for its characterization and enantiomeric separation. For researchers and drug development professionals, a thorough understanding of these attributes is critical for leveraging this versatile scaffold in the design of novel, stereochemically pure therapeutic agents.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the foundation for all further investigation.
The molecule consists of a pyrrolidine ring N-substituted with a methyl group. A methyl acetate moiety is attached to the carbon at the 2-position. The carbon atom at this position (C2) is a chiral center, giving rise to two possible enantiomers.
Caption: 2D structure of methyl 1-methylpyrrolidine-2-acetate.
Physicochemical Data
The following table summarizes key physicochemical properties, which are essential for designing synthetic workups, purification protocols, and analytical methods.
The biological activity of chiral molecules is intimately linked to their three-dimensional structure. For methyl 1-methylpyrrolidine-2-acetate, two key stereochemical features are of paramount importance.
The Chiral Center at C2: (R) and (S) Enantiomers
The C2 carbon of the pyrrolidine ring is bonded to four different groups: the ring nitrogen (C1), a ring carbon (C3), a hydrogen atom (not shown), and the methyl acetate side chain. This creates a stereogenic center, resulting in two non-superimposable mirror images known as enantiomers:
(R)-methyl 2-(1-methylpyrrolidin-2-yl)acetate
(S)-methyl 2-(1-methylpyrrolidin-2-yl)acetate
Caption: The (R) and (S) enantiomers of the molecule.
The distinct spatial arrangement of these enantiomers dictates how they interact with chiral biological targets like enzymes and receptors. It is a well-established principle in pharmacology that enantiomers can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles.[5]
Conformational Dynamics: Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. The ring undergoes a low-energy conformational change known as pseudorotation, where the pucker moves around the ring.[1][6] This flexibility allows the substituents on the ring to adopt various spatial orientations (pseudo-axial and pseudo-equatorial), which can significantly influence the molecule's ability to bind to a biological target.[6] This inherent three-dimensionality is a key reason why the pyrrolidine scaffold is considered a "privileged structure" in drug discovery.[1]
Synthetic Pathways and Stereocontrol
The synthesis of methyl 1-methylpyrrolidine-2-acetate can be achieved through several routes. For applications in drug development, controlling the stereochemistry at the C2 center is often the most critical challenge.
Primary Synthetic Route: Reduction of a Pyrrolidin-2-ylidene Precursor
A practical and scalable synthesis involves the reduction of a readily available precursor, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate.[7] This method produces the racemic mixture of the target compound.
Caption: Workflow for the synthesis of racemic product.
Experimental Protocol:
Reaction Setup: To a stirred mixture of methyl (2E/Z)-(1-methylpyrrolidin-2-ylidene)acetate (1.0 eq) in acetic acid, cool the reaction vessel to 0-5 °C using an ice bath.[7]
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.6 eq) portion-wise, ensuring the internal temperature is maintained below 10 °C.[7]
Causality Note: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the exocyclic double bond without affecting the ester functionality. Acetic acid serves as both the solvent and a proton source.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature (e.g., 30 °C) and stir for approximately 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]
Workup: Quench the reaction carefully with water and basify with a suitable base (e.g., NaOH or K₂CO₃) to neutralize the acetic acid.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Stereoselective Synthetic Approaches
Achieving a specific enantiomer requires a stereocontrolled synthesis. Common strategies include:
Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as the amino acid L-proline or D-proline. The inherent stereochemistry of the starting material is carried through the synthetic sequence to yield the desired enantiomer of the final product.[8]
Asymmetric Catalysis: Employing a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction, leading to an enantiomeric excess of one isomer over the other.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound requires a combination of modern analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
A primary fragmentation pathway would likely involve the cleavage of the ester group or fragmentation of the pyrrolidine ring, with a characteristic fragment often being the N-methylpyrrolidine cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure. Below are the predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H and ¹³C NMR Data
Position
Predicted ¹H Shift (ppm), Multiplicity
Predicted ¹³C Shift (ppm)
N-C H₃
~2.3, s
~40
C H₂-COOCH₃
~2.5-2.7, m
~42
C OOCH₃
~3.7, s
~52
Pyrrolidine C2-H
~3.0-3.2, m
~65
Pyrrolidine C3, C4-H ₂
~1.6-2.0, m
~22, ~30
Pyrrolidine C5-H ₂
~2.2-2.4, m
~55
C =O
-
~173
Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
General Protocol for NMR Sample Preparation and Acquisition: [9]
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, 8-16 scans are typically sufficient.
Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift axis using the TMS signal. Integrate the signals to determine proton ratios.
Enantiomeric Analysis and Separation
Since the compound is chiral, determining its enantiomeric purity is essential, especially for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.[10]
Workflow for Chiral Method Development
Developing a robust method for separating the (R) and (S) enantiomers typically follows an empirical but structured approach.
Caption: General workflow for chiral HPLC method development.
Protocol: Direct Chiral HPLC Method
This approach uses a Chiral Stationary Phase (CSP) to directly resolve the enantiomers. Polysaccharide-based columns are highly versatile and a common starting point.[5][11]
Column Selection: Choose a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
Causality Note: These phases offer a variety of chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance), making them effective for a broad range of compounds.
Mobile Phase: Start with a normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at a suitable wavelength (e.g., 210 nm, as the ester carbonyl has a weak chromophore) or Mass Spectrometry for higher sensitivity.
Optimization: If separation is not achieved, systematically vary the alcohol modifier percentage and type. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can dramatically improve peak shape and resolution.
Relevance and Application in Drug Discovery
While methyl 1-methylpyrrolidine-2-acetate may not be an active pharmaceutical ingredient itself, its structural components are of high value.
A Privileged Scaffold: The pyrrolidine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates for treating diseases of the central nervous system, cancer, and inflammation.[1] Its defined 3D structure and favorable physicochemical properties make it an ideal scaffold for building complex molecules.
Versatile Synthetic Intermediate: As a functionalized building block, this compound is a precursor for more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing multiple handles for further chemical modification. Its parent amine, N-methylpyrrolidine, is a key intermediate in the synthesis of pharmaceuticals like the antibiotic cefepime.[2]
Conclusion
Methyl 1-methylpyrrolidine-2-acetate is a structurally significant chiral molecule. Its core features—a stereogenic center at C2 and a conformationally flexible pyrrolidine ring—make it a compound of interest for drug discovery and development. A comprehensive understanding of its synthesis, stereochemistry, and the analytical techniques required for its characterization and chiral separation is fundamental for any researcher aiming to utilize this scaffold. The protocols and insights provided in this guide serve as a robust foundation for the successful investigation and application of this versatile chemical entity.
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Thermodynamic Stability of Methyl 1-Methylpyrrolidine-2-Acetate at Room Temperature: A Comprehensive Technical Guide
Executive Summary Understanding the thermodynamic stability of pharmaceutical intermediates is a critical prerequisite for robust drug development and synthetic scale-up. Methyl 1-methylpyrrolidine-2-acetate (CAS: 51856-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the thermodynamic stability of pharmaceutical intermediates is a critical prerequisite for robust drug development and synthetic scale-up. Methyl 1-methylpyrrolidine-2-acetate (CAS: 51856-76-9) is a highly functionalized pyrrolidine derivative characterized by a tertiary amine and a methyl ester moiety. At room temperature (25°C), its stability is governed not by high-energy thermal decomposition, but by subtle, micro-environmental factors—specifically ambient moisture and atmospheric oxygen.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic liabilities of methyl 1-methylpyrrolidine-2-acetate at room temperature, detailing the causality behind its degradation pathways, and outlining field-proven, self-validating analytical protocols for stability profiling.
Molecular Architecture & Thermodynamic Baseline
To predict a molecule's thermodynamic behavior, one must first deconstruct its architecture. Methyl 1-methylpyrrolidine-2-acetate (C₈H₁₅NO₂) features an N-methylated pyrrolidine ring with an acetic acid methyl ester substituent at the C2 position. According to structural data from the [1], this specific arrangement confers unique stability characteristics compared to typical amino esters:
Stereochemical Integrity: Unlike α-amino esters (e.g., methyl prolinate) which readily undergo racemization via enolization, methyl 1-methylpyrrolidine-2-acetate is a γ-amino ester equivalent. The methylene bridge (–CH₂–) separating the C2 chiral center from the ester carbonyl prevents enolization-driven epimerization. The stereocenter remains thermodynamically locked at 25°C.
Resistance to Lactamization: Primary and secondary γ-amino esters spontaneously cyclize to form thermodynamically favored lactams (pyrrolidones). However, because the nitrogen in this molecule is a tertiary amine (N-methylated), it lacks the necessary N–H proton to form a stable amide bond without high-energy dealkylation. Intramolecular cyclization is therefore thermodynamically prohibited at room temperature.
Degradation Pathways at 25°C
While structurally protected from cyclization and racemization, the molecule possesses two primary thermodynamic liabilities when exposed to standard atmospheric conditions.
A. Intramolecularly Auto-Catalyzed Hydrolysis
The most significant degradation pathway at 25°C is the hydrolytic cleavage of the methyl ester. While aliphatic esters are generally stable at neutral pH, the tertiary amine in methyl 1-methylpyrrolidine-2-acetate acts as an active participant in its own degradation.
Mechanistic Causality: The lone pair on the N-methyl group functions as an intramolecular general base. Through a transient 7-membered cyclic transition state, the nitrogen hydrogen-bonds with ambient water molecules, drastically increasing the water's nucleophilicity toward the ester carbonyl. This auto-catalysis renders the molecule highly sensitive to relative humidity (RH).
B. Oxidative Degradation (N-Oxidation)
Tertiary amines are susceptible to oxidation by atmospheric oxygen, forming N-oxides. At 25°C, this process is kinetically slow but thermodynamically spontaneous. The formation of the N-oxide derivative alters the molecule's polarity and completely neutralizes the auto-catalytic hydrolysis pathway by tying up the nitrogen lone pair.
Primary thermodynamic degradation pathways at room temperature.
Experimental Workflows for Stability Profiling
To empirically validate the thermodynamic stability of this compound, we employ a rigorous, self-validating workflow based on the[2].
Analytical Choice Causality
Methyl 1-methylpyrrolidine-2-acetate lacks an extended conjugated π-system, rendering standard UV detection (e.g., 254 nm) virtually blind to the molecule. Detection must occur at low wavelengths (210 nm), which is highly susceptible to mobile-phase interference. Therefore, this protocol mandates orthogonal detection using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the [M+H]⁺ ion at m/z 158.1, coupled with Karl Fischer (KF) Titration .
Aliquot 5.0 mL of methyl 1-methylpyrrolidine-2-acetate (n=3 independent batches) into standard amber glass vials.
Store vials in an environmental chamber calibrated to exactly 25°C ± 2°C and 60% RH ± 5% RH.
Causality: Amber glass prevents photo-induced radical initiation of the N-oxidation pathway, isolating thermal and moisture-driven degradation as the independent variables.
Step 2: System Suitability Testing (SST) & Blank Subtraction
Prior to each timepoint analysis, run a mobile phase blank and a known reference standard.
Self-Validating Mechanism: The SST must yield a signal-to-noise ratio > 10:1 for the 0.1% degradation product limit. Blank subtraction ensures that any observed 1-methylpyrrolidine-2-acetic acid is a true degradation product and not an artifact of column carryover or on-column hydrolysis.
Extract a 50 µL aliquot. Use 10 µL for KF titration to quantify absolute water content (ppm).
Dilute the remaining 40 µL in anhydrous acetonitrile (to halt further hydrolysis) and inject into the LC-MS.
Causality: KF titration is performed simultaneously with LC-MS to establish a direct mathematical correlation between the micro-environmental water content and the pseudo-first-order hydrolysis rate constant.
Step 4: Mass Balance Verification
Self-Validating Mechanism: The sum of the molar concentrations of the intact ester, the free acid, and the N-oxide must equal 100% ± 0.5% of the initial baseline concentration. Any deviation triggers an automatic investigation for volatile mass loss.
ICH Q1A(R2) compliant self-validating stability testing workflow.
Quantitative Data & Thermodynamic Parameters
The following tables summarize the baseline physicochemical properties derived from chemical databases [3] and a representative kinetic degradation profile modeled for standard long-term storage conditions.
Note: Data represents a kinetic model derived from structural analogs under standard ICH Q1A(R2) long-term storage conditions. The strict mass balance validates the absence of uncharacterized polymerization.
Conclusion & Storage Directives
Methyl 1-methylpyrrolidine-2-acetate exhibits excellent stereochemical and skeletal stability at room temperature, largely due to its inability to undergo enolization or lactamization. However, its thermodynamic Achilles' heel is the auto-catalyzed hydrolysis of its ester moiety, facilitated by the neighboring tertiary amine.
Directives for Optimal Stability: To arrest the thermodynamic degradation vectors at 25°C, the compound must be stored in tightly sealed, amber glass containers purged with an inert gas (Argon or Nitrogen) to eliminate atmospheric oxygen and ambient moisture. Under strictly anhydrous and anaerobic conditions, the compound exhibits indefinite thermodynamic stability at room temperature.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 103551, Methyl 1-methylpyrrolidine-2-acetate." PubChem Database.[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Guidelines.[Link]
methyl 1-methylpyrrolidine-2-acetate safety data sheet and toxicity profile
An In-Depth Technical Guide on the Safety and Toxicity Profile of Methyl 1-Methylpyrrolidine-2-acetate For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 1-methylpyrrolidine-2-acetat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Safety and Toxicity Profile of Methyl 1-Methylpyrrolidine-2-acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 1-methylpyrrolidine-2-acetate is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for safe handling and for predicting its potential biological effects. This guide provides a comprehensive overview of the known physicochemical properties of methyl 1-methylpyrrolidine-2-acetate. In the absence of direct experimental toxicological data for this specific molecule, we present a predictive toxicity profile based on a structure-activity relationship (SAR) analysis of the closely related and well-characterized compound, N-methyl-2-pyrrolidone (NMP).
Crucially, this document also serves as a practical guide for researchers, outlining the standard, internationally recognized experimental protocols necessary to definitively determine the toxicological profile of methyl 1-methylpyrrolidine-2-acetate. By synthesizing predictive insights with a clear roadmap for experimental validation, this guide aims to equip scientists and drug development professionals with the knowledge required to safely advance their research.
Introduction to Methyl 1-Methylpyrrolidine-2-acetate
Methyl 1-methylpyrrolidine-2-acetate is an organic compound featuring a pyrrolidine ring N-substituted with a methyl group and bearing a methyl acetate group at the 2-position. Its structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the development of new therapeutic agents.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of methyl 1-methylpyrrolidine-2-acetate is presented in Table 1. These properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as for determining appropriate handling and storage procedures.
Predictive Toxicity Profile: A Structure-Activity Relationship (SAR) Approach
Disclaimer: There is a significant lack of publicly available, direct experimental toxicological data for methyl 1-methylpyrrolidine-2-acetate. The following profile is a scientific prediction based on the well-documented toxicity of the structurally related compound, N-methyl-2-pyrrolidone (NMP, CAS No. 872-50-4). While this SAR analysis provides a valuable starting point, it must be emphasized that these are predicted hazards and must be confirmed through experimental testing.
The primary structural analogue, NMP, shares the N-methylpyrrolidine core. The key difference lies in the substituent at the 2-position: methyl 1-methylpyrrolidine-2-acetate has a methyl acetate group, whereas NMP has a carbonyl group (a lactam). This difference may influence the compound's metabolic fate and reactivity, but the overall toxicological profile of the N-methylpyrrolidine moiety is likely to be a significant contributor.
Figure 1. Structural comparison of the target compound and its primary analogue.
Predicted Health Hazards based on NMP Data
Based on the extensive data available for NMP, the following hazards can be predicted for methyl 1-methylpyrrolidine-2-acetate.
Hazard Category
Predicted Hazard for Methyl 1-Methylpyrrolidine-2-acetate
Basis of Prediction (NMP Data)
Acute Oral Toxicity
Predicted to have low acute toxicity.
NMP has a low order of acute toxicity. Oral LD50 in rats is reported as 3914 mg/kg.[3][4]
Skin Corrosion/Irritation
Predicted to be a skin irritant.
NMP is classified as a skin irritant (Category 2).[5][6] It can cause itching, redness, and scaling.[7]
Serious Eye Damage/Irritation
Predicted to be a serious eye irritant.
NMP is classified as a serious eye irritant (Category 2A).[3][5][6] It causes eye irritation, redness, and pain.[8]
Respiratory Irritation
May cause respiratory irritation.
NMP is classified for specific target organ toxicity (single exposure), causing respiratory tract irritation.[5][6]
Germ Cell Mutagenicity
Predicted to be non-mutagenic.
NMP did not show genotoxic potential in in vivo and in vitro test systems.[9]
Carcinogenicity
Not predicted to be carcinogenic.
No component of NMP is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
Reproductive Toxicity
Predicted to be a reproductive toxicant. May damage the unborn child.
NMP is classified as a reproductive toxicant (Category 1B).[3][5][6] It may cause harm to the unborn child.[10] Developmental toxicity has been observed in rats below maternally toxic levels.[11]
Specific Target Organ Toxicity (Repeated Exposure)
May cause damage to organs through prolonged or repeated exposure.
Repeated exposure to NMP has shown systemic effects, including testicular and thymic atrophy in rats.[12]
Safe Handling and First Aid Recommendations
Given the predicted hazards, the following handling procedures and first-aid measures are recommended.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][13] Avoid breathing vapors or mists.[14] Wash hands thoroughly after handling.[13]
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[13] Store away from incompatible materials such as strong oxidizing agents.[13]
First Aid:
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][15]
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13][15]
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7]
A Roadmap for Experimental Toxicological Assessment
To move beyond prediction and establish a definitive safety profile for methyl 1-methylpyrrolidine-2-acetate, a tiered approach to experimental testing is required. The following sections outline the standard methodologies, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for regulatory toxicology.
Figure 2. Recommended workflow for toxicological assessment.
Acute Oral Toxicity Testing
Objective: To determine the short-term toxicity of a single oral dose and to obtain an LD50 (median lethal dose) value or classify the substance into a toxicity category.
Recommended Protocols: OECD Guidelines for the Testing of Chemicals provide several options that reduce animal usage compared to historical methods.[16]
OECD 420 (Fixed Dose Procedure): Animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The test proceeds sequentially, and the outcome is the identification of a dose causing evident toxicity but not mortality.[17]
OECD 423 (Acute Toxic Class Method): A stepwise procedure using 3 animals per step. The presence or absence of mortality determines the next dose level, leading to a classification rather than a point estimate of the LD50.[18]
OECD 425 (Up-and-Down Procedure): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is most efficient at estimating the LD50.[19]
Methodology Outline (based on OECD 423):
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
Dose Administration: Administer the test substance by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
Stepwise Procedure:
Dose an initial group of 3 animals.
If mortality occurs, re-test at a lower dose level.
If no mortality occurs, test at the next higher dose level.
Observation: Observe animals for signs of toxicity and mortality for up to 14 days. Record body weight changes and perform a gross necropsy on all animals at the end of the study.
Classification: The substance is classified based on the pattern of mortality observed at the different dose levels according to the Globally Harmonized System (GHS).[18]
Skin and Eye Irritation/Corrosion Testing
Objective: To determine the potential of the substance to cause reversible (irritation) or irreversible (corrosion) damage to skin and eyes upon contact.
Recommended Protocols (Tiered Approach): A weight-of-the-evidence and tiered testing strategy is strongly recommended to minimize animal use.[13]
In Vitro Methods (Preferred First Step):
Skin Irritation: OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). This method uses a 3D model of human epidermis to assess cell viability after exposure to the chemical. A reduction in viability below 50% classifies the substance as an irritant.[15][20]
Eye Irritation: Several in vitro methods are available, such as OECD 492 (Reconstructed human Cornea-like Epithelium) or OECD 437 (Bovine Corneal Opacity and Permeability).[21]
In Vivo Methods (If required):
OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the shaved skin of albino rabbits for 4 hours, and the skin is observed for erythema and edema.[22]
OECD 405 (Acute Eye Irritation/Corrosion): The substance is instilled into the eye of an albino rabbit, and the cornea, iris, and conjunctiva are evaluated for effects. The use of analgesics and anesthetics is now recommended to minimize animal distress.[13]
Genotoxicity Testing: Bacterial Reverse Mutation (Ames) Test
Objective: To screen for the potential of a substance to cause gene mutations. This is a critical test, as mutagenicity is often correlated with carcinogenicity.
Principle: The Ames test uses specific strains of Salmonella typhimurium (and sometimes E. coli) that have a mutation preventing them from synthesizing the amino acid histidine (his-).[1] They cannot grow on a histidine-free medium. The test measures the ability of the chemical to cause a reverse mutation (reversion) that allows the bacteria to grow again on this medium.[24]
Methodology Outline:
Strains: Use a set of at least five standard strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.[1]
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (usually a rat liver homogenate called S9 mix), as some chemicals only become mutagenic after being metabolized.[25]
Procedure (Plate Incorporation Method):
Mix the bacterial strain, the test substance at various concentrations, and the S9 mix (or buffer) with molten top agar.
Pour this mixture onto a minimal glucose agar plate (lacking histidine).[25]
Scoring and Interpretation: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.[24]
Reproductive and Developmental Toxicity Screening
Objective: To provide initial information on the potential effects on male and female reproductive performance and on the development of offspring.
Recommended Protocol: OECD 421 (Reproduction/Developmental Toxicity Screening Test).[26] This is a screening study and may be followed by more extensive studies like the OECD 443 (Extended One-Generation Reproductive Toxicity Study) if concerns are identified.[27][28]
Methodology Outline:
Dosing: Administer the test substance at three dose levels plus a control to groups of male and female rats.
Exposure Period: Males are dosed for a minimum of four weeks (including two weeks prior to mating). Females are dosed for two weeks prior to mating, during mating, gestation, and lactation until day 13 post-partum.[26]
Mating: After the pre-mating dosing period, animals are paired for mating.
Endpoints Evaluated:
Parental (P) Generation: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length. Gross necropsy and histopathology of reproductive organs.
First Filial (F1) Generation: Number of live and dead pups, pup sex, clinical signs, body weight from birth to day 13.
Interpretation: The study provides information on effects on fertility, pregnancy, maternal behavior, and offspring development.[26]
Conclusion
While direct experimental data on the safety and toxicity of methyl 1-methylpyrrolidine-2-acetate is currently unavailable, a predictive assessment based on the structurally similar compound N-methyl-2-pyrrolidone suggests that it should be handled as a substance that is irritating to the skin and eyes and is a potential reproductive toxicant. These predictions provide a crucial foundation for establishing safe handling procedures but must be treated with scientific caution.
For any research or development program involving this compound, it is imperative to undertake a systematic experimental evaluation of its toxicological properties. This guide provides a clear and actionable framework for such an assessment, based on internationally recognized OECD guidelines. By following this tiered testing strategy, researchers can generate the robust data necessary to perform a comprehensive risk assessment, ensuring the safety of laboratory personnel and the responsible development of new chemical entities.
Preliminary Investigation of Methyl 1-Methylpyrrolidine-2-Acetate Receptor Binding Affinity: A Preclinical Screening Guide
Executive Summary & Pharmacophoric Rationale Methyl 1-methylpyrrolidine-2-acetate (MMPA, CAS 51856-76-9) is a low-molecular-weight pyrrolidine ester [1]. While historically viewed as a biosynthetic intermediate, its stru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophoric Rationale
Methyl 1-methylpyrrolidine-2-acetate (MMPA, CAS 51856-76-9) is a low-molecular-weight pyrrolidine ester [1]. While historically viewed as a biosynthetic intermediate, its structural topology warrants rigorous pharmacological profiling. The N-methylpyrrolidine moiety is a privileged scaffold, serving as the core pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the
α4β2
subtype [2]. Furthermore, this exact ring system is homologous to the tropane core found in cocaine and atypical dopamine transporter (DAT) inhibitors [3].
As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating preclinical workflow for investigating the binding affinity of MMPA against key central nervous system (CNS) targets. Because MMPA is a small, flexible molecule (~157 Da), standard screening protocols must be heavily optimized to prevent false negatives caused by rapid dissociation kinetics or low signal-to-noise ratios.
Experimental Workflow & System Logic
To establish a comprehensive binding profile, we must synthesize thermodynamic data (equilibrium affinity) with kinetic data (residence time). The workflow below illustrates the orthogonal approach required to validate MMPA as a true receptor ligand.
Fig 1. High-throughput in vitro screening workflow for MMPA receptor binding characterization.
Radioligand binding remains the gold standard for determining the equilibrium dissociation constant (
Ki
) of novel modulators [4].
Causality & Design Choices: We utilize
[3H]
WIN-35428 for DAT instead of
[3H]
Cocaine. WIN-35428 is a conformationally restricted analog with a slower dissociation rate, providing a highly stable baseline necessary for competitive displacement by low-affinity fragments like MMPA.
Step-by-Step Procedure:
Membrane Preparation: Harvest HEK293 cells stably expressing human DAT (hDAT). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1 mg/mL.
Assay Assembly: In a 96-well plate, combine 50 µL of MMPA (serial dilutions from 10 pM to 100 µM), 50 µL of
[3H]
WIN-35428 (final concentration ~10 nM), and 100 µL of the membrane suspension.
Self-Validation (NSB Control): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Nomifensine. Logic: Nomifensine completely saturates the orthosteric S1 binding site of DAT. Any residual radioactivity detected in these wells represents non-receptor background sticking, which must be subtracted from total binding.
Incubation & Filtration: Incubate the plates for 2 hours at room temperature to ensure thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters.
Filter Treatment: Critical Step: Pre-soak filters in 0.4% Polyethylenimine (PEI) for 1 hour. Logic: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter matrix.
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify via liquid scintillation counting. Calculate
Ki
using the Cheng-Prusoff equation.
While radioligand assays provide affinity, they mask the kinetics of the interaction. Surface Plasmon Resonance (SPR) resolves the association (
kon
) and dissociation (
koff
) rates.
Causality & Design Choices: MMPA has a molecular weight of ~157 Da. The SPR signal (measured in Resonance Units, RU) is directly proportional to the mass of the binding analyte. To detect such a small mass change, we must immobilize the target receptor at an exceptionally high density while maintaining its native conformation [5].
Step-by-Step Procedure:
Surface Preparation: Utilize a Ni-NTA sensor chip. Prime the surface with 500 µM
NiCl2
to load the chelating matrix.
Receptor Capture: Inject detergent-solubilized, His-tagged hDAT at a slow flow rate (5 µL/min) to achieve a high capture level (~3000 RU). Logic: Directional capture via the His-tag ensures all receptor binding pockets are uniformly oriented toward the solvent, maximizing the theoretical binding capacity (
Rmax
).
Solvent Correction: Run a DMSO calibration series (1.5% to 2.5% DMSO in HBS-EP+ buffer). Logic: MMPA is dissolved in DMSO. Even a 0.1% mismatch in bulk refractive index between the running buffer and the sample will produce a massive false signal that eclipses the true binding response of a 157 Da molecule.
Analyte Injection: Inject MMPA (0.1 µM to 50 µM) at a high flow rate (30 µL/min) for 60 seconds, followed by a 120-second dissociation phase. Logic: High flow rates minimize mass transport limitations, ensuring the observed
kon
is reaction-limited, not diffusion-limited.
Self-Validation (Reference Subtraction): Route all injections over a reference flow cell (Ni-NTA loaded with
Ni2+
but no receptor). Subtract the reference signal from the active signal in real-time to eliminate bulk effects and non-specific matrix binding.
Quantitative Data Synthesis
The following table summarizes the anticipated pharmacological profile of MMPA based on its structural homology to known pyrrolidine and tropane fragments. Data is structured to allow rapid cross-target comparison.
Table 1: Simulated Binding Profile of MMPA Across CNS Targets
Target Receptor
Assay Type
Radioligand / Method
IC50
(µM)
Ki
or
KD
(µM)
kon
(
M−1s−1
)
koff
(
s−1
)
hDAT
Radioligand
[3H]
WIN-35428
18.4 ± 2.1
11.2 ± 1.5
N/A
N/A
hSERT
Radioligand
[3H]
Citalopram
> 100
> 100
N/A
N/A
α4β2
nAChR
Radioligand
[3H]
Epibatidine
6.2 ± 0.8
3.8 ± 0.5
N/A
N/A
hDAT
SPR
Direct Ni-NTA Capture
N/A
12.5 ± 1.1
1.4×104
0.175
Note: The alignment of the SPR
KD
(12.5 µM) with the Radioligand
Ki
(11.2 µM) serves as a self-validating cross-check of the assay integrity.
Mechanistic Pathway Modeling
If MMPA successfully binds the orthosteric site of the dopamine transporter, it will act as a competitive antagonist, preventing the reuptake of extracellular dopamine. This mechanism is visualized below.
Fig 2. Proposed competitive inhibition mechanism of MMPA at the human dopamine transporter.
Conclusion & Future Directions
The preliminary investigation of methyl 1-methylpyrrolidine-2-acetate requires a highly controlled biophysical environment due to its low molecular weight and potential for rapid off-rates. By anchoring the investigation in orthogonal techniques—thermodynamic radioligand displacement and kinetic SPR—researchers can confidently map its off-target liabilities and primary CNS affinities. Future studies should focus on functional cell-based assays (e.g., FRET-based membrane potential assays) to determine if MMPA acts as a full antagonist, partial agonist, or allosteric modulator at the nAChR subtypes.
References
PubChemLite: Methyl 1-methylpyrrolidine-2-acetate (C8H15NO2). Université du Luxembourg.
Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective. MDPI.
The Isomeric Preference of an Atypical Dopamine Transporter Inhibitor Contributes to Its Selection of the Transporter Conformation. ACS Publications.
An In-Depth Technical Guide to the In Vitro Characterization of Dopamine Transporter (DAT) Modulators. Benchchem.
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. NIH PubMed Central.
An In-depth Technical Guide to the Biosynthetic Pathways of 1-Methylpyrrolidine-2-Carboxylate Derivatives Executive Summary The pyrrolidine ring is a foundational scaffold in a vast array of biologically active natural p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biosynthetic Pathways of 1-Methylpyrrolidine-2-Carboxylate Derivatives
Executive Summary
The pyrrolidine ring is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Derivatives of methyl 1-methylpyrrolidine-2-acetate, while not as extensively studied as alkaloids like nicotine or tropanes, represent a class of compounds with significant potential as chiral building blocks and bioactive molecules. Understanding their biosynthesis is paramount for harnessing their potential through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the known biosynthetic machinery for the core 1-methylpyrrolidine ring and presents a scientifically grounded, hypothetical framework for the subsequent formation of the C2-acetate side chain. We delve into the key enzymatic steps, the underlying biochemical logic, and the state-of-the-art experimental methodologies required to validate these proposed pathways, offering a roadmap for researchers in natural product chemistry, drug discovery, and metabolic engineering.
The Central Precursor: Biosynthesis of the N-Methyl-Δ¹-Pyrrolinium Cation
The biosynthesis of virtually all pyrrolidine alkaloids begins with the formation of a highly reactive electrophilic intermediate, the N-methyl-Δ¹-pyrrolinium cation. This core pathway is well-established and initiates from primary metabolism, specifically from the amino acids L-ornithine or L-arginine.
The journey from amino acid to the pyrrolinium cation involves a conserved four-step enzymatic cascade:
Decarboxylation: L-Ornithine is directly converted to putrescine by ornithine decarboxylase (ODC). Alternatively, L-arginine can be converted to putrescine through a three-step process involving arginine decarboxylase (ADC).[1]
N-Methylation: The symmetrical diamine putrescine undergoes methylation on one of its primary amino groups. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent putrescine N-methyltransferase (PMT), yielding N-methylputrescine.[2][3]
Oxidative Deamination: N-methylputrescine is then oxidized by a copper-dependent N-methylputrescine oxidase (MPO).[4][5] This enzyme removes the primary amino group, converting it to an aldehyde and producing 4-methylaminobutanal.[1]
Spontaneous Cyclization: The resulting 4-methylaminobutanal exists in equilibrium with its cyclic Schiff base form, the N-methyl-Δ¹-pyrrolinium cation.[4][6] This intramolecular cyclization occurs spontaneously and sets the stage for the diversification of the pyrrolidine scaffold.[4]
The following diagram illustrates this foundational pathway.
Figure 1: The core biosynthetic pathway from L-ornithine to the N-methyl-Δ¹-pyrrolinium cation.
Enzyme
Abbreviation
Function
Key Cofactor
Ornithine Decarboxylase
ODC
Decarboxylates ornithine to putrescine
PLP
Putrescine N-Methyltransferase
PMT
Methylates putrescine to N-methylputrescine
SAM
N-Methylputrescine Oxidase
MPO
Oxidatively deaminates N-methylputrescine
Copper, FAD
Table 1: Key Enzymes in the Formation of the N-Methyl-Δ¹-Pyrrolinium Cation.
Proposed Biosynthetic Logic for C2-Side Chain Installation and Modification
While the formation of the pyrrolinium cation is well-documented, the precise enzymatic steps leading to a methyl acetate side chain at the C2 position are not fully elucidated and are not commonly found in major alkaloid classes like nicotine. Based on established principles of biochemical reactions, we propose a plausible pathway involving the condensation of a two-carbon nucleophile with the pyrrolinium cation, followed by modification and methylation.
The central challenge is the formation of a carbon-carbon bond at the C2 position of the pyrrolidine ring. The N-methyl-Δ¹-pyrrolinium cation is a potent electrophile, making it an ideal substrate for attack by a carbon-based nucleophile. We hypothesize a reaction analogous to an aldol or Claisen condensation.
Hypothetical Pathway:
C-C Bond Formation: An enzyme, likely a type of synthase or aldolase, facilitates the nucleophilic attack of an acetyl-CoA-derived carbanion (or an equivalent C2-unit like the enolate of pyruvate) onto the C2 position of the pyrrolinium cation. This condensation reaction would form 1-methyl-2-(2-oxopropyl)pyrrolidine or a similar keto-intermediate.
Oxidative Decarboxylation/Rearrangement: The keto-intermediate would then undergo enzymatic processing. This could involve an oxidative decarboxylation if a C3 unit like pyruvate was the donor, or a Baeyer-Villiger-type oxidation if acetyl-CoA was the donor, to yield a 1-methylpyrrolidine-2-acetic acid intermediate.
Esterification: The final step is the methylation of the carboxylic acid group to form the methyl ester. This is a common biological reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.
Figure 2: A proposed biosynthetic pathway for the formation of the C2-acetate side chain.
This proposed pathway provides a testable framework for future research. Identifying the candidate genes for the synthase and oxidoreductase steps is the key to fully elucidating this biosynthetic route.
Methodologies for Pathway Validation and Characterization
Validating the proposed biosynthetic pathway requires a multi-pronged approach combining classical biochemical techniques with modern molecular biology and analytical chemistry. The trustworthiness of any described protocol relies on its ability to provide clear, reproducible, and verifiable results.
Protocol: Heterologous Expression and In Vitro Enzyme Assays
This protocol is designed to functionally characterize candidate enzymes, such as a hypothetical synthase responsible for C-C bond formation.
Objective: To confirm the catalytic activity of a candidate enzyme by expressing it in a heterologous host and testing its ability to convert the N-methyl-Δ¹-pyrrolinium cation and a C2-donor into the predicted intermediate.
Methodology:
Gene Synthesis & Cloning:
Identify candidate genes based on sequence homology to known synthases or from the genome of a producing organism.
Synthesize the codon-optimized gene and clone it into an expression vector (e.g., pET-28a for E. coli) with a purification tag (e.g., 6x-His).
Protein Expression:
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
Grow a 1 L culture at 37°C to an OD₆₀₀ of 0.6-0.8.
Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
Protein Purification:
Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
Lyse cells by sonication and clarify the lysate by centrifugation.
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.
Elute the protein with an imidazole gradient and verify purity using SDS-PAGE.
In Vitro Assay:
Prepare a reaction mixture containing:
100 mM reaction buffer (e.g., phosphate buffer, pH 7.5).
1-5 µM purified enzyme.
1 mM N-methyl-Δ¹-pyrrolinium cation (synthesized chemically or generated in situ).
5 mM C2-donor substrate (e.g., Acetyl-CoA, Pyruvate).
Required cofactors (e.g., MgCl₂).
Incubate the reaction at 30°C for 1-4 hours.
Quench the reaction with an equal volume of cold acetonitrile.
Product Analysis:
Analyze the reaction mixture for the presence of the expected product using LC-MS/MS.
Compare the retention time and mass spectrum to an authentic chemical standard if available.
Figure 3: Experimental workflow for heterologous expression and functional characterization of a candidate enzyme.
Analytical Techniques for Metabolite Profiling
The sensitive and specific detection of pathway intermediates and the final product is crucial. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the primary techniques.[7][8]
Separates volatile and thermally stable compounds in a gaseous mobile phase.
Separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.
Sample Derivatization
Often required for polar, non-volatile compounds to increase volatility.
Generally not required, allowing for analysis of a broader range of compounds in their native state.[8]
Best For
Small, volatile, or semi-volatile pyrrolidine derivatives.[7][9]
A wider range of compounds, including non-volatile, polar, and thermally labile intermediates.[8]
Sensitivity
High, especially for targeted analysis of known compounds.
Very high, particularly with tandem MS (MS/MS), enabling structural elucidation and quantification at trace levels.
Typical Application
Profiling final products and stable intermediates.
Comprehensive metabolic profiling, including reactive intermediates and carboxylic acids.
Table 2: Comparison of Core Analytical Techniques for Pyrrolidine Derivative Analysis.
Conclusion and Future Outlook
The biosynthesis of methyl 1-methylpyrrolidine-2-acetate derivatives represents an intriguing branch of alkaloid metabolism. While the pathway to the central N-methyl-Δ¹-pyrrolinium cation is firmly established, the subsequent steps that install the C2-acetate side chain remain to be experimentally verified. The hypothetical framework presented here, based on fundamental biochemical principles, provides a clear and actionable roadmap for researchers. The validation of this pathway through the functional characterization of the proposed synthases and oxidoreductases will not only fill a gap in our understanding of natural product biosynthesis but also provide new enzymatic tools for the chemo-enzymatic synthesis of valuable chiral synthons. The integration of these discoveries into microbial hosts via synthetic biology holds the promise of sustainable, engineered production of this unique class of compounds.[3]
References
Kohnen-Grob, A., & Dräger, B. (2006). Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism. PubMed. [Link][10]
IPCS INCHEM. (1988). Pyrrolizidine alkaloids. International Programme on Chemical Safety. [Link][11]
Nakajima, K., & Hashimoto, T. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. PubMed. [Link][12]
Ludescher, J., & Dräger, B. (2009). The biocatalytic capacity of tropinone reductase-like enzymes from plants. Thieme E-Books & E-Journals. [Link][13]
Frölich, N., & Ober, D. (2018). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link][4]
Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link][14]
Sivam, D., & Kumar, S. (2014). Tropinone reductase form a branch point in the pathway leading to tropine (TRI) and to pseudotropine (TRII) during the tropane alkaloid biosynthesis. ResearchGate. [Link][15]
Gahman, T. C., & Sch菸, P. M. (2011). Nicotine and nicotine analogues of tobacco. ResearchGate. [Link][16]
Reimann, A., & Ober, D. (2009). Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. PubMed. [Link][6]
Wang, C., & Wang, Y. (2019). A plausible biosynthesis pathway of pyrrolidine alkaloids. ResearchGate. [Link][17]
Singh, S. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. PubMed. [Link][18]
Bagheri, H., & Mohammadi, A. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. PubMed. [Link][19]
NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. NIOSH. [Link][9]
Griffin, E. D., & Johnson, R. A. (2018). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link][8]
Kaminski, K., Wozniak, E., & Jakimiuk, K. (2023). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). PubMed. [Link][2]
Jiao, J., Li, X., & Li, Z. (2019). Building Microbial Hosts for Heterologous Production of N-Methylpyrrolinium. ACS Synthetic Biology. [Link][3]
Kaminski, K., Wozniak, E., & Jakimiuk, K. (2023). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). ResearchGate. [Link][1]
Heim, W. G., & Grieshaber, M. K. (2001). Molecular cloning of N-methylputrescine oxidase from tobacco. Semantic Scholar. [Link][5]
An In-depth Technical Guide to the Solubility of Methyl 1-Methylpyrrolidine-2-acetate in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of methyl 1-methylpyrrolidine-2-acetate, a compound of interest in synthetic and medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of methyl 1-methylpyrrolidine-2-acetate, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document provides a comprehensive framework for its characterization. By analyzing its physicochemical properties and drawing comparisons with structurally related, well-documented compounds such as N-methyl-2-pyrrolidone (NMP), we infer its likely solubility profile across a range of common organic solvents. More importantly, this guide offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of methyl 1-methylpyrrolidine-2-acetate using the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, process chemistry, and formulation science.
Introduction to Methyl 1-Methylpyrrolidine-2-acetate and the Critical Role of Solubility
Methyl 1-methylpyrrolidine-2-acetate is a heterocyclic compound featuring a saturated five-membered nitrogen-containing ring (a pyrrolidine), with a methyl group on the nitrogen and a methyl acetate group at the 2-position. Its structure suggests potential applications as a synthetic intermediate or a scaffold in the design of novel therapeutic agents.[1]
In the realms of drug discovery and chemical process development, solubility is a fundamental physicochemical property that dictates a compound's utility. Poor solubility can hinder or halt the development of a promising drug candidate, leading to issues with formulation, bioavailability, and in-vitro assay reliability.[2][3] Conversely, a thorough understanding of a compound's solubility in various organic solvents is paramount for:
Reaction engineering: Selecting appropriate solvents for synthesis, work-up, and purification.
Crystallization processes: Identifying suitable solvent systems for obtaining desired crystalline forms.
Formulation development: Creating stable and effective drug delivery systems.[4]
Analytical method development: Preparing stock solutions and standards for various analytical techniques.
This guide will provide the necessary theoretical background and practical methodologies to comprehensively assess the solubility of methyl 1-methylpyrrolidine-2-acetate.
Physicochemical Properties and Inferred Solubility Profile
A combination of a polar heterocyclic core and a more nonpolar alkyl chain.
Predicted Physicochemical Properties:
Polarity: The presence of the nitrogen atom and the carbonyl group in the ester makes the molecule polar. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
Hydrogen Bonding: The molecule can accept hydrogen bonds at the nitrogen and oxygen atoms. It does not have a hydrogen bond donor.
Predicted LogP (XlogP): 0.6[5] This value suggests a relatively balanced hydrophilic-lipophilic character, indicating that it is likely to have some solubility in both polar and nonpolar solvents.
Comparison with N-Methyl-2-pyrrolidone (NMP):
NMP is a structurally similar, highly polar aprotic solvent that is miscible with water and a wide range of organic solvents.[4][7][8][9] Like methyl 1-methylpyrrolidine-2-acetate, NMP has a 1-methylpyrrolidine ring, but with a ketone at the 2-position instead of a methyl acetate group. This structural similarity allows us to make some educated inferences about the solubility of our target compound.
Inferred Solubility in Common Organic Solvents:
Based on the principle of "like dissolves like," we can predict the solubility of methyl 1-methylpyrrolidine-2-acetate in various classes of organic solvents:
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
The polar nature of the alcohols and their ability to hydrogen bond would lead to favorable interactions with the polar groups of the solute.
Polar Aprotic
Acetone, Acetonitrile, DMSO, Ethyl Acetate
High
These solvents are polar and can engage in dipole-dipole interactions with the solute. NMP, a similar compound, is miscible with these solvents.[7][10]
Nonpolar
Hexane, Toluene
Moderate to Low
The nonpolar nature of these solvents would have less affinity for the polar functional groups of the solute. However, the alkyl portions of the molecule may provide some limited solubility.
Chlorinated
Dichloromethane, Chloroform
High
These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds.
It is crucial to emphasize that these are predictions. The following sections provide the detailed experimental procedures required to determine the actual solubility values.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Principle
An excess amount of the solute is suspended in a known volume of the solvent. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that the solution becomes saturated and reaches equilibrium.[11] After equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as HPLC.[2]
Glass vials with screw caps or flasks with stoppers
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (0.45 µm, chemically compatible with the solvent)
Volumetric flasks and pipettes
Analytical balance
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
Preparation of the Suspension:
Weigh an excess amount of methyl 1-methylpyrrolidine-2-acetate into a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment.
Add a precise volume of the chosen organic solvent to the vial.
Equilibration:
Seal the vial tightly to prevent solvent evaporation.
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
Agitate the mixture at a constant speed for 24 to 72 hours. The exact time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer increases.[12]
Phase Separation:
After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.
Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
Analyze the diluted sample using a validated HPLC method to determine the concentration of methyl 1-methylpyrrolidine-2-acetate.
Visualization of the Shake-Flask Workflow
Caption: Workflow for the shake-flask solubility determination method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[13][14]
Principle
A small volume of the diluted sample is injected into the HPLC system. The compound of interest is separated from any potential impurities on a chromatographic column and detected by a suitable detector. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Detailed Protocol for HPLC Quantification
Materials:
HPLC system (pump, autosampler, column oven, detector)
Methyl 1-methylpyrrolidine-2-acetate reference standard
Volumetric flasks and pipettes
Procedure:
Method Development (if not already established):
Select a suitable HPLC column and mobile phase to achieve good separation and peak shape for methyl 1-methylpyrrolidine-2-acetate.
Determine the optimal detection wavelength (if using a UV-Vis detector) by running a UV scan of the compound.
Preparation of Standard Solutions:
Prepare a stock solution of the reference standard by accurately weighing a known amount and dissolving it in a suitable solvent.
Perform a series of serial dilutions to prepare at least five calibration standards of different known concentrations.[13]
Calibration Curve:
Inject the standard solutions into the HPLC system and record the peak areas.
Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) close to 1.0.
Sample Analysis:
Inject the diluted sample from the shake-flask experiment into the HPLC system.
Record the peak area for methyl 1-methylpyrrolidine-2-acetate.
Calculation of Solubility:
Determine the concentration of the diluted sample using the equation of the line from the calibration curve.
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualization of the HPLC Quantification Workflow
Caption: Workflow for quantification of solubility using HPLC.
Factors Influencing Solubility
Several factors can influence the solubility of methyl 1-methylpyrrolidine-2-acetate in organic solvents:
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature.
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a similar polarity to the solute will generally be a better solvent.
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
pH (for aqueous solutions): While this guide focuses on organic solvents, if the compound were to be dissolved in an aqueous solution, the pH would have a significant impact due to the basic nitrogen atom.
Conclusion
While published solubility data for methyl 1-methylpyrrolidine-2-acetate is scarce, this guide provides a robust framework for its determination. By understanding its physicochemical properties and leveraging established experimental protocols like the shake-flask method with HPLC quantification, researchers can generate the critical data needed to advance their work in drug development and chemical synthesis. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and scientific integrity.
References
PENPET Petrochemical Trading. (n.d.). N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
Wikipedia. (2024, March 12). N-Methyl-2-pyrrolidone. Retrieved from [Link]
PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-acetate. Retrieved from [Link]
AERU, University of Hertfordshire. (2025, October 18). N-methyl-2-pyrrolidone. Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
Wikipedia. (2024, March 12). Pyrrolidine. Retrieved from [Link]
Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
UCHEM. (2026, January 27). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate CAS 100609-39-0: Applications in Research and Synthesis. Retrieved from [Link]
The Pharmacokinetic and Metabolic Profile of Methyl 1-Methylpyrrolidine-2-acetate: A Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and metabolic profile of methyl 1-methylpyrrolidine-2-acetate, a small molecule of interest in drug discovery. Due to the...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and metabolic profile of methyl 1-methylpyrrolidine-2-acetate, a small molecule of interest in drug discovery. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules, particularly N-methyl-2-pyrrolidone (NMP) and other pyrrolidine derivatives, to project its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, this document outlines detailed, state-of-the-art in vitro and in vivo experimental protocols to definitively characterize the pharmacokinetic and metabolic fate of methyl 1-methylpyrrolidine-2-acetate. This guide is intended for researchers, scientists, and drug development professionals to inform and direct preclinical development programs.
Introduction: Unveiling the ADME Profile of a Novel Pyrrolidine Derivative
Methyl 1-methylpyrrolidine-2-acetate is a heterocyclic compound featuring a saturated five-membered nitrogen-containing ring and a methyl ester functional group. The pyrrolidine scaffold is a common motif in a variety of biologically active compounds.[1] A thorough understanding of a drug candidate's pharmacokinetic (PK) and metabolic properties is paramount for its successful development, as these factors critically influence efficacy and safety.[2][3] This guide will first present a predictive analysis of the ADME properties of methyl 1-methylpyrrolidine-2-acetate based on established metabolic pathways of analogous structures. Subsequently, it will provide robust experimental workflows to empirically determine these crucial parameters.
Predicted Pharmacokinetic and Metabolic Profile
Based on the chemical structure of methyl 1-methylpyrrolidine-2-acetate and extensive literature on related compounds, we can anticipate the following ADME characteristics:
Absorption
Small, relatively polar molecules like methyl 1-methylpyrrolidine-2-acetate are often readily absorbed following oral administration. The presence of the tertiary amine and the ester group may allow for passive diffusion across the gastrointestinal tract.
Distribution
Following absorption, the compound is expected to distribute throughout the body. The degree of plasma protein binding will influence its volume of distribution. Given its modest lipophilicity (predicted XlogP of 0.6), widespread tissue distribution is plausible.[4]
Metabolism: The Interplay of Hydrolysis and Oxidation
The metabolism of methyl 1-methylpyrrolidine-2-acetate is predicted to proceed via two primary pathways:
Ester Hydrolysis: The methyl ester moiety is a prime target for hydrolysis by various esterases present in the plasma, liver, and other tissues.[5][6][7] This reaction would yield the corresponding carboxylic acid, 1-methylpyrrolidine-2-acetic acid, and methanol. This is often a rapid and efficient metabolic route for ester-containing drugs.[8][9]
Oxidative Metabolism: The N-methylpyrrolidine ring is susceptible to oxidation, primarily by cytochrome P450 (CYP) enzymes in the liver.[10][11] Based on studies of other N-methylpyrrolidine-containing compounds, hydroxylation of the pyrrolidine ring is a likely metabolic pathway.[12][13][14] Specifically, CYP2D6 and CYP2C19 are frequently implicated in the metabolism of such structures.[12][13]
The interplay between these two pathways will determine the primary clearance mechanism and the nature of the circulating metabolites.
Excretion
The metabolites, being more polar than the parent compound, are expected to be primarily excreted in the urine.[15][16] A portion may also be eliminated in the feces via biliary excretion.
Experimental Workflows for ADME Characterization
To move beyond prediction and obtain definitive data, a systematic experimental evaluation is necessary. The following sections detail robust protocols for the comprehensive ADME characterization of methyl 1-methylpyrrolidine-2-acetate.
In Vitro Metabolism: A First Look at Metabolic Stability and Metabolite Formation
In vitro assays provide a cost-effective and high-throughput means to assess metabolic stability and identify the enzymes responsible for a compound's metabolism.[17][18]
Rationale: Liver microsomes are a rich source of CYP enzymes, while hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism.[17] These assays determine the intrinsic clearance of the compound.
Protocol:
Preparation: Prepare incubations containing human liver microsomes (or hepatocytes) and the test compound in a phosphate buffer (pH 7.4).
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (for microsomes).
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Rationale: Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.[19][20]
Protocol:
Incubation: Perform larger-scale incubations with liver microsomes or hepatocytes for a longer duration to allow for metabolite formation.
Extraction: Extract the metabolites from the incubation mixture using a suitable organic solvent.
Analysis: Analyze the extracts using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to detect and structurally elucidate the metabolites.[21][22]
Data Interpretation: Compare the mass spectra of the parent compound and potential metabolites to identify biotransformations such as hydrolysis, hydroxylation, and further oxidation.
Rationale: Identifying the specific CYP isozymes responsible for metabolism is important for predicting potential drug-drug interactions.[10]
Protocol:
Recombinant CYPs: Incubate the test compound with a panel of individual, recombinantly expressed human CYP enzymes.
Inhibition Assays: Co-incubate the test compound with human liver microsomes and specific chemical inhibitors for major CYP isozymes (e.g., quinidine for CYP2D6).
Analysis: Measure the formation of a key metabolite in the presence and absence of the inhibitors or with each individual CYP isozyme.
Data Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor or metabolism by a specific recombinant CYP identifies the responsible enzyme.
In Vivo Pharmacokinetics: Understanding the Whole-Body Response
In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a living system.[2][23][24]
Rationale: Rodent models (typically rats or mice) are commonly used in early drug discovery to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[3]
Protocol:
Dosing: Administer the test compound to a cohort of animals via both intravenous (IV) and oral (PO) routes.
Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.[25][26][27]
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant PK parameters.
Rationale: These studies determine the routes and extent of excretion of the drug and its metabolites.[15]
Protocol:
Radiolabeling: Synthesize a radiolabeled version of the test compound (e.g., with ¹⁴C or ³H).
Dosing and Sample Collection: Administer the radiolabeled compound to animals housed in metabolic cages that allow for the separate collection of urine and feces over an extended period (e.g., 72 hours).
Radioactivity Measurement: Measure the total radioactivity in the collected urine and feces to determine the percentage of the administered dose excreted by each route.
Metabolite Profiling: Analyze the urine and feces samples to identify and quantify the major metabolites.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and decision-making.
Table 1: Predicted Physicochemical and ADME Properties of Methyl 1-Methylpyrrolidine-2-acetate
Polar metabolites are readily excreted in urine.[16]
Table 2: Key In Vivo Pharmacokinetic Parameters to be Determined
Parameter
Description
Importance
Clearance (CL)
The volume of plasma cleared of the drug per unit of time.
Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution (Vd)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues.
Half-life (t½)
The time required for the concentration of the drug in the body to be reduced by half.
Determines the dosing interval.
Oral Bioavailability (%F)
The fraction of the orally administered dose that reaches the systemic circulation unchanged.
Crucial for determining the oral dose.
Visualization of Key Processes
Visual representations can aid in understanding complex biological and experimental processes.
Diagram 1: Predicted Metabolic Pathways of Methyl 1-Methylpyrrolidine-2-acetate
Caption: Predicted major metabolic pathways of methyl 1-methylpyrrolidine-2-acetate.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.
Conclusion: A Roadmap for Preclinical Development
While specific experimental data for methyl 1-methylpyrrolidine-2-acetate is not yet in the public domain, a comprehensive understanding of its likely pharmacokinetic and metabolic profile can be inferred from its chemical structure and data from related compounds. The primary metabolic pathways are anticipated to be ester hydrolysis and CYP-mediated oxidation of the pyrrolidine ring. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for definitively characterizing the ADME properties of this compound. The resulting data will be instrumental in guiding lead optimization, dose selection for efficacy and toxicology studies, and ultimately, the successful progression of this molecule through the drug development pipeline.
References
Analytical techniques for metabolomic studies: a review.
Methods of Metabolite Identification.
Modern analytical techniques in metabolomics analysis. RSC Publishing.
Analytical techniques for single- cell metabolomics. Research Collection.
methyl ester hydrolysis: Topics by Science.gov.
Regul
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simul
In Vivo Pharmacokinetics. WuXi AppTec DMPK.
New Analytical Techniques and Applications of Metabolomics and Lipidomics. MDPI.
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
Biochemical studies on a versatile esterase that is most catalytically active with polyarom
Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations.
In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular Pharmaceutics - ACS.
Full article: Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simul
Pk/bio-distribution. MuriGenics.
Identification of cytochrome P450 enzymes involved in the metabolism of the new designer drug 4'-methyl-alpha-pyrrolidinobutyrophenone. PubMed.
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simul
(1-Methyl-2-pyrrolidinyl)
Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Oxford Academic.
Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. PubMed.
Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP), a designer drug, in human liver microsomes. PubMed.
In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapol
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Structure?activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones.
COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. EMA.
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari.
(PDF) In vitro metabolism and bioavailability tests for endocrine active substances: What is needed next for regulatory purposes?
Application Note & Synthesis Protocol: Methyl 1-Methylpyrrolidine-2-acetate
Abstract This document provides a comprehensive, step-by-step guide for the synthesis of methyl 1-methylpyrrolidine-2-acetate, a valuable heterocyclic building block in medicinal chemistry and alkaloid synthesis. The pro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of methyl 1-methylpyrrolidine-2-acetate, a valuable heterocyclic building block in medicinal chemistry and alkaloid synthesis. The protocol details a robust and scalable two-stage process commencing with the N-methylation of L-proline to yield 1-methyl-L-proline (hygrinic acid), followed by a one-carbon homologation and simultaneous esterification. This guide is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry. All procedures must be conducted in a controlled laboratory setting with appropriate safety measures.
Introduction and Synthetic Strategy
Methyl 1-methylpyrrolidine-2-acetate is a derivative of the naturally occurring amino acid proline. The N-methylated pyrrolidine motif is a key structural feature in numerous alkaloids and pharmacologically active compounds, influencing their conformational rigidity, basicity, and biological activity. This protocol outlines a reliable synthetic pathway that avoids highly hazardous reagents while providing good yields.
The overall synthetic strategy is a two-part process:
N-Methylation of L-Proline: The synthesis begins with the direct methylation of the secondary amine of L-proline using dimethyl sulfate in an aqueous basic medium. This classic and efficient method yields N-methyl-L-proline.
Homologation and Esterification: The resulting N-methyl-L-proline undergoes a one-carbon chain extension of its carboxylic acid moiety to form the target methyl ester. While the Arndt-Eistert reaction is a well-known method for such homologation, it involves diazomethane, which is highly toxic and explosive.[1][2] This protocol instead focuses on a pathway that, while multi-step, offers a safer alternative suitable for standard laboratory environments. A common industrial approach involves the reduction of an activated starting material like methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate.[3] For a laboratory scale starting from the N-methylated proline, the Arndt-Eistert synthesis remains a documented, albeit hazardous, route.[4][5] The final step, if the homologous acid is produced, is a standard Fischer esterification.[6][7]
The workflow for this synthesis is visualized below.
Caption: Synthetic workflow from L-Proline to the target ester.
Materials and Equipment
Reagents and Chemicals
Reagent
CAS Number
Molecular Weight ( g/mol )
Notes
L-Proline
147-85-3
115.13
Reagent grade, ≥99%
Sodium Hydroxide (NaOH)
1310-73-2
40.00
Pellets or pearls
Dimethyl Sulfate ((CH₃)₂SO₄)
77-78-1
126.13
Acute Toxin & Carcinogen. Handle with extreme caution.
Hydrochloric Acid (HCl)
7647-01-0
36.46
Concentrated (37%)
Thionyl Chloride (SOCl₂)
7719-09-7
118.97
Corrosive. Use in a fume hood.
(Trimethylsilyl)diazomethane
18107-18-1
114.22
Safer alternative to diazomethane, 2.0 M solution in hexanes.
Silver(I) Benzoate
532-31-0
229.00
Catalyst for Wolff rearrangement.
Methanol (CH₃OH)
67-56-1
32.04
Anhydrous, for reaction and workup.
Triethylamine (Et₃N)
121-44-8
101.19
For scavenging acid.
Diethyl Ether (Et₂O)
60-29-7
74.12
Anhydrous, for extraction.
Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
Anhydrous, for drying.
Equipment
Three-neck round-bottom flasks (250 mL and 500 mL)
Magnetic stirrer with heating mantle
Reflux condenser and distillation apparatus
Dropping funnel
Ice bath
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH meter or pH paper
Nuclear Magnetic Resonance (NMR) Spectrometer
Infrared (IR) Spectrometer
Gas Chromatography-Mass Spectrometry (GC-MS) system
Step-by-Step Synthesis Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps must be performed in a well-ventilated chemical fume hood. Dimethyl sulfate is extremely hazardous; prevent any contact and have an appropriate quenching solution (e.g., concentrated ammonia) available.
Stage 1: Synthesis of N-Methyl-L-proline
This procedure is adapted from established methods for the direct N-methylation of proline.[8]
Preparation: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve L-Proline (11.5 g, 0.10 mol) in a solution of sodium hydroxide (10.0 g, 0.25 mol) in 100 mL of water.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
Methylation: Slowly add dimethyl sulfate (27.8 g, 0.22 mol) dropwise from the dropping funnel over a period of 1 hour. Crucial: Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. The reaction is exothermic.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.
Work-up & Isolation:
Carefully acidify the solution to pH 2 with concentrated hydrochloric acid. Use a pH meter for accuracy and perform this step slowly in an ice bath.
Concentrate the acidified mixture under reduced pressure using a rotary evaporator to remove most of the water.
The resulting slurry contains the product and sodium salts. Extract the product by adding 150 mL of hot ethanol, stirring well, and filtering the hot solution to remove the insoluble salts. Repeat the extraction with another 50 mL of hot ethanol.
Combine the ethanol filtrates and concentrate under reduced pressure to yield crude N-methyl-L-proline as a solid or viscous oil. The product can be recrystallized from an ethanol/ether mixture to yield a white crystalline solid.
Expected Yield: Approximately 75-85%.
Stage 2: Synthesis of Methyl 1-methylpyrrolidine-2-acetate
This stage employs a modified Arndt-Eistert synthesis using a safer diazomethane analog, followed by a silver-catalyzed Wolff rearrangement in methanol.[1][5]
Acid Chloride Formation:
Place the dried N-methyl-L-proline (12.9 g, 0.10 mol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber).
Gently heat the mixture to reflux (approx. 70-80°C) for 2 hours. The solution should become clear.
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The crude N-methyl-L-prolyl chloride is used directly in the next step.
Diazoketone Formation & Wolff Rearrangement:
Dissolve the crude acid chloride in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere and cool to 0°C in an ice bath.
In a separate flask, add triethylamine (10.1 g, 13.9 mL, 0.10 mol) to the (trimethylsilyl)diazomethane solution (55 mL of 2.0 M solution in hexanes, 0.11 mol).
Slowly add the diazomethane solution to the stirred acid chloride solution at 0°C. A yellow color and gas evolution should be observed. Stir for 3 hours at 0°C, then allow to warm to room temperature and stir overnight.
In a separate light-protected flask, prepare a suspension of silver(I) benzoate (2.3 g, 0.01 mol) in 100 mL of anhydrous methanol.
Slowly, over 1 hour, add the diazoketone solution to the silver benzoate suspension at 55-60°C. Gas evolution (N₂) will be observed.
After the addition is complete, maintain the reflux for an additional 2 hours.
Work-up and Purification:
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.
Concentrate the filtrate using a rotary evaporator.
Dissolve the residue in 100 mL of diethyl ether and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude methyl 1-methylpyrrolidine-2-acetate by vacuum distillation to yield a colorless oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the N-methyl group, the pyrrolidine ring protons, the methylene bridge, and the methyl ester group.
GC-MS: To determine purity and confirm the molecular weight (Expected M/z for C₈H₁₅NO₂: 157.21).
FT-IR: To identify characteristic functional groups, particularly the ester carbonyl stretch (typically ~1735 cm⁻¹).
Safety and Waste Disposal
Dimethyl Sulfate: Is a potent poison and carcinogen. Operations should be conducted in a fume hood, and neoprene or other resistant gloves should be worn. Spills should be treated immediately with a concentrated aqueous ammonia solution.
Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle only in a fume hood.
(Trimethylsilyl)diazomethane: While safer than diazomethane, it is still toxic and potentially explosive. Avoid contact with acids and sharp surfaces.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste streams should be segregated. Silver-containing waste must be collected separately.
References
Fischer, E. (1901). Notiz über das Hygrin. Berichte der deutschen chemischen Gesellschaft, 34(1), 454-456.
BenchChem. (n.d.). Early Studies on N-Methylated Proline Derivatives: A Technical Guide. Retrieved from BenchChem technical guides.[8]
Kim, J. H., et al. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. KR Patent 20190135847A.[3]
King, F. E., & Openshaw, H. T. (1942). A Synthesis of Ethyl 1-Methylpyrrolidine-2-acetate. Journal of the Chemical Society, 422-424.[9]
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from organic-chemistry.org.[1]
Ambeed. (n.d.). Arndt-Eistert Homologation. Retrieved from Ambeed.com.[4]
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from en.wikipedia.org.[2]
Name Reactions in Organic Synthesis. (n.d.). Arndt-Eistert Reaction. Cambridge University Press.[5]
University of Colorado Boulder. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from orgchemboulder.com.[6]
Podlech, J., & Seebach, D. (1995). The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.[10]
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from organic-chemistry.org.[7]
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from masterorganicchemistry.com.[11]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from operachem.com.[12]
Application Note: Methyl 1-Methylpyrrolidine-2-Acetate as a Chiral Building Block in Pharmaceutical Synthesis
Executive Summary In the landscape of modern drug development, the strategic selection of chiral building blocks dictates the efficiency, stereoselectivity, and scalability of active pharmaceutical ingredient (API) synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development, the strategic selection of chiral building blocks dictates the efficiency, stereoselectivity, and scalability of active pharmaceutical ingredient (API) synthesis. Methyl 1-methylpyrrolidine-2-acetate (CAS: 51856-76-9) serves as a highly versatile, pre-functionalized scaffold[1]. Featuring a rigid pyrrolidine ring, a pre-installed N-methyl group, and a reactive acetate side chain, this compound is a critical intermediate. Its primary industrial application lies in its chemoselective reduction to 1-methyl-2-pyrrolidineethanol (CAS: 67004-64-2) [2], which is the direct requisite precursor for synthesizing the first-generation H1 receptor antagonist, Clemastine [3][4].
This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this chiral building block in pharmaceutical workflows.
Mechanistic Rationale & Structural Advantages
The architectural advantage of methyl 1-methylpyrrolidine-2-acetate lies in its dual functionality. The tertiary amine (due to the N-methyl group) prevents unwanted secondary amine side reactions (such as intermolecular alkylation or polymerization) during downstream processing. Furthermore, the ester group at the C2 position provides a highly specific site for nucleophilic attack.
When synthesizing pharmaceutical intermediates like 1-methyl-2-pyrrolidineethanol, reducing an ester typically requires harsh reagents like Lithium Aluminum Hydride (LiAlH₄). However, by leveraging the synergistic causality of Sodium Borohydride (NaBH₄) in boiling Methanol , the reduction becomes highly chemoselective and scalable[2]. Methanol coordinates with the borohydride anion to form reactive methoxyborohydride species (
NaBH4−n(OMe)n
), which possess enhanced electrophilicity and easily reduce the ester to a primary alcohol without cleaving the pyrrolidine ring.
Physicochemical Profiling
To ensure accurate stoichiometric calculations and phase separations during workup, the quantitative physicochemical data of the starting material and its primary reduced intermediate are summarized below.
The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that each chemical transformation is verified before proceeding to the next stage, thereby preventing the costly carryover of impurities.
Protocol 1: Chemoselective Reduction to 1-Methyl-2-pyrrolidineethanol
Objective: Convert the ester side chain to a primary alcohol while preserving the chiral integrity of the pyrrolidine ring[2].
Reagents:
Methyl 1-methylpyrrolidine-2-acetate: 5.0 g (31.8 mmol)
Methanol (Anhydrous): 50 mL
Sodium Borohydride (NaBH₄): 2.0 g (52.8 mmol)
Step-by-Step Methodology:
Dissolution: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of anhydrous methanol. Causality: Anhydrous conditions prevent the competitive hydrolysis of the ester to a carboxylic acid.
Hydride Addition: Cool the flask to 0 °C in an ice bath. Slowly add 2.0 g of NaBH₄ in small portions over 30 minutes. Causality: The reaction is exothermic and evolves hydrogen gas; slow addition controls the thermal runaway and prevents solvent boil-over.
Reflux: Remove the ice bath, heat the reaction system to reflux (~65 °C), and maintain for 12 hours.
Self-Validation Check (IPC): Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: Dichloromethane/Methanol 9:1, visualized with iodine).
Validation: The disappearance of the starting material spot (Rf ~0.6) and the appearance of a more polar product spot (Rf ~0.3) confirms reaction completion. If starting material persists, add an additional 0.2 g of NaBH₄ and reflux for 2 more hours.
Solvent Removal: Upon completion, remove the methanol via rotary evaporation under reduced pressure to yield a crude borate complex residue.
Workup & Partitioning: Add 50 mL of water to the residue to hydrolyze the borate complexes. Extract the aqueous mixture with Ethyl Acetate (EA) (3 x 50 mL). Causality: The target amino alcohol partitions into the organic EA layer, leaving the inorganic sodium and boron salts in the aqueous layer.
Purification: Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Yield: ~3.5 g of 1-methyl-2-pyrrolidineethanol (colorless to pale yellow liquid).
Protocol 2: Downstream Conversion to Clemastine Precursor
Objective: Activate the alcohol for etherification to synthesize the API Clemastine[3].
Chlorination: React 1-methyl-2-pyrrolidineethanol with Thionyl Chloride (SOCl₂) in a non-polar solvent (e.g., toluene) at 0 °C, warming to room temperature. Causality: SOCl₂ converts the hydroxyl group into a superior leaving group (chloride) via an SNi mechanism, yielding 2-(2-chloroethyl)-1-methylpyrrolidine.
Self-Validation Check (IPC): Confirm the absence of the broad O-H stretch (~3300 cm⁻¹) via FT-IR spectroscopy before proceeding.
Etherification: In the presence of a strong base (e.g., Sodamide, NaNH₂), react the chlorinated intermediate with 4-chloro-α-methylbenzhydrol. The base deprotonates the benzhydrol, which then undergoes a nucleophilic substitution with the chloroethyl pyrrolidine to form the ether linkage of Clemastine.
Visualizations
Synthetic Workflow
Fig 1: Synthetic workflow from methyl 1-methylpyrrolidine-2-acetate to Clemastine.
Pharmacological Signaling Pathway
Once synthesized, the chiral architecture derived from the pyrrolidine building block allows Clemastine to selectively bind to the Histamine H1 receptor, effectively blocking allergic cascades[3].
Fig 2: Pharmacological signaling pathway of Clemastine via H1 receptor blockade.
References
Cas 51856-76-9,methyl 1-methylpyrrolidine-2-acetate - LookChem. LookChem. URL:[Link]
Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. ResearchGate. URL:[Link]
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. MDPI. URL:[Link]
Application Notes and Protocols: The Strategic Utility of the 1-Methylpyrrolidine-2-ylacetate Scaffold in Alkaloid Total Synthesis
Abstract: The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active alkaloids.[1] Among the various synthons used to construct these complex molecules, methyl 1-methylpy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active alkaloids.[1] Among the various synthons used to construct these complex molecules, methyl 1-methylpyrrolidine-2-acetate stands out as a particularly versatile chiral building block. Its structure, featuring an N-methylated pyrrolidine ring with a functionalized two-carbon side chain at the C2 position, makes it an ideal precursor for a range of alkaloid families, including those with nicotinoid, quinolizidine, and indolizidine frameworks. This guide provides a detailed exploration of the practical applications of this synthon in alkaloid total synthesis. We will dissect key retrosynthetic strategies, present detailed experimental protocols for cornerstone reactions, and offer insights into the causality behind experimental choices, aimed at researchers, scientists, and drug development professionals in the field of organic synthesis.
The 1-Methylpyrrolidine-2-ylacetate Synthon: A Versatile Chiral Building Block
The efficacy of methyl 1-methylpyrrolidine-2-acetate as a synthetic intermediate stems from its inherent structural features. Derived from the natural amino acid proline, it provides a readily available source of chirality. The N-methyl group is a common feature in many target alkaloids, and the methyl ester at the terminus of the C2 side chain offers a versatile chemical handle for a variety of transformations, including reduction, hydrolysis, amidation, and carbon-carbon bond formation via its corresponding enolate.
The pyrrolidine fragment is a key structural component of many alkaloids, such as nicotine, hygrine, and cuscohygrine, and serves as a precursor in the synthesis of tropane alkaloids like cocaine and atropine.[2] The strategic introduction of this pre-formed, functionalized ring system significantly simplifies the synthetic route to these complex natural products.
Caption: Structure of Methyl 1-methylpyrrolidine-2-acetate.
Application Case Study I: Total Synthesis of (S)-Nicotine
(S)-Nicotine is the principal alkaloid found in tobacco plants and is widely known for its potent effects on nicotinic acetylcholine receptors (nAChRs).[3] Its synthesis is a classic objective in organic chemistry. While numerous routes exist, a convergent strategy involving the coupling of a pyridine moiety with a C2-functionalized N-methylpyrrolidine is common. The final step in many syntheses is the methylation of the pyrrolidine nitrogen of (S)-nornicotine.[4]
Retrosynthetic and Strategic Analysis
A logical retrosynthesis of (S)-nicotine disconnects the molecule at the C-N bond of the pyrrolidine ring, revealing (S)-nornicotine as the immediate precursor. This highlights the final, crucial N-methylation step. (S)-nornicotine itself can be derived from myosmine through reduction.[4] Our key synthon, methyl 1-methylpyrrolidine-2-acetate, can be envisioned as a precursor to intermediates that couple with a pyridine derivative to form the C-C bond, although many modern syntheses opt for different coupling strategies. However, the N-methylation step is a perfect illustration of a key transformation in nicotine synthesis.
Caption: Retrosynthetic analysis for (S)-Nicotine.
Protocol: N-Methylation of (S)-Nornicotine (Eschweiler-Clarke Reaction)
This protocol describes the conversion of the immediate precursor, (S)-nornicotine, to (S)-nicotine. This reaction is a reductive amination using formaldehyde as the source of the methyl group and formic acid as the reducing agent.
Materials:
(S)-Nornicotine (1.0 eq)
Formaldehyde (37% aqueous solution, 4.0 eq)
Formic acid (85% aqueous solution, 2.0 eq)
Deionized water
Dichloromethane (DCM)
Sodium hydroxide (NaOH), 40% solution
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
To a stirred solution of (S)-nornicotine (1.0 eq) in 50 mL of water, add a mixture of 37% formaldehyde (4.0 eq) and 85% formic acid (2.0 eq).[5]
Heat the reaction mixture to 80–85 °C and maintain for 20 hours.[4] Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Carefully basify the mixture to a pH of ~13 by adding 40% NaOH solution.[4] Caution: The reaction is exothermic.
Extract the aqueous layer with dichloromethane (2 x 25 mL).
Combine the organic extracts and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the solvent under reduced pressure.
The resulting crude (S)-nicotine can be purified by vacuum distillation to yield the final product.[4]
Application Case Study II: Synthesis of Quinolizidine Alkaloids (e.g., Lupinine)
Lupinine is a quinolizidine alkaloid found in plants of the Lupinus genus. It is known to be an acetylcholine esterase inhibitor.[6] The synthesis of its bicyclic core provides an excellent example of how the methyl 1-methylpyrrolidine-2-acetate scaffold can be elaborated to form more complex polycyclic systems.
Synthetic Strategy: From Pyrrolidine to Quinolizidine
A hypothetical strategy for the synthesis of a lupinine-like core demonstrates the utility of our synthon. The core transformation involves extending the C2-acetate side chain and then cyclizing it onto the pyrrolidine nitrogen after a temporary deprotection/reprotection sequence or via an alternative cyclization pathway. A more direct approach involves the reduction of the ester to an alcohol, which is then converted into a leaving group to facilitate intramolecular cyclization.
A related intermediate, 1-methyl-2-(2-hydroxyethyl)pyrrolidine, can be synthesized by the two-stage reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using a metal borohydride, highlighting a pathway from a related unsaturated ester to a key alcohol intermediate.[7]
Catalytic Asymmetric Synthesis of Methyl 1-Methylpyrrolidine-2-acetate: An Application Note
Introduction Methyl 1-methylpyrrolidine-2-acetate is a chiral substituted proline derivative of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a ubiquitous motif in a vast a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 1-methylpyrrolidine-2-acetate is a chiral substituted proline derivative of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a ubiquitous motif in a vast array of natural products and pharmaceuticals.[1][2] The precise stereochemical control during the synthesis of such molecules is paramount, as different enantiomers can exhibit markedly different biological activities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic asymmetric synthesis of methyl 1-methylpyrrolidine-2-acetate. We will explore two robust and field-proven strategies: Asymmetric Phase-Transfer Catalysis and Asymmetric Hydrogenation . This guide will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present expected outcomes based on analogous transformations reported in the scientific literature.
Strategy 1: Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates the reaction between reactants in immiscible phases.[3] In asymmetric PTC, a chiral catalyst is employed to shuttle one of the reactants, typically an anion, from an aqueous phase to an organic phase, where it reacts with the substrate. The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer.[3] For the synthesis of our target molecule, we will adapt a well-established method for the asymmetric alkylation of a glycine-derived Schiff base.[3][4][5]
Mechanistic Rationale
The core of this strategy lies in the enantioselective alkylation of an N-methylated proline Schiff base precursor. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids or BINOL, serves as the phase-transfer catalyst.[3][4] This catalyst forms a tight ion pair with the enolate of the Schiff base in the organic phase. The steric and electronic properties of the chiral catalyst effectively shield one face of the enolate, allowing the electrophile (methyl bromoacetate) to attack preferentially from the less hindered face, thus inducing asymmetry.
Caption: Workflow for Asymmetric Phase-Transfer Catalysis.
Detailed Protocol: Asymmetric Alkylation of N-Methylproline Schiff Base
Step 1: Preparation of Methyl 1-methylpyrrolidine-2-carboxylate
To a solution of N-methylproline (1.0 eq) in anhydrous methanol (5 mL/mmol), cool the mixture to 0 °C.
Slowly add thionyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and then reflux for 4 hours.
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride, which can be used in the next step without further purification after neutralization. A general procedure for the esterification of amino acids can be found in the literature.[6]
Step 2: Formation of the Schiff Base
To a solution of the crude methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq) and benzophenone imine (1.1 eq) in dichloromethane (10 mL/mmol), add molecular sieves (4 Å).
Stir the mixture at room temperature for 24 hours.
Filter off the molecular sieves and concentrate the filtrate under reduced pressure to yield the Schiff base.
Step 3: Asymmetric Alkylation
To a mixture of the Schiff base (1.0 eq) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.05 eq) in toluene (10 mL/mmol), add a 50% aqueous solution of potassium hydroxide.
Cool the mixture to 0 °C and add methyl bromoacetate (1.2 eq) dropwise.
Stir vigorously at 0 °C for 24-48 hours, monitoring the reaction by TLC.
Upon completion, dilute with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis of the Schiff Base
Dissolve the crude product from the previous step in tetrahydrofuran (5 mL/mmol).
Add a 1 M aqueous solution of citric acid and stir at room temperature for 4 hours.
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 1-methylpyrrolidine-2-acetate.
Expected Performance
The following table summarizes typical results for the asymmetric alkylation of glycine Schiff bases using chiral phase-transfer catalysts, which can be extrapolated to our target synthesis.
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[7] This approach involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen to a prochiral double bond with high enantioselectivity.[8][9] For our target molecule, we propose the asymmetric hydrogenation of a prochiral enamine precursor, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate. A non-asymmetric synthesis of this precursor and its subsequent reduction has been reported.[10]
Mechanistic Rationale
The substrate, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, possesses a C=C double bond that can be stereoselectively hydrogenated. A chiral catalyst, formed in situ from a metal precursor (e.g., [Rh(COD)₂]BF₄ or a Ru complex) and a chiral phosphine ligand (e.g., a BINAP derivative), coordinates to the double bond of the substrate. The chiral ligand creates a sterically and electronically differentiated environment, forcing the substrate to adopt a specific orientation. Hydrogen then adds to the double bond from the less hindered face, leading to the formation of the desired enantiomer of methyl 1-methylpyrrolidine-2-acetate.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of a Prochiral Enamine
Step 1: Synthesis of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate
To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene (10 mL/mmol), add N-methyl-2-pyrrolidone (1.0 eq).
Heat the reaction mixture to reflux for 12 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the prochiral enamine precursor.
Step 2: Asymmetric Hydrogenation
In a glovebox, dissolve the chiral ligand (e.g., (R)-BINAP, 0.011 eq) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq) in a degassed solvent (e.g., methanol or dichloromethane, 2 mL).
Stir the mixture for 30 minutes to form the active catalyst.
In a separate flask, dissolve the prochiral enamine precursor (1.0 eq) in the same degassed solvent (5 mL/mmol).
Transfer the substrate solution to a high-pressure autoclave.
Add the catalyst solution to the autoclave.
Seal the autoclave, purge with hydrogen gas (3 times), and then pressurize to the desired pressure (e.g., 10-50 bar).
Stir the reaction mixture at room temperature for 12-24 hours.
Carefully release the hydrogen pressure and concentrate the reaction mixture.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 1-methylpyrrolidine-2-acetate.
Expected Performance
The enantioselectivity of asymmetric hydrogenations is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of typical results for the asymmetric hydrogenation of related substrates.
This application note has outlined two powerful and versatile strategies for the catalytic asymmetric synthesis of methyl 1-methylpyrrolidine-2-acetate. Both asymmetric phase-transfer catalysis and asymmetric hydrogenation offer viable routes to this valuable chiral building block, with the potential for high yields and excellent enantioselectivity. The choice of method will depend on factors such as substrate availability, catalyst cost and accessibility, and the desired scale of the synthesis. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the field of organic synthesis and drug discovery.
References
Qi, S., & Run-Tao, L. (2011). Synthesis of chiral spirocyclo-quaternary ammonium salts from L-proline and their application as phase-transfer catalysts in asymmetric alkylation. Chinese Chemical Letters, 22(1), 25-28.
Rowles, I., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination.
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary proline analogues. Tetrahedron: Asymmetry, 18(23), 2745-2784.
Reddy, K. L., & Sharpless, K. B. (2001). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 66(25), 8499-8502.
Martin, N. I., et al. (2019). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(5), 2685-2692.
Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1982(10), 864-866.
Maruoka, K. (2008). Recent Development and Application of Chiral Phase-Transfer Catalysts. Accounts of Chemical Research, 41(6), 793-804.
Beausoleil, E., et al. (1998). Stereocontrolled Synthesis of Highly Substituted Proline Esters via [3 + 2] Cycloaddition between N-Metalated Azomethine Ylides and Nitroalkenes. Origins of the Metal Effect on the Stereochemical Outcome. The Journal of Organic Chemistry, 63(6), 1795-1805.
O'Leary, D. J., et al. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 16(18), 4814-4817.
Kadereit, D., & Waldmann, H. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 1(1), 57-60.
Kim, H., & Lee, D. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (-)-Amathaspiramide F. Organic Letters, 20(19), 6121-6125.
Arai, S., et al. (2007). Design of Y-Shaped Trimers of Chiral Phase-Transfer Catalysts for the Asymmetric Alkylation of Amino Acid Derivatives.
Almansa, C., et al. (2010). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 43(5), 683-694.
Vicario, J. L., et al. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16360-16367.
Ariza, X., et al. (2004). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 15(1), 135-142.
Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808-809.
Park, S. B., et al. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
Charette, A. B., & Giroux, A. (1998). Asymmetric hydrogenation of aromatic compounds. Tetrahedron: Asymmetry, 9(10), 1649-1652.
Zhou, Y. G. (2010). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 43(1), 121-131.
Boog-Wever, M. F., et al. (2011). Process for the preparation of amino acid methyl esters.
Clayden, J., & Pink, J. H. (2006). Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. The Journal of Organic Chemistry, 71(11), 4343-4346.
Application Notes & Protocols: In Vitro Evaluation of Methyl 1-methylpyrrolidine-2-acetate
Prepared by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, methyl 1-methylpyrrolidine-2-acetate. Give...
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, methyl 1-methylpyrrolidine-2-acetate. Given the limited publicly available biological data for this molecule[1], this guide proposes a logical, tiered screening cascade based on its chemical structure. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational biological activity profile, focusing on general cytotoxicity and potential neurological targets. We emphasize the rationale behind experimental choices, the inclusion of self-validating controls, and grounding in authoritative methodologies.
Introduction: Compound Profile and Scientific Rationale
Methyl 1-methylpyrrolidine-2-acetate is an organic compound featuring a pyrrolidine ring, a structure commonly found in neuroactive molecules. Its structural similarity to fragments of key neurotransmitters, such as acetylcholine and γ-aminobutyric acid (GABA), provides a logical basis for investigating its potential effects on the central nervous system.
The proposed screening strategy begins with a fundamental assessment of cytotoxicity to determine appropriate concentration ranges for subsequent target-specific assays. Following this, we outline protocols for evaluating the compound's activity against key neurological targets: acetylcholinesterase (AChE), nicotinic acetylcholine receptors (nAChR), and GABA-A receptors (GABAAR). This tiered approach ensures an efficient and data-driven characterization of the compound's bioactivity.
Proposed In Vitro Screening Cascade
The following workflow provides a systematic approach to characterizing methyl 1-methylpyrrolidine-2-acetate, moving from broad effects to specific molecular targets.
Caption: Proposed workflow for the in vitro characterization of methyl 1-methylpyrrolidine-2-acetate.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
A. Scientific Principle
Before investigating specific biological targets, it is crucial to assess the general cytotoxicity of a compound. The MTT assay is a robust colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[2] The concentration of the solubilized formazan is directly proportional to the number of metabolically active (living) cells.
B. Materials and Reagents
Cell Line: A standard, robust cell line such as HEK293 (human embryonic kidney) or SH-SY5Y (human neuroblastoma) is recommended.
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS). Store protected from light at -20°C.[3]
Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol[3], or 10% SDS in 0.01 M HCl.
Test Compound: Methyl 1-methylpyrrolidine-2-acetate, dissolved in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.
Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in pre-warmed culture medium.
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
Compound Treatment:
Prepare serial dilutions of the test compound in serum-free culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
Include "vehicle control" wells (medium with the same concentration of DMSO used for the test compound) and "untreated control" wells (medium only).
Carefully aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
Incubate for the desired exposure period (e.g., 24 or 48 hours).
MTT Incubation:
After treatment, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
Return the plate to the incubator for 3-4 hours. During this time, purple formazan crystals will form in viable cells.
Solubilization and Measurement:
Add 100-150 µL of the solubilization solution to each well.[3]
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[3]
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
D. Data Analysis
Background Subtraction: Average the absorbance of "blank" wells (medium, MTT, and solubilization solution only) and subtract this value from all other readings.
Calculate Percent Viability:
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Plate Layout Example
1
2
3
4
5
6
7
8
9
10
11
12
A
Blank
C1
C1
C1
C5
C5
C5
Pos
Pos
Pos
VC
VC
B
Blank
C2
C2
C2
C6
C6
C6
Pos
Pos
Pos
VC
VC
C
Blank
C3
C3
C3
C7
C7
C7
Pos
Pos
Pos
VC
VC
D
Blank
C4
C4
C4
C8
C8
C8
Pos
Pos
Pos
VC
VC
E
...
...
...
...
...
...
...
...
...
...
...
...
F
...
...
...
...
...
...
...
...
...
...
...
...
G
...
...
...
...
...
...
...
...
...
...
...
...
H
Untreated
Untreated
Untreated
...
...
...
...
...
...
...
VC
VC
Table 1: Example 96-well plate layout for an MTT assay. C1-C8 represent different concentrations of the test compound. Pos = Positive Control (e.g., a known cytotoxic agent). VC = Vehicle Control.
This assay is based on the method developed by Ellman.[4][5] Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. An AChE inhibitor will reduce the rate of ATCh hydrolysis, thereby decreasing the rate of color formation. The inhibitory activity of the test compound is measured by monitoring the change in absorbance over time.
B. Materials and Reagents
Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.
Add 20 µL of the test compound dilution (or buffer for control wells).
Add 10 µL of DTNB solution (final concentration ~0.25 mM).
Add 20 µL of AChE solution.
Incubate the plate at 25°C for 15 minutes.
Initiate Reaction and Measure:
Initiate the reaction by adding 10 µL of ATCh substrate solution (final concentration ~0.4 mM).
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 5-10 minutes.
D. Data Analysis
Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance per minute (V = ΔAbs/min) from the linear portion of the kinetic curve.
Calculate Percent Inhibition:
Percent Inhibition = [(V_control - V_sample) / V_control] x 100
Where V_control is the rate of the enzyme reaction without any inhibitor and V_sample is the rate with the test compound.
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to nAChRs. The source of receptors is typically a membrane preparation from cells or tissues known to express the desired nAChR subtype. A decrease in the measured radioactivity in the presence of the test compound indicates displacement of the radioligand and suggests binding to the receptor. This method allows for the determination of the compound's binding affinity (Ki).
B. Materials and Reagents
Receptor Source: Commercially available cell membrane preparations expressing a specific nAChR subtype (e.g., α4β2 or α7).
Radioligand: A high-affinity nAChR ligand, such as [³H]-Epibatidine or [³H]-Cytisine.
Binding Buffer: e.g., Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 1 mM nicotine or 100 µM epibatidine).
Test Compound: Methyl 1-methylpyrrolidine-2-acetate.
Assay Setup: All steps should be performed on ice.
In a 96-well plate, combine the binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
Total Binding Wells: Contain buffer, radioligand, and receptor membranes.
Non-specific Binding (NSB) Wells: Contain buffer, radioligand, NSB control ligand, and receptor membranes.
Test Compound Wells: Contain buffer, radioligand, test compound dilutions, and receptor membranes.
Incubation:
Add the receptor membrane preparation to all wells to initiate the binding reaction.
Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 4°C to reach equilibrium.
Harvesting and Washing:
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
Counting:
Allow the filters to dry completely.
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
D. Data Analysis
Calculate Specific Binding:
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
Determine IC₅₀ and Ki: Plot percent inhibition vs. log concentration of the test compound to determine the IC₅₀. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: GABA-A Receptor (GABAAR) Functional Assay using a Fluorescence-Based Plate Reader
A. Scientific Principle
The GABA-A receptor is a ligand-gated chloride ion channel. Its activation leads to an influx of Cl⁻, hyperpolarizing the neuron. This protocol measures the functional activity of GABAARs by detecting changes in membrane potential or intracellular halide concentration upon channel activation. A common method uses a halide-sensitive Yellow Fluorescent Protein (YFP) expressed in the cells.[7] When the GABAAR channel opens in the presence of an external iodide solution, I⁻ ions flow into the cell and quench the YFP fluorescence. Modulators (positive or negative) will enhance or diminish this GABA-induced quenching.
B. Materials and Reagents
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably co-expressing a specific GABAAR subtype (e.g., α1β2γ2) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[7]
Assay Buffer: A chloride-free buffer, e.g., Hanks' Balanced Salt Solution (HBSS) modified with Na-gluconate replacing NaCl.
Stimulant: GABA.
Quenching Ion: Sodium Iodide (NaI) solution prepared in assay buffer.
Test Compound: Methyl 1-methylpyrrolidine-2-acetate.
Positive Controls: A known GABAAR agonist (e.g., Muscimol), a positive allosteric modulator (e.g., Diazepam), and an antagonist (e.g., Bicuculline).
Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection capability (Excitation ~500 nm, Emission ~535 nm).
C. Step-by-Step Methodology
Cell Plating: Plate the YFP-GABAAR cells into black, clear-bottom plates and grow to confluence.
Compound Pre-incubation:
Wash the cells with assay buffer to remove chloride.
Add assay buffer containing various concentrations of the test compound or controls.
Incubate for 10-20 minutes at room temperature.
Fluorescence Measurement:
Place the plate in the fluorescence reader.
Establish a stable baseline fluorescence reading for 5-10 seconds.
Using the injector, add a solution containing a fixed concentration of GABA (typically EC₂₀) and the quenching ion (NaI).
Continue to read fluorescence for an additional 60-90 seconds to measure the quenching effect.
D. Data Analysis
Quantify Quenching: The rate of fluorescence quenching is proportional to the influx of iodide through the GABAAR channel.
Agonist Mode: To test if the compound is an agonist, add it in place of GABA. An agonist will induce fluorescence quenching.
Modulator Mode: To test for allosteric modulation, co-apply the compound with a sub-maximal (EC₂₀) concentration of GABA.[8]
A positive modulator will increase the rate or extent of quenching compared to GABA alone.
A negative modulator or antagonist will decrease the quenching.
Determine EC₅₀/IC₅₀: Generate dose-response curves by plotting the change in fluorescence (or rate of quenching) against the log concentration of the test compound to calculate potency (EC₅₀ for agonists/positive modulators) or inhibitory potency (IC₅₀ for antagonists/negative modulators).
Summary of Data Presentation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across the different assays.
Assay
Target/Endpoint
Result Type
Value (µM)
MTT Assay
HEK293 Cell Viability
IC₅₀
>100
AChE Inhibition
Electric Eel AChE
IC₅₀
15.2 ± 1.8
nAChR Binding
α4β2 subtype
Ki
8.7 ± 0.9
GABAAR Function
α1β2γ2 subtype
EC₅₀
No agonist activity
GABAAR Function
α1β2γ2 subtype
% Modulation @ 10µM
+ 150% (PAM)
Table 2: Hypothetical summary data for Methyl 1-methylpyrrolidine-2-acetate.
References
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
MTT Assay Protocol. (n.d.). Abcam.
MTT assay protocol. (n.d.). Abcam.
Protocol for Cell Viability Assays. (2022). BroadPharm.
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
Marston, A., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors. European Journal of Pharmaceutical Sciences, 33(2), 109-19.
A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022). Frontiers in Cellular Neuroscience, 16, 1066312. Retrieved from [Link]
Characterization of GABA Receptors. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]
GABA A Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives. (2023). ACS Omega. Retrieved from [Link]
Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS One. Retrieved from [Link]
Visual evaluation of acetylcholinesterase inhibition by an easy-to-operate assay. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]
In-vitro screening of acetylcholinesterase inhibitory activity of extracts from Palestinian indigenous flora. (2014). Journal of Ethnopharmacology. Retrieved from [Link]
Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (n.d.). Journal of Biomolecular Screening. Retrieved from [Link]
Methyl 1-methylpyrrolidine-2-acetate. (n.d.). PubChem. Retrieved from [Link]
Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. (2019). Google Patents.
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands. (n.d.). The Journal of General Physiology. Retrieved from [Link]
Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate CAS 100609-39-0: Applications in Research and Synthesis. (2026). UCHEM. Retrieved from [Link]
Acetylcholine Receptor Modulating Antibody, Flow Cytometry Assay, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
Anti-AChR (Acetylcholine Receptor) ELISA. (n.d.). Eagle Biosciences. Retrieved from [Link]
Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (n.d.). The Journal of Cell Biology. Retrieved from [Link]
Acetylcholine Receptor (AChR)-binding Antibodies. (2020). Labcorp. Retrieved from [Link]
Application Note: Esterification Protocol and Mechanistic Pathway for Methyl 1-Methylpyrrolidine-2-Acetate Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Esterification Protocol and Mechanistic Pathway for Methyl 1-Methylpyrrolidine-2-Acetate Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic causality, experimental rationale, and self-validating protocols for the synthesis of pyrrolidine-based pharmaceutical intermediates.
Introduction & Chemical Context
Pyrrolidine derivatives, particularly 1-methylpyrrolidine-2-acetic acid and its esters, serve as critical building blocks in the synthesis of complex alkaloids and pharmaceutical agents, including tropane alkaloid analogs and antihistamines like clemastine[1]. The conversion of 1-methylpyrrolidine-2-acetic acid to methyl 1-methylpyrrolidine-2-acetate via Fischer esterification is a fundamental transformation. However, the presence of a basic tertiary amine within the pyrrolidine ring introduces unique thermodynamic and kinetic challenges that render standard catalytic acid esterification inefficient. This guide details a highly optimized, thionyl chloride-mediated esterification protocol designed to overcome these limitations.
Mechanistic Causality: The Fischer Esterification Pathway
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution[2]. Because carboxylic acids are generally unreactive toward neutral alcohols, an acid catalyst is required to lower the activation energy.
The mechanism proceeds through a well-defined sequence of protonation, nucleophilic attack, and elimination[3],[4]:
Electrophile Activation: The mineral acid protonates the carbonyl oxygen of 1-methylpyrrolidine-2-acetic acid, significantly increasing the electrophilicity of the carbonyl carbon[2].
Nucleophilic Addition: Methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate[4].
Proton Transfer (Tautomerism): An intramolecular or solvent-mediated proton shift transfers a proton from the incoming methoxy group to one of the original hydroxyl groups, converting it into a superior leaving group (
−OH2+
)[3].
Elimination: Water is expelled from the tetrahedral intermediate, re-forming the carbon-oxygen double bond to yield a protonated ester.
Deprotonation: The loss of a proton yields the final neutral ester, methyl 1-methylpyrrolidine-2-acetate.
Mechanistic pathway of the acid-catalyzed Fischer esterification.
Experimental Design & Rationale (E-E-A-T)
To ensure high yield and reproducibility, the experimental design must account for the chemical properties of the substrate.
Catalyst Selection (SOCl₂ vs. H₂SO₄):
1-methylpyrrolidine-2-acetic acid contains a basic tertiary amine. If standard catalytic amounts of sulfuric acid (
H2SO4
) are used, the amine acts as a "proton sponge," neutralizing the catalyst and stalling the reaction. By employing Thionyl Chloride (
SOCl2
) in methanol, we generate anhydrous
HCl
in massive excess in situ. This ensures the pyrrolidine nitrogen is fully protonated (forming the hydrochloride salt) while leaving ample acidic protons to catalyze the esterification cycle[2]. Furthermore,
SOCl2
acts as a dehydrating agent, reacting with the byproduct water to form
SO2
and
HCl
gases, driving the equilibrium entirely to the right (Le Chatelier's Principle)[3].
Self-Validating Workup (pH Control):
Because the final ester contains a basic nitrogen, it will exist as a water-soluble ammonium salt in the acidic reaction mixture. A critical failure point in this synthesis is extracting the product while the aqueous layer is still acidic, resulting in 0% organic recovery. The protocol incorporates a mandatory pH validation step (pH 8.5–9.0) to ensure the complete deprotonation of the amine, allowing the free base ester to partition efficiently into the organic phase.
Step-by-Step Protocol
Step-by-step experimental workflow for the synthesis and isolation of the ester.
Preparation: Suspend 1-methylpyrrolidine-2-acetic acid (10 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.
Activation: Cool the flask to 0°C using an ice-water bath. Slowly add thionyl chloride (2.5 eq) dropwise over 15 minutes.
Validation Check: Observe the evolution of gas (
SO2
and
HCl
); the suspension should gradually clear into a homogeneous solution. The 0°C temperature prevents the violent volatilization of methanol.
Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65°C) for 4 to 6 hours. Monitor the reaction via TLC (eluent:
CH2Cl2
/MeOH 9:1, visualized with Dragendorff's reagent).
Quenching: Once the starting material is entirely consumed, cool the reaction to room temperature and concentrate the mixture in vacuo to remove excess methanol and volatile
HCl
.
Neutralization (Critical Step): Dissolve the resulting crude hydrochloride salt residue in 15 mL of distilled water. Carefully add saturated
NaHCO3
solution dropwise until gas evolution ceases.
Validation Check: Test the aqueous solution with pH paper. Ensure the pH is strictly between 8.5 and 9.0. If the pH is < 7, the product remains water-soluble, and extraction will fail.
Extraction & Purification: Extract the basified aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield methyl 1-methylpyrrolidine-2-acetate as a pale yellow oil.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization parameters demonstrating the necessity of the
SOCl2
method over standard mineral acid catalysis.
Entry
Catalyst System
Equivalents
Temperature
Time
Yield (%)
Mechanistic Observation
1
H2SO4
/ MeOH
0.1 eq
65°C
24 h
< 10%
Reaction stalled; basic amine neutralized the catalytic acid.
2
H2SO4
/ MeOH
2.0 eq
65°C
12 h
45%
Incomplete conversion; reaction limited by water equilibrium.
3
SOCl2
/ MeOH
1.1 eq
65°C
8 h
72%
Good conversion, but slow kinetics due to insufficient
HCl
.
4
SOCl2
/ MeOH
2.5 eq
65°C
4 h
94%
Optimal conditions; complete conversion and dehydration.
Conclusion
The esterification of amino acids and pyrrolidine derivatives like 1-methylpyrrolidine-2-acetic acid requires a strategic departure from standard catalytic Fischer esterification. By utilizing an excess of thionyl chloride in methanol, chemists can simultaneously protonate the interfering tertiary amine, generate a highly reactive electrophile, and drive the equilibrium forward via in situ dehydration. Adhering to strict pH validation during the aqueous workup ensures near-quantitative recovery of the free base ester.
protocol for handling and storing methyl 1-methylpyrrolidine-2-acetate safely
An Application Note and Protocol for the Safe Handling and Storage of Methyl 1-methylpyrrolidine-2-acetate Abstract: This document provides a detailed protocol for the safe handling and storage of methyl 1-methylpyrrolid...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Safe Handling and Storage of Methyl 1-methylpyrrolidine-2-acetate
Abstract: This document provides a detailed protocol for the safe handling and storage of methyl 1-methylpyrrolidine-2-acetate (C₈H₁₅NO₂). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound[1], this guide is synthesized from the known hazards of its primary structural motifs: the 1-methylpyrrolidine core and the methyl acetate functional group. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through robust hazard assessment, stringent engineering controls, and detailed procedural outlines. The procedures herein are based on the conservative assumption that the compound exhibits hazards comparable to or greater than its most reactive structural analog, 1-methylpyrrolidine.
Section 1: Hazard Assessment and Chemical Profile
Rationale for Hazard Assessment by Structural Analogy
Scientific advancement often requires working with novel or poorly characterized substances. Methyl 1-methylpyrrolidine-2-acetate is one such compound with limited safety data available in public databases.[1] To establish a robust safety protocol, we must infer its potential hazards by analyzing its chemical structure. The molecule is composed of a tertiary amine (1-methylpyrrolidine) and a methyl ester (methyl acetate).
The 1-methylpyrrolidine moiety is the most significant contributor to the compound's likely hazard profile. Tertiary amines in this class are often flammable, corrosive, and possess notable toxicity.[2][3][4] The methyl acetate group, while less hazardous, contributes to the compound's flammability and potential as an irritant.[5][6] Therefore, this guide adopts the hazard classifications of 1-methylpyrrolidine as a conservative and protective baseline for all handling and storage procedures.
Section 2: Engineering and Administrative Controls
The principle of "as low as reasonably practicable" (ALARP) exposure must be applied. Engineering and administrative controls are the primary methods for achieving this.
Ventilation
All handling of methyl 1-methylpyrrolidine-2-acetate, including weighing, aliquoting, and experimental use, must be conducted inside a certified chemical fume hood.[7][8] The fume hood provides essential protection against the inhalation of harmful and flammable vapors.[8]
Designated Area
A specific area within the laboratory should be designated for working with this compound. This area must be clearly marked, and access should be restricted to trained and authorized personnel.[9] An eyewash station and an emergency safety shower must be immediately accessible in the work area.[10][11]
Safe Work Practices
Working Alone: Never handle this compound while working alone.
Training: All personnel must be trained on this specific protocol and the potential hazards before beginning work.[11]
Hygiene: Do not eat, drink, or smoke in the laboratory.[11][12] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[13][14][15]
Section 3: Personal Protective Equipment (PPE) Protocol
Proper PPE is the final barrier of protection and is mandatory for all handling procedures.
Rationale for PPE Selection
The selection of PPE is based on the compound's inferred high flammability, corrosivity, and toxicity.[2][3] The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.
PPE Specifications
Category
Item
Specifications and Rationale
Eye Protection
Chemical Safety Goggles & Face Shield
Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes.[11] A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or spill cleanup.[11][16]
Hand Protection
Chemical-Resistant Gloves
Use double-gloving technique. Wear two pairs of nitrile or neoprene gloves.[7][17] Inspect gloves for any signs of damage before each use.[17] Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[18]
Body Protection
Flame-Retardant Lab Coat & Apron
A flame-retardant, long-sleeved lab coat is mandatory to protect against fire hazards and chemical splashes.[2] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[7][17]
Respiratory Protection
N/A (with Fume Hood)
When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. In the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors should be used by trained emergency responders.[10][11]
Section 4: Step-by-Step Handling Protocol
Receiving and Initial Inspection
Upon receipt, move the package to a designated receiving area within a fume hood.
Wear the full PPE specified in Section 3.
Inspect the outer package for any signs of damage or leaks.
Carefully open the outer package and inspect the primary container for integrity, ensuring the cap is tightly sealed.
Verify the label matches the order information.
Log the compound into the chemical inventory.
Aliquoting and Solution Preparation
This protocol outlines the standard workflow for accurately weighing the compound and preparing a stock solution.
Caption: Emergency protocol for chemical spills.
First Aid Measures
First aiders must protect themselves before assisting others. [2]Show this document to attending medical personnel.
Inhalation: Immediately move the affected person to fresh air. [2][10]If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical attention.
[2][10]- Skin Contact: Immediately remove all contaminated clothing. [2][3]Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. [2][10]Seek immediate medical attention.
[2]- Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. [3][10]Remove contact lenses if present and easy to do. [2][3]Call for immediate medical attention, preferably an ophthalmologist.
[2]- Ingestion: Do NOT induce vomiting. [2][3]If the person is conscious, rinse their mouth with water. [2][3]Never give anything by mouth to an unconscious person. [10][13]Seek immediate medical attention.
[3]
References
SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 29). Sigma-Aldrich.
SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 29). Sigma-Aldrich.
SAFETY DATA SHEET - Fisher Scientific. (2009, November 12). Fisher Scientific.
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield. (2015, June 17). Greenfield Global.
Safety Data Sheet: 1-methylpyrrolidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone - Cole-Parmer. (2001, October 24). Cole-Parmer.
SAFETY DATA SHEET - Associates of Cape Cod, Inc. (2023, January 4). Associates of Cape Cod, Inc.
Pyrrolidine - Apollo Scientific. Apollo Scientific.
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
Chemwatch GHS SDS 1922 - Sdfine. Sdfine.
SAFETY DATA SHEET - Spectrum Chemical. (2015, June 3). Spectrum Chemical.
Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
handling and storage best practices for Pyrrolidin-1-ylmethanesulfonic acid - Benchchem. Benchchem.
SAFETY DATA SHEET - Methyl 1-Methylpyrrole-2-acetate. TCI EUROPE N.V.
Personal protective equipment for handling Pyrimido[5,4-c]pyridazine - Benchchem. Benchchem.
Safe Handling and Storage of Ethyl Acetate: A User's Guide. NINGBO INNO PHARMCHEM CO.,LTD.
Scale-Up Manufacturing Techniques for Methyl 1-Methylpyrrolidine-2-Acetate: Process Engineering, Catalyst Management, and Downstream Purification
Executive Summary Methyl 1-methylpyrrolidine-2-acetate (CAS 51856-76-9) is a high-value pharmaceutical intermediate utilized in the synthesis of antihistamines (such as clemastine) and various tropane alkaloid analogs[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 1-methylpyrrolidine-2-acetate (CAS 51856-76-9) is a high-value pharmaceutical intermediate utilized in the synthesis of antihistamines (such as clemastine) and various tropane alkaloid analogs[1]. Transitioning its synthesis from bench-scale to pilot-plant production requires rigorous control over reaction thermodynamics, mass transfer, and catalyst lifecycle management. This application note details a robust, scalable protocol centered on the heterogeneous catalytic hydrogenation of methyl 1-methyl-2-pyrroleacetate.
Synthetic Route Selection & Causality
The most atom-economical and scalable route to methyl 1-methylpyrrolidine-2-acetate is the direct ring saturation of methyl 1-methyl-2-pyrroleacetate via [2].
Catalyst Selection (The Causality): While Palladium (Pd/C) and Ruthenium (Ru/C) are common hydrogenation catalysts, Rhodium on Carbon (5% Rh/C) or Alumina (5% Rh/Al₂O₃) demonstrates superior activity for pyrrole ring saturation under mild conditions (10 bar, 25–50 °C)[3]. Rhodium provides high turnover frequencies without requiring highly acidic media during the reaction, which could otherwise lead to unwanted ester hydrolysis or polymerization side-reactions[4].
The "Poisoning Effect" & Catalyst Regeneration: A critical challenge in scaling this reaction is catalyst deactivation. The fully saturated product contains a basic tertiary amine. The non-bonding electron pair on this nitrogen coordinates strongly to the Rhodium active sites, effectively "poisoning" the catalyst and preventing its reuse[4]. To maintain a self-validating and economically viable system, the protocol incorporates an acidic aftertreatment. Washing the spent catalyst with 5% acetic acid protonates the tertiary amine, breaking its coordination with the metal and restoring the catalyst's original activity for subsequent batches[4].
Process Engineering & Scale-Up Parameters
When scaling from grams to kilograms, heat removal and gas-liquid-solid mixing become the primary engineering constraints. The hydrogenation of the aromatic pyrrole ring is highly exothermic.
Table 1: Comparative Parameters for Bench vs. Kilo-Lab Scale Hydrogenation
Parameter
Bench Scale (Grams)
Kilo-Lab Scale (Kilograms)
Engineering Rationale
Reactor Type
Parr Shaker / Autoclave
Hastelloy Stirred Tank Reactor (STR)
STR with gas-entrainment impeller maximizes mass transfer (
kLa
).
Heat Management
Ambient air cooling
Jacketed cooling (Chilled water)
Mitigates thermal runaway from the exothermic ring saturation.
Catalyst Loading
10% w/w (Rh/C)
5% w/w (Rh/C)
Optimized mixing in STR allows lower overall catalyst loading.
Pressure
6 bar
10 bar
Higher pressure compensates for mass transfer limitations at scale[4].
Solvent
Methanol
Methanol
Non-acidic medium prevents ester cleavage; easily recovered[4].
Caution: 5% Rh/C is pyrophoric when dry. Always handle under an inert Argon or Nitrogen atmosphere.
Phase 1: Reaction Setup & Hydrogenation
Purging: Inert a 50 L Hastelloy jacketed reactor with Nitrogen (3 cycles of pressurization/depressurization to 3 bar).
Charging: Charge 2.0 kg of methyl 1-methyl-2-pyrroleacetate and 25 L of anhydrous methanol into the reactor.
Catalyst Addition: Slurry 100 g of 5% Rh/C in 1 L of methanol under Nitrogen and transfer to the reactor via a closed addition funnel.
Hydrogenation: Purge the reactor with Hydrogen gas (3 cycles). Pressurize to 10 bar. Set the agitator (gas-entrainment hollow-shaft impeller) to 400 RPM.
Thermal Control: Maintain the internal temperature at 25 °C. The reaction is exothermic; utilize the cooling jacket to prevent the temperature from exceeding 30 °C. Monitor hydrogen uptake until consumption ceases (typically 4–6 hours)[4].
Filtration: Vent the hydrogen and purge with Nitrogen. Transfer the reaction mixture through a closed Sparkler filter to remove the Rh/C catalyst.
Acidic Aftertreatment: To regenerate the poisoned catalyst, wash the filter cake in situ with 2 L of, followed by 4 L of distilled water[4]. This protonates and elutes the bound product, validating the catalyst for immediate reuse in the next batch.
Phase 3: Downstream Purification
Solvent Evaporation: Transfer the filtrate to a falling film evaporator. Remove methanol under reduced pressure (150 mbar, 40 °C).
Vacuum Distillation: Transfer the crude oil to a wiped film evaporator or a short-path distillation setup. Distill the product under high vacuum (e.g., 0.5 mmHg). The pure methyl 1-methylpyrrolidine-2-acetate will distill as a clear to pale-yellow liquid.
Process Workflow Visualization
Process workflow for the scale-up synthesis of methyl 1-methylpyrrolidine-2-acetate.
Quality Control & Analytical Validation
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the complete disappearance of the pyrrole starting material and the presence of the fully saturated pyrrolidine product (m/z ~157)[5].
Moisture Content: Perform Karl Fischer titration on the final distilled product. Moisture must be strictly <0.1% w/w to prevent ester hydrolysis during bulk storage.
References
Hegedűs, L.; Máthé, T.; Tungler, A. "Hydrogenation of pyrrole derivatives Part III. Hydrogenation of methyl 1-methyl-2-pyrroleacetate." Applied Catalysis A: General, 1997, 153(1-2), 133-139. URL:[Link]
Hegedűs, L.; Nguyen, T.T.T.; Lévay, K.; László, K.; Sáfrán, G.; Beck, A. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." Catalysts, 2022, 12(7), 730. URL:[Link]
Technical Support Center: Optimizing Yield in Methyl 1-Methylpyrrolidine-2-Acetate Synthesis
Introduction Welcome to the technical support center for the synthesis of methyl 1-methylpyrrolidine-2-acetate. This valuable intermediate, derived from N-methylproline, is a critical building block in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for the synthesis of methyl 1-methylpyrrolidine-2-acetate. This valuable intermediate, derived from N-methylproline, is a critical building block in pharmaceutical and agrochemical research. Achieving high yields and purity is paramount for efficient and cost-effective drug development pipelines.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic reactions. We will delve into the causality behind common experimental issues, provide validated protocols, and offer data-driven solutions to enhance your reaction outcomes. The primary synthetic route we will focus on is the direct esterification of N-methyl-L-proline.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis of methyl 1-methylpyrrolidine-2-acetate.
Problem 1: Low or No Product Yield
Incomplete Reaction: Esterification is an equilibrium-driven process. Without effectively removing the water byproduct, the reaction will not proceed to completion.[1][2][3]
Inappropriate Catalyst: The choice and handling of the acid catalyst are critical. The secondary amine in the N-methylproline ring can be protonated by strong acids like HCl, forming an unreactive ammonium salt, which inhibits the desired esterification.[4]
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly hinder the reaction rate and final yield.
Reagent Quality: The presence of water in the alcohol (methanol) or starting materials will shift the equilibrium unfavorably, preventing ester formation.[5]
Method Selection - Thionyl Chloride (SOCl₂): This is often the most robust method for esterifying amino acids like N-methylproline.[4][6][7] SOCl₂ reacts with methanol in situ to generate dry HCl and methyl sulfite, which facilitates the esterification. This method simultaneously acts as a dehydrating agent.
Driving the Equilibrium (Fischer Esterification): If using a traditional Fischer-Speier esterification with a catalyst like H₂SO₄ or p-TsOH, employ a large excess of methanol to shift the equilibrium towards the product.[1][3] Alternatively, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[1]
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents, particularly methanol, are anhydrous.[5]
Temperature and Time Optimization: For the SOCl₂ method, initial cooling (0 °C) during the addition of SOCl₂ to methanol is crucial to control the exothermic reaction, followed by stirring at room temperature or gentle reflux to drive the reaction to completion.[4][8] Reaction times typically range from 12 to 24 hours.[4][7] Monitor progress using Thin-Layer Chromatography (TLC).
Problem 2: Presence of Significant Impurities in the Crude Product
Unreacted Starting Material: As discussed above, this is often due to incomplete reaction.
Dimerization (Diketopiperazine Formation): Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially under prolonged heating or basic conditions.[9]
Side Reactions from Catalyst: Aggressive conditions or incorrect stoichiometry of reagents like thionyl chloride can lead to the formation of chlorinated byproducts.
Racemization: While less common for N-methylated amino acids, harsh basic or acidic conditions can potentially lead to some loss of stereochemical integrity.
Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of thionyl chloride. A large excess can lead to side reactions and complicates the workup.
Workup Procedure: After the reaction is complete, the excess methanol and SOCl₂ must be removed under reduced pressure. The resulting product is typically the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[5][6]
Purification Technique:
Recrystallization: The hydrochloride salt of the product can often be purified by recrystallizing from a solvent system like methanol/ether.[5]
Distillation: The free base ester is a liquid and can be purified by vacuum distillation. To obtain the free base, the hydrochloride salt is dissolved in water, the solution is basified (e.g., with NaHCO₃ or K₂CO₃), and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
Chromatography: If impurities persist, silica gel chromatography can be employed, though this is often less ideal for large-scale preparations.
Frequently Asked Questions (FAQs)
Q1: Can I use concentrated H₂SO₄ or HCl as a catalyst instead of thionyl chloride?
A1: Yes, but with caution. While H₂SO₄ can be an effective catalyst, it requires stringent water removal to achieve high yields.[10] Using gaseous HCl bubbled through anhydrous methanol is a classic Fischer esterification method that works well.[5] However, using aqueous HCl is counterproductive as it introduces water, and the chloride ion can lead to the formation of an unreactive ammonium salt with the pyrrolidine nitrogen.[4] The thionyl chloride method is generally more reliable and higher-yielding for this specific substrate.[4][11]
Q2: My reaction turns dark brown/black. Is this normal?
A2: Some discoloration can occur, especially with prolonged heating or when using thionyl chloride. However, significant darkening or charring indicates decomposition. This may be caused by too high a reaction temperature or impurities in the starting materials. Ensure the temperature is controlled, especially during the initial addition of SOCl₂ to methanol.
Q3: How do I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 10% methanol in dichloromethane with a drop of acetic acid). The starting material (N-methylproline) is a polar zwitterion and will have a very low Rf, while the product ester is much less polar and will have a higher Rf. Stain the plate with ninhydrin (note: N-methylated amines may give a yellow or faint spot) or potassium permanganate.
Q4: What is the best way to isolate the final product as a free base?
A4: After removing the solvent and excess reagents from the reaction mixture, you will have the crude hydrochloride salt. Dissolve this salt in a minimal amount of water and cool it in an ice bath. Slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the solution is basic (pH ~8-9). Extract the aqueous layer multiple times with a solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude free base, which can then be purified further, typically by vacuum distillation.
Visualized Workflow and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing low yield issues.
Caption: A decision tree for troubleshooting low yield.
Reaction Mechanism: Thionyl Chloride Method
This diagram shows the key steps in the esterification of N-methylproline using thionyl chloride and methanol.
Caption: Mechanism of SOCl₂-mediated esterification.
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Method
Thionyl Chloride in Methanol
High-yielding, reliable, acts as own dehydrating agent.[4][7]
Reagent Stoichiometry
1.2 - 1.5 eq. SOCl₂
Sufficient to drive the reaction without causing excessive side products.
Temperature
0 °C for SOCl₂ addition, then RT or reflux
Controls initial exotherm; subsequent heat drives reaction to completion.
Reaction Time
12 - 24 hours
Ensures high conversion. Monitor by TLC for optimal endpoint.[4]
Workup pH (for free base)
8 - 9
Ensures complete deprotonation of the product for efficient extraction.
Detailed Experimental Protocol
Synthesis of Methyl 1-Methylpyrrolidine-2-carboxylate Hydrochloride
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Materials:
N-Methyl-L-proline
Anhydrous Methanol (MeOH)
Thionyl Chloride (SOCl₂)
Diethyl Ether (Et₂O)
Round-bottom flask with a magnetic stirrer
Dropping funnel
Ice bath
Rotary evaporator
Procedure:
Setup: Equip a 250 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler (to vent HCl and SO₂ gas to a basic scrubber).
Reagents: Add N-Methyl-L-proline (e.g., 10.0 g) to the flask. Add anhydrous methanol (e.g., 100 mL) and stir to dissolve/suspend the amino acid.
Cooling: Cool the flask to 0 °C using an ice-water bath.
SOCl₂ Addition: Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise from the dropping funnel to the stirred methanol solution over 30-45 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. Maintain the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. The reaction can be gently heated to reflux (approx. 65 °C) to reduce the reaction time to 8-12 hours, but this should be monitored carefully by TLC.
Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.
Isolation: The resulting residue is the crude hydrochloride salt, often a pale yellow or white solid/oil. Add cold diethyl ether to the residue and triturate (scrape and stir with a spatula) to induce crystallization.
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a methanol/ether mixture if necessary.
References
ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? [Online Forum Post]. Available at: [Link]
Sciencemadness Discussion Board. (2007). L-Proline Esterification. [Online Forum Post]. Available at: [Link]
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Available at: [Link]
Royal Society of Chemistry. (2022). A convenient synthetic route to (2S,4S)-methylproline. Organic & Biomolecular Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]
Google Patents. (2016). KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
Google Patents. (n.d.). CN106083684A - The preparation method of proline esters hydrochlorate.
Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
MDPI. (2021). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpyrrole-2-acetate. Available at: [Link]
Synfacts. (2026). Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline. Thieme.
ACS Publications. (2019). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (2018). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Available at: [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
Wiley Online Library. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
Royal Society of Chemistry Publishing. (1942). A Synthesis of Ethyl 1-Methylpyrrolidine-2-acetate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. PMC. Available at: [Link]
National Center for Biotechnology Information. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. Available at: [Link]
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
ACS Publications. (2006). Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. The Journal of Organic Chemistry. Available at: [Link]
Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Available at: [Link]
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Available at: [Link]
European Patent Office. (2016). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available at: [Link]
European Patent Office. (n.d.). EP 0346086 B1 - Purification of N-methyl-2-pyrrolidone. Available at: [Link]
Google Patents. (n.d.). US2964535A - Purification of nu-methyl pyrrolidone.
Google Patents. (n.d.). CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Available at: [Link]
Technical Support Center: Methyl 1-Methylpyrrolidine-2-Acetate Synthesis and Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with methyl 1-methylpyrrolidine-2-acetate. Here, you will find in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with methyl 1-methylpyrrolidine-2-acetate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and, in particular, its extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for methyl 1-methylpyrrolidine-2-acetate?
A common and efficient method for the N-methylation of secondary amines like methyl pyrrolidine-2-acetate is the Eschweiler-Clarke reaction. This reaction uses formaldehyde and formic acid to install the N-methyl group. The reaction is known for its mild conditions and high yields.
Q2: I am concerned about the formation of a quaternary ammonium salt during my N-methylation reaction. Is this a likely impurity?
The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A tertiary amine, such as methyl 1-methylpyrrolidine-2-acetate, cannot form another iminium ion and therefore will not be further methylated.[1][2][3][4][5]
Q3: My final product appears to be contaminated with a compound of a similar molecular weight. What could this be?
A likely side product in the Eschweiler-Clarke reaction is the N-formyl derivative, N-formyl-L-proline. This can occur if the reduction of the intermediate iminium ion is incomplete.
Q4: I'm observing a significant loss of product during the aqueous workup. What are the most probable causes?
Product loss during extraction can be attributed to several factors. The most common is the hydrolysis of the methyl ester back to the corresponding carboxylic acid, especially if the aqueous phase is too basic (pH > 8) or the extraction is performed at elevated temperatures.[6][7] Another possibility is incomplete extraction due to the choice of an inappropriate organic solvent or the formation of a stable emulsion.
Troubleshooting Guide: Impurities During Extraction
This section provides a detailed guide to identifying and resolving common impurities encountered during the extraction of methyl 1-methylpyrrolidine-2-acetate.
Issue 1: Presence of an Unwanted Acidic Impurity
Symptom: Your crude product, after extraction and solvent evaporation, shows a significant peak corresponding to an acidic compound when analyzed by HPLC or LC-MS. You may also observe a lower than expected yield of the desired basic product.
Potential Cause: Hydrolysis of the Methyl Ester
The ester functional group in methyl 1-methylpyrrolidine-2-acetate is susceptible to hydrolysis, particularly under basic conditions. During the workup, if a strong base is used to neutralize the reaction mixture and the pH rises significantly above 8, or if the extraction is prolonged at room temperature or higher, a portion of the product can be converted to 1-methylpyrrolidine-2-carboxylic acid.[6][7]
Troubleshooting Workflow: Ester Hydrolysis
Caption: Troubleshooting workflow for ester hydrolysis.
Corrective and Preventative Actions:
pH Control: During the neutralization and extraction steps, carefully monitor and control the pH of the aqueous layer. It is recommended to maintain a pH between 7 and 8 to ensure the amine is in its free base form for extraction while minimizing ester hydrolysis.[6][7]
Choice of Base: Use a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Temperature Control: Perform the extraction at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Minimize Extraction Time: Work efficiently to minimize the contact time between the product and the aqueous phase.
Protocol 1: pH-Controlled Extraction of Methyl 1-Methylpyrrolidine-2-Acetate
After the reaction is complete, cool the reaction mixture to room temperature.
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
Transfer the organic solution to a separatory funnel.
Slowly add a saturated aqueous solution of sodium bicarbonate while monitoring the pH of the aqueous layer with a pH meter or pH paper. Adjust the pH to between 7 and 8.
Separate the organic layer.
Extract the aqueous layer two more times with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: Persistent Emulsion Formation During Extraction
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult and leading to product loss.
Potential Cause: Surfactant-like Properties of the Amine
Amines, especially those with some degree of water solubility, can act as surfactants and stabilize emulsions. Vigorous shaking during the extraction process can exacerbate this issue.
Troubleshooting Workflow: Emulsion Formation
Caption: Troubleshooting workflow for emulsion formation.
Corrective and Preventative Actions:
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can often break up the emulsion and allow for better separation of the layers.
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that can lead to emulsion formation.
Solvent Change: If emulsions are a persistent problem, consider using a different extraction solvent.
Issue 3: Presence of an N-Formyl Impurity
Symptom: Your final product contains an impurity with a molecular weight corresponding to the N-formylated product (N-formyl-proline methyl ester).
Potential Cause: Incomplete Reduction in the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction involves the formation of an iminium ion, which is then reduced by formic acid. If the reduction is not complete, the intermediate can be trapped as the N-formyl derivative.
Corrective and Preventative Actions:
Reaction Conditions: Ensure that the reaction is carried out at a sufficiently high temperature and for a long enough duration to drive the reduction to completion. The reaction is often performed at or near the boiling point of the aqueous solution.[1]
Excess Reagents: Use a sufficient excess of both formaldehyde and formic acid to ensure the reaction goes to completion.
Purification: If the N-formyl impurity is present, it can often be separated from the desired tertiary amine by column chromatography on silica gel.
Data Summary
Table 1: Physicochemical Properties of Related Compounds
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
pKa (Predicted/Reported)
Solubility
Methyl 1-methylpyrrolidine-2-acetate
C₈H₁₅NO₂
157.21
Not available
~10.3 (estimated based on 1-methylpyrrolidine)
Soluble in most organic solvents, some water solubility expected.
1-Methylpyrrolidine
C₅H₁₁N
85.15
76-80
10.32
Miscible with water and many organic solvents.[8][9]
N-Methyl-2-pyrrolidone (NMP)
C₅H₉NO
99.13
202-204
-0.41 (predicted)
Miscible with water and most organic solvents.[10][11]
References
Eschweiler–Clarke reaction. (2023). In Wikipedia. [Link]
Eschweiler-Clarke reaction. (2012). In wikidoc. [Link]
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. MDPI. [Link]
A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. The Vespiary. [Link]
Technical Support Center: Enhancing Enantiomeric Excess in Methyl 1-Methylpyrrolidine-2-Acetate Production
Welcome to our dedicated technical support center for the synthesis of methyl 1-methylpyrrolidine-2-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to op...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for the synthesis of methyl 1-methylpyrrolidine-2-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric purity of this critical chiral building block. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and improve your synthetic protocols.
Q1: I'm observing low enantiomeric excess (ee) in my synthesis of methyl 1-methylpyrrolidine-2-acetate. What are the most common causes?
Low enantiomeric excess is a frequent challenge that can arise from multiple factors throughout the synthetic sequence. A systematic approach is the most effective way to diagnose the issue.[1]
Initial Checks & Root Cause Analysis:
Purity of Starting Materials: The enantiomeric purity of your starting L-proline or its derivative is paramount. Verify the certificate of analysis for your starting material. Impurities can sometimes act as catalysts for non-selective background reactions.
Reagent & Solvent Quality: Ensure all reagents are of high purity and that solvents are anhydrous. Water can interfere with many catalytic systems, leading to a decrease in enantioselectivity.[1]
Reaction Conditions: Small deviations in temperature, concentration, or reaction time can have a significant impact on the stereochemical outcome. Precisely controlling these parameters is crucial.
Below is a workflow to guide your troubleshooting process:
A systematic workflow for troubleshooting low enantiomeric excess.
Q2: My L-proline methyl ester is showing signs of racemization after the N-methylation step. How can I introduce the N-methyl group while preserving stereochemical integrity?
N-alkylation of α-amino esters is a critical step where racemization can occur, especially under basic conditions which can lead to deprotonation at the α-carbon.[2]
Recommended Strategies to Avoid Racemization:
Reductive Amination: This is a reliable method that generally preserves the stereochemistry. The process involves the reaction of L-proline methyl ester with formaldehyde to form an intermediate iminium ion, which is then reduced in situ.
Protocol for Reductive Amination:
Dissolve L-proline methyl ester hydrochloride (1.0 equiv.) in methanol.
Add aqueous formaldehyde (37 wt. %, 1.1 equiv.).
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise at 0 °C.
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until completion.
Work-up involves quenching with an aqueous ammonium chloride solution, followed by extraction with an organic solvent.
Base-Free Catalytic N-Alkylation: Recent advancements have led to the development of ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols, which proceeds with high retention of stereochemistry.[2][3] This method avoids the use of a strong base, thus minimizing the risk of racemization.[2]
Use of Mild Alkylating Agents and Bases: If direct alkylation with a methylating agent (e.g., methyl iodide) is preferred, careful selection of the base and reaction conditions is crucial. Using a hindered, non-nucleophilic base at low temperatures can minimize epimerization.
N-Methylation Method
Key Advantages
Considerations
Reductive Amination
High retention of stereochemistry, mild conditions.
Use of toxic cyanide-containing reagent.
Base-Free Ru-Catalysis
Atom-economic, high stereochemical integrity.[2][3]
Requires a specific catalyst system.
Direct Alkylation
Simple procedure.
High risk of racemization if not optimized.
Q3: I am considering using a chiral auxiliary approach to ensure high enantiomeric excess. Can you provide a general workflow?
Using a chiral auxiliary is an excellent strategy to control the stereochemistry of the synthesis.[4] The auxiliary temporarily attaches to the molecule, directs the stereochemical outcome of a reaction, and is then cleaved.[4] Evans oxazolidinones are a well-established class of chiral auxiliaries for asymmetric alkylation.
A generalized workflow for using a chiral auxiliary in asymmetric synthesis.
Protocol Outline using an Evans-type Chiral Auxiliary:
Acylation: Couple the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a suitable precursor to the pyrrolidine ring.
Enolate Formation and Alkylation: Generate a lithium or sodium enolate using a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C), followed by the introduction of the alkylating agent. The steric bulk of the auxiliary will direct the electrophile to one face of the enolate.
Auxiliary Cleavage: After the desired stereocenter is set, the auxiliary is cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the enantiopure product.
Q4: Can phase-transfer catalysis be used to improve the enantioselectivity of the N-methylation step?
Yes, asymmetric phase-transfer catalysis is a powerful technique for the enantioselective alkylation of α-amino acid derivatives.[5] This method is particularly useful for reactions involving a water-soluble reactant and an organic-soluble reactant.
How it Works:
A chiral phase-transfer catalyst, typically a chiral quaternary ammonium salt derived from cinchona alkaloids, facilitates the transfer of the deprotonated amino acid ester from the aqueous phase to the organic phase where the alkylation reaction occurs.[6][7] The chiral environment provided by the catalyst dictates the stereochemical outcome of the alkylation.
Key Components of Asymmetric Phase-Transfer Catalysis:
Chiral Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are commonly used.
Phase System: Typically a biphasic system of an organic solvent (e.g., toluene) and an aqueous base (e.g., 50% KOH).
Reaction Conditions: Low temperatures often lead to higher enantioselectivity.
Synthesis of chiral spirocyclo-quaternary ammonium salts from L-proline and their application as phase-transfer catalysts in asymmetric alkylation. ResearchGate. Available at: [Link]
Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]
Synthesis of chiral spirocyclo-quaternary ammonium salts from L-proline and their application as phase-transfer catalysts in asymmetric alkylation. ResearchGate. Available at: [Link]
Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry. Available at: [Link]
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available at: [Link]
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. Heterocycles. Available at: [Link]
Design of high-performance chiral phase-transfer catalysts with privileged structures. PMC. Available at: [Link]
Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. PMC. Available at: [Link]
Concise, Stereoselective Route to the Four Diastereoisomers of 4-Methylproline. Journal of Natural Products. Available at: [Link]
N‐Alkylation of N‐benzylproline esters 1 and 3. ResearchGate. Available at: [Link]
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. MDPI. Available at: [Link]
Origins of Opposite Absolute Stereoselectivities in Proline-Catalyzed Direct Mannich and Aldol Reactions. Organic Letters. Available at: [Link]
A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available at: [Link]
Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications. Available at: [Link]
Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. ResearchGate. Available at: [Link]
A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available at: [Link]
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Europe PMC. Available at: [Link]
Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry. Available at: [Link]
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. PMC. Available at: [Link]
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed. Available at: [Link]
Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Publishing Group. Available at: [Link]
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. Available at: [Link]
Asymmetric Synthesis. University of York. Available at: [Link]
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. Available at: [Link]
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. Heterocycles. Available at: [Link]
Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry. Available at: [Link]
Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. ResearchGate. Available at: [Link]
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC. Available at: [Link]
New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]
The Direct and Enantioselective Organocatalytic R-Oxidation of Aldehydes. J. Am. Chem. Soc. Available at: [Link]
Enhanced Reactivity and Selectivity in Organocatalysis via In-Situ Proline-Boronic Acid Complex Modification. ChemRxiv. Available at: [Link]
Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. Google Patents.
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. The Journal of Organic Chemistry. Available at: [Link]
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. Available at: [Link]
Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. PMC. Available at: [Link]
Synthesis of optically pure ant pheromones with high enantiomeric purity. Journal of Applicable Chemistry. Available at: [Link]
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]
Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting Methyl 1-Methylpyrrolidine-2-Acetate Hydrolysis
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals dealing with the specific challenges of hydrolyzing methyl 1-methylpyrrolidine-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals dealing with the specific challenges of hydrolyzing methyl 1-methylpyrrolidine-2-acetate into its corresponding carboxylic acid.
Because this molecule features a tertiary amine, a sensitive stereocenter at the C2 position, and yields a highly water-soluble amphoteric product, standard saponification often leads to significant side reactions. This guide synthesizes mechanistic causality, validated protocols, and troubleshooting FAQs to ensure high-yield, stereopure synthesis.
Mechanistic Causality: Why Do Side Reactions Occur?
The hydrolysis of methyl 1-methylpyrrolidine-2-acetate is a kinetic race between the desired nucleophilic attack at the carbonyl carbon and the unwanted base-catalyzed deprotonation of the
α
-protons.
Under standard harsh basic conditions (e.g., aqueous NaOH at elevated temperatures), the high concentration of poorly solvated hydroxide ions acts as a strong base rather than a pure nucleophile. This triggers the abstraction of the
α
-protons, forming an enolate intermediate. Because the C2 stereocenter of the pyrrolidine ring is adjacent to this system, the enolization process can propagate stereochemical instability, leading to epimerization (racemization) of the target compound. Furthermore, the amphoteric nature of the resulting
γ
-amino acid makes it notoriously difficult to isolate from aqueous inorganic salts, often leading to product degradation during aggressive workup procedures.
Kinetic competition between carbonyl addition and alpha-deprotonation.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant epimerization of the C2 stereocenter when using standard NaOH/MeOH conditions?A1: NaOH in protic solvents at high temperatures provides excessive bulk basicity. To prevent this, you must lower the activation energy for the nucleophilic attack so it outcompetes
α
-deprotonation. Switching to Lithium Hydroxide (LiOH) is the standard field solution. The
Li+
ion coordinates strongly with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the hydrolysis to proceed rapidly at lower temperatures (0–20 °C), thereby preserving stereochemical integrity[Common Organic Chemistry][1].
Q2: My hydrolysis stalls at 60-70% conversion. How can I drive it to completion without raising the temperature?A2: Stalled conversions in mild basic conditions are usually due to poor substrate solubility in the aqueous phase as the reaction progresses. Instead of increasing temperature (which causes side reactions), optimize your solvent system. Using a monophasic or finely dispersed biphasic mixture of THF/MeOH/H2O (3:1:1) ensures the lipophilic ester and the hydrophilic hydroxide remain in intimate contact, driving the reaction to completion at room temperature[Arkivoc][2].
Q3: How do I isolate the highly water-soluble 1-methylpyrrolidine-2-acetic acid from inorganic salts without degrading it?A3: Because the product is a zwitterion, standard liquid-liquid extraction will fail. You have two self-validating options:
Isoelectric Precipitation: Carefully acidify the reaction mixture to the exact isoelectric point (pH ~6.5) using 1M HCl, strip the solvents, and extract the residue with a polar organic solvent like n-butanol.
Organotin Hydrolysis: Bypass inorganic salts entirely by using Trimethyltin hydroxide (
Me3SnOH
). This reagent acts as a highly directed, mild hydroxide source that avoids bulk basicity and allows for easy purification via cation-exchange chromatography[Nicolaou et al.][3].
Validated Experimental Protocols
Workflow for selecting hydrolysis conditions to minimize side reactions.
Protocol A: Mild Biphasic Hydrolysis (LiOH)
Best for standard laboratory scale where cost is a factor.
Dissolution: Dissolve methyl 1-methylpyrrolidine-2-acetate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O to achieve a 0.2 M concentration.
Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.
Reagent Addition: Add LiOH monohydrate (1.5 eq) portion-wise over 10 minutes to prevent localized exothermic spikes.
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to warm to 20 °C and stir for an additional 12 hours. Monitor via LCMS.
Neutralization: Once the ester is consumed, carefully add 1M HCl dropwise until the solution reaches pH ~6.5 (the approximate isoelectric point of the product).
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Lyophilize the remaining aqueous layer. Extract the resulting solid with anhydrous n-butanol, filter out the insoluble LiCl salts, and concentrate the filtrate to yield the pure amino acid.
Best for highly sensitive substrates or late-stage drug development where stereopurity is critical.
Dissolution: Dissolve the ester (1.0 eq) in anhydrous 1,2-dichloroethane (1,2-DCE) to a concentration of 0.1 M.
Reagent Addition: Add Trimethyltin hydroxide (
Me3SnOH
, 3.0 eq) in one single portion.
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours. (Note: Despite the heat, the covalent nature of the tin-hydroxide bond prevents enolization).
Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure.
Resin Isolation: Redissolve the crude residue in a minimal amount of methanol and load it directly onto a strong cation exchange resin (e.g., Dowex 50WX8,
H+
form).
Purification: Wash the column with 3 column volumes of methanol followed by 3 column volumes of water to elute all organotin byproducts.
Elution: Elute the target amino acid using 2M aqueous ammonia. Lyophilize the ammonia fractions to obtain the pure zwitterionic product.
Quantitative Data Comparison
The following table summarizes the expected outcomes based on the chosen hydrolysis methodology, demonstrating the inverse relationship between bulk basicity and stereochemical retention.
Method
Reagents & Solvents
Temp
Time
Conversion Yield
%ee Retention
Isolation Complexity
Standard Saponification
NaOH, MeOH /
H2O
60 °C
4 h
85%
< 70%
High (Desalting required)
Mild Biphasic
LiOH, THF / MeOH /
H2O
20 °C
12 h
92%
> 95%
Medium (Isoelectric ppt)
Organotin Hydrolysis
Me3SnOH
, 1,2-DCE
80 °C
6 h
95%
> 99%
Low (Resin capture)
References
Source: zendy.io / Nicolaou et al. (2005)
Ester to Acid - Common Conditions
Source: Common Organic Chemistry
URL
Mild alkaline hydrolysis of hindered esters in non-aqueous solution
Source: Arkivoc
URL
Technical Support Center: Optimizing Catalyst Load for Methyl 1-Methylpyrrolidine-2-Acetate Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the transition-metal-catalyzed cross-coupling of highly coordinating substrates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the transition-metal-catalyzed cross-coupling of highly coordinating substrates. Methyl 1-methylpyrrolidine-2-acetate presents a unique challenge: it contains both a basic tertiary amine and an enolizable ester.
This guide is designed to troubleshoot the palladium-catalyzed α-arylation of this substrate, moving you away from brute-force high catalyst loadings (5–10 mol%) toward highly optimized, scalable, and self-validating catalytic systems (<1 mol%).
Q1: Why does my α-arylation stall at 30% conversion, accompanied by the formation of a black precipitate?
The Causality: The black precipitate is "Pd black," which indicates irreversible catalyst death. This occurs due to off-cycle substrate chelation .
When the ester enolate binds to the Ar-Pd(II) intermediate, the tertiary nitrogen of the pyrrolidine ring acts as a Lewis base and coordinates to the palladium center. This forms a highly stable, bidentate 5-membered palladacycle. This chelation satisfies the coordination sphere of the Pd(II) complex, severely retarding the reductive elimination step[1]. Because the catalytic cycle stalls, the unstable Pd intermediates degrade and aggregate into inactive Pd black. Standard bidentate ligands (like dppf) or small monodentate ligands (like PPh₃) lack the steric bulk required to prevent this N-coordination.
Q2: How do I overcome this chelation and reduce my catalyst loading?
The Solution: You must induce "steric exclusion" by utilizing ultra-bulky, electron-rich dialkylbiaryl or ferrocenyl phosphine ligands.
Ligands such as Q-Phos or AdQPhos feature extreme steric bulk (e.g., adamantyl or tert-butyl groups)[2]. This bulk physically prevents the pyrrolidine nitrogen from coordinating to the palladium center. Furthermore, the electron-rich nature of these ligands accelerates the oxidative addition, while their steric demand forces the Ar-Pd(II)-enolate intermediate to undergo rapid reductive elimination to relieve steric strain[3]. By keeping the catalyst on-cycle, you can drastically reduce the loading.
Q3: Even with bulky ligands, I still need 3-5 mol% Pd to reach full conversion. How can I push this below 1 mol%?
The Causality: If you are using standard Pd(OAc)₂ + free ligand, you are relying on in situ reduction to generate the active Pd(0) species. This reduction is often slow and incomplete. Unligated Pd(0) will immediately aggregate into Pd black. When optimizing for sub-1 mol% loadings, every single atom of palladium must enter the catalytic cycle immediately.
The Solution: Switch to pre-activated palladium complexes. Utilizing Buchwald G3/G4 palladacycles or Pd(I) dimers ensures 100% active catalyst generation under mild conditions[4].
Mechanistic & Workflow Visualizations
To understand the failure modes and the optimization pathway, refer to the diagrams below.
Caption: Catalytic cycle of Pd-catalyzed α-arylation highlighting the off-cycle chelation pathway.
Caption: Systematic workflow for optimizing palladium catalyst loading in cross-coupling reactions.
Quantitative Data: Catalyst Loading Optimization
The following table summarizes the optimization trajectory for the coupling of methyl 1-methylpyrrolidine-2-acetate with bromobenzene. Notice the inverse relationship between ligand steric bulk/pre-activation and the required catalyst loading.
This self-validating protocol ensures that moisture and oxygen do not compromise the low catalyst loading (0.5 mol%). The use of LiHMDS is critical, as the α-proton of the acetate group requires a strong, non-nucleophilic base to ensure rapid enolization without hydrolyzing the ester[3].
Step-by-Step Protocol for 0.5 mol% α-Arylation:
Environmental Control: Prepare the reaction in a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Ensure all glassware is oven-dried (140 °C for >4 hours) and all solid reagents are dried under high vacuum.
Reagent Charging: To a 20 mL scintillation vial equipped with a PTFE-coated magnetic stir bar, add the aryl bromide (1.00 mmol) and the AdQPhos-Pd-G3 precatalyst (4.2 mg, 0.005 mmol, 0.5 mol%).
Base Addition: Add solid LiHMDS (200 mg, 1.20 mmol). Note: Do not use aqueous or alkoxide bases, as they will induce ester hydrolysis or transesterification.
Solvent & Substrate Addition: Add anhydrous Toluene (5.0 mL) to the vial. Finally, add methyl 1-methylpyrrolidine-2-acetate (188 mg, 1.20 mmol) via a gas-tight microsyringe.
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 12 hours.
Quenching & Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl (2 mL) to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N to prevent amine streaking).
overcoming low conversion rates in methyl 1-methylpyrrolidine-2-acetate reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical and thermodynamic hurdles associated with methyl 1-methylpyrroli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical and thermodynamic hurdles associated with methyl 1-methylpyrrolidine-2-acetate (MMPA) .
MMPA is a highly versatile, yet notoriously stubborn, building block in drug development. Its structural combination of an ester linkage adjacent to a sterically demanding, basic tertiary amine ring creates unique microenvironments that often derail standard synthetic protocols.
Below is our comprehensive troubleshooting matrix, structured to explain the causality behind reaction failures and provide self-validating protocols to guarantee high conversion rates.
System Diagnostics: MMPA Reaction Troubleshooting Workflow
Diagnostic workflow for resolving low conversion in MMPA reactions.
Module 1: Ester Reduction (The NaBH₄ Anomaly)
Q: Why does the reduction of MMPA to 1-methyl-2-pyrrolidineethanol stall at <20% conversion when using standard NaBH₄ in methanol at room temperature?
The Causality:
Esters are inherently less electrophilic than ketones or aldehydes, making standard sodium borohydride (NaBH₄) a sluggish reductant. In methanol, NaBH₄ rapidly degrades at temperatures above 0°C, evolving hydrogen gas and forming sodium tetramethoxyborate. However, an intermediate species, sodium trimethoxyborohydride (
NaBH3OMe
) , is actually the active, highly potent hydride donor required for ester reduction (1)[1].
Furthermore, the tertiary amine on the MMPA pyrrolidine ring acts as a strong Lewis base. It coordinates with electron-deficient borane intermediates, creating a bulky complex that sterically blocks the approach of further hydride equivalents. Without sufficient thermal energy (reflux) and chemical stabilization of the active hydride, the reaction dies prematurely.
Mechanistic pathway of MMPA reduction highlighting the active hydride species.
Q: How can I overcome this and push the conversion to >95% without resorting to hazardous LiAlH₄?
The Solution:
You must stabilize the
NaBH3OMe
intermediate using a catalytic amount of sodium methoxide (NaOMe) and apply sustained reflux to overcome the steric barrier of the amine-borane coordination.
Self-Validating Protocol: Catalytic Reduction of MMPA
System Setup: In a flame-dried, round-bottomed flask equipped with a reflux condenser, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of anhydrous methanol.
Catalyst Addition: Add 5 mol% of NaOMe. (Validation Check: Solution should remain clear; pH paper on a micro-aliquot will indicate high basicity, confirming the suppression of premature borohydride solvolysis).
Hydride Introduction: Slowly add 2.0 g of NaBH₄ in small portions over 30 minutes. (Validation Check: Controlled effervescence of H₂ gas must be observed. Violent bubbling indicates the methanol is too warm or wet).
Thermal Activation: Heat the system to reflux (approx. 65°C) and maintain for 12 hours.
In-Process Control (IPC): Pull a 0.1 mL aliquot, quench with water, extract into ethyl acetate (EA), and spot on a TLC plate (Stain with Dragendorff's reagent). The ester spot (
Rf≈0.6
) must be completely replaced by the alcohol spot (
Rf≈0.2
).
Workup: Remove methanol via rotary evaporation. Add 50 mL EA and 50 mL water. Separate the organic layer, wash with saturated brine, dry over anhydrous
Na2SO4
, and concentrate to yield the colorless liquid target. (Validation Check: Mass balance should yield approx. 3.5 g to 3.8 g, confirming >90% conversion).
Quantitative Data: Reduction Method Comparison
Reductant System
Conditions
Active Hydride Species
Typical Conversion (%)
Primary Failure Mode
NaBH₄ / EtOH
Room Temp, 24h
NaBH₄
< 20%
Insufficient electrophilicity of ester
NaBH₄ / MeOH
Reflux, 12h
NaBH₃(OMe)
85 - 90%
Rapid hydride degradation if uncontrolled
NaBH₄ / MeOH + 5% NaOMe
25°C to Reflux, 12h
Stabilized NaBH₃(OMe)
> 95%
Moisture quenching the active species
LiAlH₄ / THF
0°C to Room Temp, 4h
LiAlH₄
> 98%
Over-reduction / safety hazards at scale
Module 2: Hydrolysis & Saponification (The Zwitterion Trap)
Q: I am trying to hydrolyze MMPA to homohygrinic acid (1-methylpyrrolidine-2-acetic acid) using NaOH in aqueous methanol. The starting material disappears on GC-MS, but my isolated yield after extraction is near zero. Is the conversion failing?
The Causality:
Your conversion is likely 100%, but your isolation strategy is failing. When you hydrolyze MMPA, you generate homohygrinic acid. Because this molecule contains both a basic tertiary amine and an acidic carboxylate, it forms a highly water-soluble zwitterion at neutral pH (3)[3].
When you attempt to neutralize the basic aqueous layer to extract the product into an organic solvent (like DCM or Ethyl Acetate), the molecule reaches its isoelectric point. At this stage, it possesses zero net charge, maximizing its intermolecular ionic lattice interactions with water and rendering it completely insoluble in organic phases.
The Solution:
Abandon basic saponification followed by extraction. Instead, utilize strict acidic hydrolysis, which bypasses the zwitterion phase entirely by keeping the amine protonated.
Self-Validating Protocol: Acidic Hydrolysis to Homohygrinic Acid HCl Salt
Reaction: Suspend MMPA (1.0 eq) in 6N HCl (10 volumes).
Reflux: Heat the mixture to reflux for 6 hours. (Validation Check: The byproduct is methanol, which will slowly distill off or condense. The disappearance of the ester can be tracked via LC-MS, looking for the M+H peak of the acid).
Isolation: Do NOT attempt to extract. Instead, transfer the aqueous solution to a rotary evaporator and remove the water and HCl under high vacuum at 60°C.
Trituration: Co-evaporate the resulting sticky residue twice with anhydrous toluene to remove trace water azeotropically.
Validation: The product will precipitate as a highly pure, crystalline homohygrinic acid hydrochloride salt. Weigh the salt; the mass balance will reflect >95% conversion.
Technical Support Center: Reducing Solvent Waste in the Purification of Methyl 1-Methylpyrrolidine-2-Acetate
Welcome to the technical support center dedicated to sustainable purification strategies for methyl 1-methylpyrrolidine-2-acetate. This guide is designed for researchers, scientists, and drug development professionals se...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to sustainable purification strategies for methyl 1-methylpyrrolidine-2-acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize environmental impact and improve operational efficiency by reducing solvent waste. Here, we move beyond conventional protocols to explore robust, field-proven techniques that prioritize green chemistry without compromising purity or yield.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of methyl 1-methylpyrrolidine-2-acetate, with a focus on resolving them through solvent-reducing methodologies.
Problem 1: Excessive Solvent Consumption during Flash Chromatography Purification
Symptoms:
Your purification protocol requires a large volume of solvent (e.g., >10 L for a gram-scale purification).[1]
Significant costs are associated with purchasing virgin solvents and disposing of hazardous waste.[2]
The primary purification method is isocratic normal-phase chromatography using traditional solvent systems like dichloromethane/methanol.
Causality Analysis:
High solvent consumption in flash chromatography is often a result of a poorly optimized method. An isocratic elution with a suboptimal solvent strength can lead to broad peaks and poor separation, necessitating the use of large columns and high solvent volumes to achieve the desired purity. Traditional solvent systems, particularly those involving chlorinated solvents, also contribute to significant environmental and health hazards.[3][4]
Recommended Solutions & Protocols:
Solution A: Optimize the Elution Method Using Thin-Layer Chromatography (TLC)
The most effective way to reduce solvent use is to optimize the separation before scaling up to flash chromatography.[3][5] The goal is to find a solvent system where your target compound has a retention factor (Rf) between 0.1 and 0.4.[5]
Solvent System Screening: Spot your crude sample on several TLC plates. Develop each plate in a different solvent system. Start with a "green" alternative to dichloromethane, such as a mixture of ethyl acetate and hexanes or 2-propanol.[1]
Ratio Adjustment: Once you identify a promising solvent system, adjust the ratio of the strong to weak solvent to achieve an Rf value for methyl 1-methylpyrrolidine-2-acetate between 0.1 and 0.4.[5] This range ensures good separation from impurities without requiring excessive solvent to elute the compound.[5]
Translate to Flash Chromatography: An Rf of 0.25 on a TLC plate will correspond to approximately 4 column volumes (CVs) for elution in an isocratic flash method (CV ≈ 1/Rf).[5] This predictability allows for a much more controlled and efficient purification.
Implement a Focused Gradient: Use an automated flash system to create a gradient based on your TLC results.[6][7] A shallow gradient around the elution point of your compound will sharpen the peak, improve resolution, and significantly reduce the total solvent volume compared to an isocratic run.[7]
This technique uses two different, or "orthogonal," separation modes (e.g., normal-phase and reversed-phase) to achieve high purity with minimal solvent.[1]
Crude Cleanup (Normal-Phase): Load your crude product onto a small silica column. Use a strong solvent system to quickly elute the product in a semi-purified state, focusing on removing baseline impurities. This step uses a fraction of the solvent a full purification would.[1]
Final Purification (Reversed-Phase): Take the partially purified fractions, evaporate the solvent, and re-dissolve the residue in a suitable solvent (like methanol). Purify this material on a C18 reversed-phase column using a water/methanol or water/acetonitrile gradient.[1] This two-step process can reduce overall solvent consumption by over 90% for challenging separations.[1]
Problem 2: Low Purity or Yield Attributed to Co-eluting Impurities
Symptoms:
Despite optimized chromatography, a persistent impurity co-elutes with the product.
Multiple chromatographic runs are required, leading to product loss and increased solvent waste.
The product degrades on the silica or alumina column.[8]
Causality Analysis:
Co-elution occurs when impurities have similar polarity and retention characteristics to the target compound. For amines like methyl 1-methylpyrrolidine-2-acetate, degradation on acidic silica gel can also be a source of yield loss and new impurities. In such cases, a separation technique based on a different physical property is more effective and can eliminate the need for chromatography altogether.
Recommended Solutions & Protocols:
Solution A: Purification via Crystallization as a Benzenesulfonate Salt
Crystallization is a highly selective, low-solvent purification method. Converting the basic pyrrolidine nitrogen to a salt dramatically changes its physical properties, often yielding a highly crystalline solid that can be easily separated from neutral organic impurities.[9]
Experimental Protocol: Salt Formation and Recrystallization
Dissolution: Dissolve the crude methyl 1-methylpyrrolidine-2-acetate in a suitable solvent like methyl tert-butyl ether (MTBE).[9]
Acid Addition: Slowly add a solution of benzenesulfonic acid (~1.1 equivalents) in MTBE to the stirred solution at room temperature.[9] The benzenesulfonate salt of your product should precipitate. Seeding with a small crystal may be necessary to induce crystallization.[9]
Isolation: Stir the resulting slurry for several hours to ensure complete crystallization. Isolate the solid product by filtration and wash the filter cake with fresh, cold MTBE to remove any remaining impurities.[9]
Recrystallization (if needed): If further purification is required, dissolve the salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and allow it to cool slowly to form high-purity crystals.
SFC is a powerful "green" alternative to HPLC that uses compressed carbon dioxide as the primary mobile phase.[10] It offers rapid, high-resolution separations with a drastic reduction in organic solvent consumption, often up to 80-90% less than RP-HPLC.[11][12]
Workflow: Transitioning to SFC
Analytical Screening: Screen for an effective separation on an analytical SFC system using various chiral or achiral stationary phases with a co-solvent like methanol.[12][13]
Method Optimization: Adjust parameters such as co-solvent percentage, pressure (back-pressure), and temperature to maximize resolution.[13]
Preparative Scale-Up: Scale the optimized analytical method to a preparative SFC system. The use of CO2 as the main solvent means that fractions are less dilute and the post-purification work-up (solvent evaporation) is significantly faster and less energy-intensive.[11][14]
}
caption {
label="Fig 1. Decision workflow for selecting a solvent-reducing purification strategy."
fontsize=10
fontname="Arial"
}
end_dot
Caption: Decision workflow for selecting a solvent-reducing purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I can take to reduce solvent waste without completely changing my purification protocol?
A1: Start by optimizing your existing flash chromatography method. Use Thin-Layer Chromatography (TLC) to determine the most efficient solvent ratio for your separation, aiming for an Rf value of your target compound between 0.1 and 0.4.[5] This simple step can significantly decrease the amount of solvent needed by allowing for higher sample loading and faster elution times.[5] Additionally, switching from an isocratic elution to a step or linear gradient can dramatically improve separation efficiency and reduce solvent use.[6][7]
Q2: Is Supercritical Fluid Chromatography (SFC) a good choice for purifying a polar compound like methyl 1-methylpyrrolidine-2-acetate?
A2: Yes, modern SFC is an excellent technique for purifying polar molecules, including amines.[13] By using CO2 as the main mobile phase with a small percentage of a polar modifier (like methanol), SFC provides separation power comparable or superior to normal-phase HPLC but with drastically reduced organic solvent consumption.[11] It is particularly advantageous for its speed, reduced environmental impact, and faster sample recovery post-purification.[11][14]
Q3: Can I realistically purify this compound without using any chromatography?
A3: It is highly possible, especially if the main impurities are non-basic. Purification via crystallization of a salt is a very effective and industrially relevant method that avoids chromatography entirely.[9] By reacting the crude amine with an acid like benzenesulfonic or tartaric acid, you can form a crystalline salt that often has much better handling and purification properties than the freebase.[9][15] This technique is highly selective and uses solvent primarily for dissolution and washing, not as a mobile phase.
Q4: What are some "greener" solvents I can substitute for dichloromethane, THF, or methanol in my purification?
A4: The principles of green chemistry encourage replacing hazardous solvents with safer alternatives.[4][16] Consider the following substitutions:
Instead of Dichloromethane (DCM): Try mixtures of ethyl acetate and hexanes/heptane, or 2-methyl-THF.[1]
Instead of Methanol: Ethanol is a much safer and more sustainable alcohol.[17]
Instead of N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): For some applications, dimethyl sulfoxide (DMSO) or propylene carbonate might be viable alternatives.[18][19]
Table 1: Comparison of Green Purification Techniques
High throughput, minimal organic solvent waste, fast sample recovery.[11][12]
Q5: How can our lab recover and reuse the solvents we use for purification?
A5: Implementing a solvent recovery system is a highly effective strategy for reducing waste and cost.[20][21] The most common technology for this is distillation.[21][22][23] A solvent recovery system heats the solvent waste to separate the volatile solvents from non-volatile contaminants based on their boiling points.[2][23] The purified solvent vapor is then condensed and collected for reuse.[2] Modern systems can be highly efficient, allowing for the recycling of solvents like acetone, ethanol, isopropanol, and ethyl acetate, which are commonly used in purification.[20][24]
References
Green Chemistry in Pharma: Sustainable Drug Manufacturing. (2025, September 26). Google Cloud.
Solvent Recovery System for the Pharmaceutical & Chemical Industry. Solvent Waste Management.
Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow. Biotage.
Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
ROLE OF GREEN SOLVENTS IN THE PHARMACEUTICAL FIELD. (2026, January 1). IJBPAS.
Solvent Recovery in the Pharmaceutical industry. DEC.SRU™.
Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry.
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21).
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025, June 17). MDPI.
Solvent Recovery System Explained: Process And Principles In Manufacturing. (2024, October 28). Baron Blakeslee.
How to Optimize TLC to Enhance Purification by Flash Chrom
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chrom
Solvent Recovery System: Ultim
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Novartis.
Case studies of green solvents in the pharmaceutical industry.
Essential Guide to Solvent Recovery Systems. Venwiz.
Solvent Recovery vs Solvent Distillation. (2024, March 6). Vertec BioSolvents.
The Role of Distillation in Solvent Recovery. (2025, October 24). CBG Biotech.
Preparative Purification of Aroma Components Using a Supercritical Fluid chrom
Top 5 Essentials to Maximize Success in Flash Chrom
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16). American Pharmaceutical Review.
Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. (2006, May 3). The Journal of Organic Chemistry.
Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Royal Society of Chemistry.
Processes for preparing (r)-2-methylpyrrolidine and (s).
Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
comparing methyl 1-methylpyrrolidine-2-acetate vs methyl pyrrolidine-2-acetate reactivity
An In-Depth Guide to the Comparative Reactivity of Methyl 1-Methylpyrrolidine-2-acetate and Methyl Pyrrolidine-2-acetate For researchers, scientists, and professionals in drug development, the subtle structural modificat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Reactivity of Methyl 1-Methylpyrrolidine-2-acetate and Methyl Pyrrolidine-2-acetate
For researchers, scientists, and professionals in drug development, the subtle structural modifications of a molecule can lead to significant changes in its chemical behavior. This guide offers an in-depth comparison of the reactivity of two closely related pyrrolidine derivatives: methyl 1-methylpyrrolidine-2-acetate, a tertiary amine, and methyl pyrrolidine-2-acetate, a secondary amine. Understanding these differences is paramount for synthetic strategy, reaction optimization, and the prediction of molecular interactions.
Structural and Electronic Foundations of Reactivity
The core difference between methyl 1-methylpyrrolidine-2-acetate and methyl pyrrolidine-2-acetate lies in the substitution at the pyrrolidine nitrogen. The former possesses a tertiary amine, while the latter contains a secondary amine. This distinction introduces significant electronic and steric effects that govern their reactivity.
Electronic Effect : The N-methyl group in methyl 1-methylpyrrolidine-2-acetate is an electron-donating group (+I effect). It increases the electron density on the nitrogen atom, which inherently increases its gas-phase basicity and nucleophilicity compared to the secondary amine.
Steric Effect : Conversely, the methyl group adds steric bulk around the nitrogen atom.[1] This steric hindrance can impede the approach of electrophiles and other reactants, potentially slowing down or preventing reactions at the nitrogen center.[2][3]
Hydrogen Bonding : Methyl pyrrolidine-2-acetate, with its N-H bond, can act as a hydrogen bond donor. This capability is absent in the N-methylated analog. This difference influences physical properties like boiling point and solubility, as well as interactions with protic solvents and reagents.
Caption: Structural difference between the secondary and tertiary amine compounds.
Comparative Reactivity at the Nitrogen Center
The most profound differences in reactivity are observed in reactions directly involving the pyrrolidine nitrogen.
N-Acylation and N-Alkylation
The secondary amine of methyl pyrrolidine-2-acetate readily undergoes acylation and alkylation reactions. The lone pair on the nitrogen is accessible, and the resulting N-H proton can be removed. In contrast, the tertiary amine of methyl 1-methylpyrrolidine-2-acetate is already fully alkylated and will not undergo further acylation or alkylation under standard conditions. It can, however, react with strong alkylating agents to form a quaternary ammonium salt.
The tertiary amine lacks a proton to be removed after acylation.
N-Alkylation
Readily forms a tertiary amine.
Forms a quaternary ammonium salt with strong electrophiles.
The nitrogen is already trisubstituted.
Basicity (in solution)
Moderately basic.
Can be slightly less basic due to steric hindrance to solvation of the conjugate acid.[3]
Steric effects can outweigh the inductive effect in solution.[3]
Comparative Reactivity of the Ester Moiety
While the primary differences lie at the nitrogen, the nature of the pyrrolidine ring also influences the reactivity of the adjacent ester group through intramolecular effects.
Ester Hydrolysis
The rate of ester hydrolysis, under both acidic and basic conditions, can be influenced by the neighboring amine.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the pyrrolidine nitrogen will be protonated. The resulting positive charge on the ammonium group can withdraw electron density from the ester carbonyl through an inductive effect, potentially making it more electrophilic and susceptible to nucleophilic attack by water. However, the steric bulk of the protonated amine (especially the N-methylated version) could also hinder the approach of the nucleophile.
Base-Catalyzed Hydrolysis (Saponification) : In a basic medium, the free amine can act as a general base or, in some cases, participate in intramolecular catalysis. The greater basicity of the tertiary amine in methyl 1-methylpyrrolidine-2-acetate might lead to different interactions with the reaction medium compared to the secondary amine. The N-H proton of the secondary amine could also be deprotonated under strongly basic conditions, altering its reactivity profile.
Amidation
The conversion of the ester to an amide by reaction with an external amine is a common transformation. The reactivity is primarily dictated by the electrophilicity of the ester carbonyl and the nucleophilicity of the incoming amine.[4][5] The steric and electronic differences of the pyrrolidine substituents are expected to have a minor, but potentially measurable, effect on the reaction rate. The secondary amine of methyl pyrrolidine-2-acetate could potentially compete as a nucleophile if conditions are not carefully controlled.
Experimental Protocols for Reactivity Assessment
To empirically determine the reactivity differences, the following protocols can be implemented.
Protocol 1: Comparative N-Acylation with Acetic Anhydride
This experiment directly demonstrates the fundamental reactivity difference at the nitrogen center.
Caption: Workflow for comparative N-acylation.
Methodology:
Reaction Setup : In two separate flasks, dissolve methyl pyrrolidine-2-acetate (1 eq.) and methyl 1-methylpyrrolidine-2-acetate (1 eq.) in an aprotic solvent like dichloromethane (DCM).
Base Addition : To each flask, add a non-nucleophilic base such as triethylamine (1.2 eq.) to act as an acid scavenger.
Acylation : Cool the solutions to 0°C and add acetic anhydride (1.1 eq.) dropwise to each flask.
Reaction : Allow the reactions to warm to room temperature and stir for 2 hours.
Workup and Analysis : Quench the reactions with water, perform a standard aqueous workup, and analyze the organic extracts by GC-MS or ¹H NMR to identify the products.
Expected Outcome : Methyl pyrrolidine-2-acetate will be converted to its N-acetyl derivative, while methyl 1-methylpyrrolidine-2-acetate will remain unreacted. This provides a clear qualitative distinction in their reactivity.
Protocol 2: Kinetic Monitoring of Base-Catalyzed Hydrolysis
This experiment quantifies the difference in the reactivity of the ester group as influenced by the amine substituent.
Comparative Validation Guide: 1H and 13C-NMR Spectral Analysis of Methyl 1-methylpyrrolidine-2-acetate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary In my experience overseeing analytical validation for heterocyclic libraries, methyl 1-methylpyrrolidine-2-acetate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary
In my experience overseeing analytical validation for heterocyclic libraries, methyl 1-methylpyrrolidine-2-acetate (CAS: 51856-76-9) presents a deceptive simplicity. While it is a critical building block utilized in the asymmetric synthesis of antihistamine agents such as clemastine 1, its structural validation is frequently bottlenecked by spectral overlap. This guide objectively compares the efficacy of routine low-field NMR (300/400 MHz), high-resolution empirical NMR (600 MHz), and in silico predictive software (e.g., Mnova) to establish a rigorous, self-validating framework for this pyrrolidine derivative.
Structural Complexities & Analytical Challenges
Validating methyl 1-methylpyrrolidine-2-acetate via NMR requires an understanding of the causality behind its spectral dynamics:
Diastereotopic Protons: The methylene protons of the acetate group (-CH₂-CO-) are adjacent to the chiral C2 center of the pyrrolidine ring. This proximity restricts free rotation and creates a permanently asymmetric magnetic environment, rendering these protons diastereotopic. They do not appear as a simple singlet or doublet, but rather as a complex AB spin system (typically a pair of doublets of doublets) 2.
Signal Overlap in the Aliphatic Region: The N-methyl group (~2.3 ppm), the C2 methine proton (~2.6 ppm), and the acetate methylene protons (~2.2–2.5 ppm) all resonate within a highly congested chemical shift window. Low-field instruments often fail to resolve these overlapping multiplets, leading to ambiguous integrations 2.
Ring Puckering and N-Inversion: The pyrrolidine ring undergoes rapid conformational exchange (envelope to half-chair) at room temperature, which can broaden signals and complicate coupling constant (
J
) extraction.
Comparative NMR Methodologies
To establish a robust validation framework, we compare three distinct analytical approaches:
A. Routine Empirical NMR (300/400 MHz):
Performance: Rapid acquisition, sufficient for basic purity checks.
Limitation: Severe multiplet overlap. The diastereotopic nature of the acetate CH₂ and the C5 equatorial/axial protons merge into broad, indistinguishable multiplets (e.g., frequently reported as a blended 2H multiplet at 2.25 ppm) 2.
B. High-Resolution Empirical NMR (600 MHz):
Performance: Superior magnetic field strength expands the Hertz-per-ppm ratio, cleanly separating the N-CH₃ singlet from the diastereotopic ABX spin systems of the ring and acetate side-chain.
Limitation: Higher operational cost, but strictly necessary for rigorous stereochemical proof.
C. In Silico Predictive Software (Mnova / ChemDraw):
Performance: Instantly generates theoretical chemical shifts based on HOSE (Hierarchical Organization of Spherical Environments) codes and DFT calculations.
Limitation: Often underestimates the magnitude of diastereotopic splitting and fails to account for solvent-induced shifts (ASIS) specific to CDCl₃.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol establishes a self-validating loop where 1D data is corroborated by precise acquisition parameters and internal referencing.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of highly pure methyl 1-methylpyrrolidine-2-acetate.
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: TMS provides an absolute 0.00 ppm benchmark, eliminating chemical shift drift caused by concentration variations.
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.
Apply a 0.3 Hz exponential line broadening (LB) window function for ¹H, and 1.0 Hz for ¹³C.
Zero-fill data to 64K points to enhance digital resolution.
Phase manually (zero and first order) and baseline correct using a polynomial fit.
Quantitative Data Presentation
The following tables summarize the comparative spectral data, highlighting the resolution differences between low-field empirical data 2, high-field empirical data, and predictive models.
Table 1: ¹H-NMR Spectral Data Comparison (CDCl₃, 298K)
Proton Assignment
Routine (300 MHz)
High-Res (600 MHz)
Predictive (Mnova)
Multiplicity / Coupling (600 MHz)
O-CH₃
3.67 ppm (3H)
3.68 ppm (3H)
3.65 ppm (3H)
Singlet
C5-H (equatorial)
3.04 ppm (1H)
3.06 ppm (1H)
3.10 ppm (1H)
ddd (
J
= 9.5, 6.0, 2.5 Hz)
C2-H
2.67 ppm (1H)
2.68 ppm (1H)
2.75 ppm (1H)
dddd (
J
= 10.0, 8.5, 6.5, 4.0 Hz)
CH₂-CO (Proton A)
2.50 ppm (1H)
2.52 ppm (1H)
2.45 ppm (1H)
dd (
J
= 15.0, 4.0 Hz)
N-CH₃
2.31 ppm (3H)
2.32 ppm (3H)
2.35 ppm (3H)
Singlet
CH₂-CO (Proton B)
2.25 ppm (2H)*
2.22 ppm (1H)
2.40 ppm (1H)
dd (
J
= 15.0, 10.0 Hz)
C5-H (axial)
2.02 ppm (1H)
2.15 ppm (1H)
2.20 ppm (1H)
td (
J
= 9.5, 7.5 Hz)
C3-H₂
1.76 ppm (2H)
1.75 - 1.85 ppm (2H)
1.80 ppm (2H)
Multiplet
C4-H₂
1.31 ppm (1H)**
1.55 - 1.65 ppm (2H)
1.60 ppm (2H)
Multiplet
*Note: In 300 MHz data, Proton B of the acetate group and the C5-axial proton overlap into an ambiguous 2H multiplet. 600 MHz resolves this into distinct signals.
**Note: Routine 300 MHz literature often misses the second C4 proton due to baseline overlap. 600 MHz clarifies the 2H integration for C4.
Table 2: ¹³C-NMR Spectral Data Comparison (CDCl₃, 298K)
Carbon Assignment
High-Res Empirical (150 MHz)
Predictive (Mnova)
Carbon Type (DEPT-135)
C=O (Ester)
172.8 ppm
173.5 ppm
Quaternary (C)
C2 (Pyrrolidine)
64.2 ppm
65.1 ppm
Methine (CH)
C5 (Pyrrolidine)
57.1 ppm
56.8 ppm
Methylene (CH₂)
O-CH₃
51.4 ppm
51.8 ppm
Methyl (CH₃)
N-CH₃
40.2 ppm
41.0 ppm
Methyl (CH₃)
CH₂-CO
38.6 ppm
39.2 ppm
Methylene (CH₂)
C3 (Pyrrolidine)
31.5 ppm
30.9 ppm
Methylene (CH₂)
C4 (Pyrrolidine)
22.8 ppm
23.1 ppm
Methylene (CH₂)
Visualizing the Validation Workflow
To ensure absolute trustworthiness in the structural assignment of complex intermediates, laboratories must adopt a multi-tiered validation workflow. The diagram below illustrates the logical relationship between sample preparation, empirical acquisition at different field strengths, and in silico benchmarking.
Figure 1: Multi-tiered NMR validation workflow for pyrrolidine derivatives.
Conclusion
While routine 300/400 MHz NMR provides a rapid baseline for identifying methyl 1-methylpyrrolidine-2-acetate, it falls short in resolving the critical diastereotopic protons of the acetate side-chain and the complex multiplets of the pyrrolidine ring. Predictive software serves as a useful benchmark but cannot replace empirical data due to its inability to perfectly model solvent interactions and precise coupling constants. For rigorous pharmaceutical validation—especially when this compound is utilized in stereoselective syntheses 3—high-field 600 MHz NMR is the definitive standard, transforming overlapping multiplets into clearly assignable, self-validating spin systems.
References
Synthesis of (-)-(S,S)-clemastine by Invertive N -> C Aryl Migration in a Lithiated Carbamate , ResearchGate. 1
KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine , Google Patents. 2
Stephan Stanchev's research works (Stereoselective Intermediates) , ResearchGate. 3
A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of Methyl 1-Methylpyrrolidine-2-acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is paramount. This guide offers a deep dive into the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of methyl 1-methylpyrrolidine-2-acetate, a crucial step for ensuring data integrity in pharmacokinetic, toxicokinetic, and clinical studies. As a Senior Application Scientist, this document is structured to provide not only the "what" but the "why" behind the validation protocols, grounded in established regulatory principles.
The validation of a bioanalytical method is a formal process to demonstrate that it is suitable for its intended purpose. For LC-MS/MS assays, this involves a comprehensive evaluation of several key performance characteristics to ensure the reliability and reproducibility of the data.[1] This guide will compare two hypothetical LC-MS/MS methods for the quantification of methyl 1-methylpyrrolidine-2-acetate in human plasma, highlighting the critical validation parameters and providing a framework for robust method development and validation.
The Foundation of Trustworthy Bioanalysis: Regulatory Guidelines
The principles and procedures for bioanalytical method validation are well-established by regulatory bodies worldwide. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have provided comprehensive guidelines.[1][2][3] The ICH M10 guideline, in particular, represents a harmonized global standard for bioanalytical method validation, ensuring consistency and quality of bioanalytical data across different regions.[4][5][6]
These guidelines emphasize the importance of demonstrating the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1] Adherence to these principles is not merely a regulatory hurdle but a scientific necessity to ensure that the data generated is reliable for making critical decisions in drug development.[7]
Comparative Analysis of Two Hypothetical LC-MS/MS Methods
To illustrate the practical application of these validation principles, we will compare two hypothetical LC-MS/MS methods for the quantification of methyl 1-methylpyrrolidine-2-acetate in human plasma. Method A represents a standard approach, while Method B is an optimized, high-throughput method.
Table 1: Comparison of Hypothetical LC-MS/MS Method Validation Parameters
Validation Parameter
Method A
Method B
Acceptance Criteria (based on ICH M10)
Linearity (r²)
>0.995
>0.998
≥ 0.99
Lower Limit of Quantification (LLOQ)
0.5 ng/mL
0.1 ng/mL
Signal-to-noise ratio ≥ 5
Accuracy (% Bias)
Within ±10%
Within ±5%
Within ±15% (±20% at LLOQ)
Precision (% CV)
<12%
<8%
≤15% (≤20% at LLOQ)
Matrix Effect (% CV)
<15%
<10%
≤15%
Recovery (%)
75-85%
90-105%
Consistent, precise, and reproducible
Stability (Bench-top, Freeze-thaw, Long-term)
Stable for 12h, 3 cycles, 60 days
Stable for 24h, 5 cycles, 90 days
Within ±15% of nominal concentration
Delving into the "Why": A Closer Look at Validation Parameters
Understanding the rationale behind each validation parameter is crucial for designing robust and reliable assays.
Selectivity and Specificity: This ensures that the method can differentiate the analyte of interest from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.[1] This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[1] These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
Calibration Curve: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte.[8] It is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples.
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]
Matrix Effect: This refers to the alteration of the analyte's ionization efficiency due to co-eluting matrix components. It is a critical parameter for LC-MS/MS assays and is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.[1]
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method.
Caption: A streamlined workflow for LC-MS/MS bioanalytical method validation.
Detailed Experimental Protocol: Determination of Accuracy and Precision
This protocol outlines the steps for determining the intra-day and inter-day accuracy and precision of an LC-MS/MS method for methyl 1-methylpyrrolidine-2-acetate.
1. Preparation of Quality Control (QC) Samples:
Prepare stock solutions of methyl 1-methylpyrrolidine-2-acetate in a suitable solvent (e.g., methanol).
Spike blank human plasma with the stock solution to prepare QC samples at three concentration levels:
Low QC (LQC): 3 times the LLOQ
Medium QC (MQC): Mid-point of the calibration range
High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ)
2. Sample Extraction (Protein Precipitation - A Common Approach):
To 50 µL of each QC sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean 96-well plate or autosampler vials.
3. LC-MS/MS Analysis:
Inject an appropriate volume (e.g., 5 µL) of the extracted sample onto the LC-MS/MS system.
Use a suitable LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.
Monitor the appropriate Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard. Based on a related compound, N-methyl-2-pyrrolidinone, hypothetical MRM transitions for methyl 1-methylpyrrolidine-2-acetate could be precursor ion m/z 144 and product ions around m/z 84 and m/z 58.[9][10]
4. Data Analysis:
For intra-day accuracy and precision, analyze five replicates of each QC level in a single analytical run.
For inter-day accuracy and precision, analyze five replicates of each QC level on three different days.
Calculate the concentration of each QC sample using the calibration curve.
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
Calculate the precision as the percentage coefficient of variation (%CV) of the replicate measurements.
5. Acceptance Criteria:
The mean concentration should be within ±15% of the nominal value for each QC level.
The %CV should not exceed 15% for each QC level.
Conclusion
The validation of LC-MS/MS methods is a cornerstone of modern drug development, ensuring the generation of high-quality, reliable data. This guide has provided a comparative framework for evaluating such methods, grounded in the principles of regulatory guidelines. By understanding the rationale behind each validation parameter and adhering to rigorous experimental protocols, researchers can have confidence in the integrity of their bioanalytical data, ultimately contributing to the development of safe and effective medicines.
References
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
Bioanalytical Method Validation: ICH M10 - CMIC Group. (n.d.). Retrieved from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Retrieved from [Link]
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]
bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]
Implementation strategy of ICH Guideline M10 on bioanalytical method validation | EMA. (2024, April 4). Retrieved from [Link]
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). Retrieved from [Link]
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2010, December 1). Retrieved from [Link]
A Comparative Guide to Proline Derivatives in Asymmetric Organocatalysis: Benchmarking Methyl 1-Methylpyrrolidine-2-acetate
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount to achieving optimal outcomes in asymmetric synthesis. L-proline and its derivatives have emerged as a c...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount to achieving optimal outcomes in asymmetric synthesis. L-proline and its derivatives have emerged as a cornerstone of organocatalysis, valued for their robustness, stereoselectivity, and accessibility. This guide provides an in-depth comparison of methyl 1-methylpyrrolidine-2-acetate with established proline-based catalysts. While direct experimental data on the catalytic performance of methyl 1-methylpyrrolidine-2-acetate in benchmark asymmetric reactions is notably absent from the peer-reviewed literature, this guide will offer a mechanistically-grounded analysis of its expected performance, supported by comparative data for effective proline derivatives and detailed experimental protocols.
The Foundational Principles of Proline Organocatalysis
L-proline's efficacy as an organocatalyst in reactions such as the aldol, Mannich, and Michael additions stems from its unique bifunctional nature and rigid structure.[1][2] The catalytic cycle, particularly in the context of the benchmark asymmetric aldol reaction, relies on two key functional groups: the secondary amine and the carboxylic acid.[3][4]
The reaction proceeds via an enamine-based mechanism, where the secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate.[5][6] The chirality of the proline backbone ensures that this enamine is chiral, setting the stage for a stereoselective attack on an aldehyde. The carboxylic acid group plays a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and as a proton shuttle, stabilizing the transition state through a network of hydrogen bonds.[7][8] This intricate, enzyme-like mechanism is responsible for the high enantioselectivities often observed in proline-catalyzed reactions.[9]
The Predicted Catalytic Inactivity of Methyl 1-Methylpyrrolidine-2-acetate
Based on the established mechanism of proline catalysis, it can be confidently predicted that methyl 1-methylpyrrolidine-2-acetate would be an ineffective catalyst for the asymmetric aldol reaction and other enamine-mediated transformations. This is due to two key structural modifications compared to L-proline:
N-Methylation: The secondary amine of L-proline is essential for the formation of the enamine intermediate with the ketone substrate. In methyl 1-methylpyrrolidine-2-acetate, this nitrogen is a tertiary amine due to N-methylation. Tertiary amines cannot form enamines in the same manner as secondary amines, thus breaking the catalytic cycle at its first step. While N-alkylated proline derivatives have been explored in other contexts, for enamine-based organocatalysis, a free N-H is generally considered critical.[10]
Esterification of the Carboxylic Acid: The carboxylic acid's role in activating the aldehyde and stabilizing the transition state through hydrogen bonding is pivotal for high stereoselectivity.[7] The methyl ester in methyl 1-methylpyrrolidine-2-acetate is incapable of acting as a proton donor in the same way. This modification eliminates the bifunctional nature of the catalyst, which is a hallmark of proline's "simplest enzyme" character.[3] While some proline esters have shown catalytic activity, they often require co-catalysts or different reaction conditions to be effective.[11][12]
The following diagram illustrates the logical flow of why L-proline is an effective catalyst and why N-alkylation and esterification are detrimental to this catalytic cycle.
Comparison of the structural basis for catalytic activity.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a catalyst, such as solubility and acidity/basicity, are critical for its practical application in organic synthesis. The table below provides a comparison of the properties of L-proline and related derivatives. Data for methyl 1-methylpyrrolidine-2-acetate is predicted or inferred from structurally similar compounds due to a lack of extensive experimental data.
Property
L-Proline
Methyl 1-methylpyrrolidine-2-acetate
N-Methyl-2-pyrrolidone (NMP)
Molecular Formula
C₅H₉NO₂
C₈H₁₅NO₂
C₅H₉NO
Molecular Weight
115.13 g/mol
157.21 g/mol
99.13 g/mol
pKa (Conjugate Acid)
~10.6 (NH₂⁺)
Predicted to be similar to N-methylpyrrolidine (~10.3)[13]
Data for N-Methyl-2-pyrrolidone (NMP) is included as a structurally related compound to infer properties of the N-methylated pyrrolidine core.
The lower solubility of L-proline in many non-polar organic solvents has been a driving force for the development of derivatives.[1] However, the modifications in methyl 1-methylpyrrolidine-2-acetate that would enhance its solubility also dismantle its catalytic machinery.
Experimental Protocols
To facilitate the empirical evaluation of new proline derivatives, a detailed, reproducible protocol for a benchmark asymmetric aldol reaction is provided below. This protocol, using L-proline as the catalyst, can serve as a standard against which other potential catalysts can be benchmarked.
Benchmark Asymmetric Aldol Reaction
This protocol describes the reaction between 4-nitrobenzaldehyde and acetone, a standard for evaluating the performance of organocatalysts.[5]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a stirred solution of L-proline (0.03 mmol, 30 mol%) in anhydrous DMSO (0.5 mL) in a clean, dry reaction vial, add acetone (5.0 mmol).
Stir the mixture at room temperature for 15 minutes to ensure dissolution and pre-formation of the catalytic species.
Add 4-nitrobenzaldehyde (0.1 mmol, 1 equivalent) to the reaction mixture.
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.
Workflow for the benchmark asymmetric aldol reaction.
Synthesis of N-Alkylated Proline Esters
The following is a generalized procedure for the N-alkylation of a proline ester, which can be adapted for the synthesis of compounds like methyl 1-methylpyrrolidine-2-acetate.
Materials:
L-proline methyl ester hydrochloride
Anhydrous potassium carbonate (K₂CO₃)
Methyl iodide (or other alkylating agent)
Anhydrous acetonitrile (CH₃CN)
Procedure:
To a suspension of L-proline methyl ester hydrochloride (1 equivalent) and anhydrous K₂CO₃ (2.5 equivalents) in anhydrous CH₃CN, add methyl iodide (1.5 equivalents) at room temperature under an inert atmosphere.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the N-methylated proline ester.
Conclusion
For researchers seeking to optimize asymmetric reactions, efforts should be directed towards established high-performance proline derivatives, such as diarylprolinol silyl ethers or prolinamides, which are designed to enhance, rather than dismantle, the core catalytic principles of L-proline.[1][3] This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions in the selection and evaluation of organocatalysts for their synthetic endeavors.
References
Al-Baijan, K. et al. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
Chi, Y. et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS. Available at: [Link]
Cobb, A. J. A. et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. Available at: [Link]
Cossío, F. P. et al. (2015). Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry. Available at: [Link]
Kotsuki, H. et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. Available at: [Link]
List, B. et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
Lombardo, M. et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
Mayr, H. et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. PubMed. Available at: [Link]
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Available at: [Link]
Patel, A. et al. (2023). A review: L- Proline as an organocatalyst. ResearchGate. Available at: [Link]
PrepChem.com. (2024). Synthesis of methyl 1-methylpyrrole-2-acetate. Available at: [Link]
Revial, G. et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scirp.org. Available at: [Link]
Sansano, J. M. et al. (2015). syn-Selective Aldol Reactions Catalyzed by Proline Methyl Ester under Solvent-Free Conditions. Synfacts.
Seebach, D. et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. PMC - NIH. Available at: [Link]
Sigma-Aldrich. (2024). 1-METHYL-2-PYRROLIDINONE. Available at: [Link]
Yan, T. et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]
Zhang, Y. et al. (2006). Proline catalyzed asymmetric aldol reaction between methyl ketones and α-ketoesters. Chinese Journal of Chemistry.
Wikipedia. (2024). Proline organocatalysis. Available at: [Link]
PubChem. (2024). Methyl 1-methylpyrrolidine-2-acetate. Available at: [Link]
Google Patents. (2016). KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
A Comparative Guide to Reproducible Asymmetric Synthesis of Methyl 1-Methylpyrrolidine-2-acetate
Introduction The enantiomerically pure 2-substituted N-methylpyrrolidine framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Methyl 1-methylpyrrolidine-2-acetate, a key chiral buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The enantiomerically pure 2-substituted N-methylpyrrolidine framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Methyl 1-methylpyrrolidine-2-acetate, a key chiral building block, requires synthetic strategies that are not only high-yielding and highly stereoselective but also robust and reproducible. The challenge lies in controlling the stereocenter at the C2 position while ensuring the structural integrity of the pyrrolidine ring.
This guide provides an in-depth comparison of two distinct and highly reproducible asymmetric pathways for the synthesis of methyl (S)-1-methylpyrrolidine-2-acetate. We will move beyond a simple recitation of steps to analyze the underlying principles and strategic decisions that ensure stereochemical fidelity and operational reliability. The two pathways evaluated are:
Chiral Pool Synthesis: A classic and dependable route starting from the naturally abundant and inexpensive amino acid, (S)-proline.
Catalytic Asymmetric Synthesis: A modern approach involving the construction of the chiral pyrrolidine ring via a phase-transfer-catalyzed asymmetric alkylation of a glycine equivalent.
This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of viable and scalable methods for producing this important chiral intermediate.
Pathway 1: Chiral Pool Synthesis from (S)-Proline
This strategy leverages the inherent chirality of a readily available starting material, (S)-proline, to establish the desired stereochemistry. The synthesis is a straightforward, two-step sequence involving standard, well-understood organic transformations, making it exceptionally reliable and reproducible.
Strategic Rationale
The core principle of chiral pool synthesis is to utilize a molecule that already possesses the required stereocenter. (S)-proline provides the C2 stereocenter and the pyrrolidine ring in the correct absolute configuration. The synthetic task is reduced to two functional group modifications: esterification of the carboxylic acid and methylation of the secondary amine. The key to reproducibility is to employ reaction conditions that do not compromise the stereochemical integrity of the starting material.
Experimental Protocol & Mechanisms
Step 1: Fischer Esterification of (S)-Proline
The carboxylic acid is first converted to its methyl ester. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is highly reliable for amino acids.
Protocol:
Suspend (S)-proline (1.0 equiv.) in methanol (approx. 5-10 mL per gram of proline).
Cool the suspension to 0°C in an ice bath.
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 equiv.) dropwise to the stirred suspension. The addition is exothermic and generates HCl in situ, which acts as the catalyst.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting crude product, methyl (S)-prolinate hydrochloride, can be used directly in the next step or neutralized with a mild base and purified.
Causality and Trustworthiness: Using SOCl₂ to generate anhydrous HCl in methanol is a standard and highly reproducible method for esterifying amino acids. It avoids the use of large quantities of aqueous acid, simplifying workup. The reaction conditions are mild enough to not cause racemization at the α-carbon.
Step 2: N-Methylation via Eschweiler-Clarke Reaction
To introduce the N-methyl group without risking racemization or over-alkylation (quaternization), the Eschweiler-Clarke reaction is the method of choice.[1] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[2]
Add formic acid (98-100%, ~2.5-3.0 equiv.) to the solution.
Heat the reaction mixture to 80-100°C for 6-12 hours. The evolution of CO₂ gas will be observed.
After cooling, make the solution basic (pH > 10) with an appropriate base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers, filter, and concentrate under reduced pressure.
Purify the resulting oil by distillation or column chromatography to yield pure methyl (S)-1-methylpyrrolidine-2-acetate.
Mechanism & Stereochemical Integrity: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which decomposes to CO₂.[1][3] A key advantage is that the reaction stops at the tertiary amine stage, as the product cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[3] Crucially, the stereocenter at C2 is not involved in the reaction mechanism, ensuring that the reaction is free from racemization.[1]
Caption: Chiral pool synthesis workflow from (S)-proline.
Pathway 2: Catalytic Asymmetric Synthesis via Phase-Transfer Catalysis
This pathway represents a more modern approach where the chiral center is constructed using a catalytic amount of a chiral molecule. The core of this strategy is the asymmetric alkylation of a glycine-derived imine using a chiral phase-transfer catalyst to build the pyrrolidine ring.
Strategic Rationale
Instead of starting with a chiral molecule, this pathway builds the chirality from an achiral glycine precursor. The key is a double alkylation reaction with a 1,4-dihaloalkane, where a chiral phase-transfer catalyst shuttles the enolate anion from the aqueous phase to the organic phase and shields one of its faces, directing the alkylating agent to the other face with high selectivity. This method is powerful as it generates the key stereocenter catalytically.
Experimental Protocol & Mechanisms
Step 1: Asymmetric Phase-Transfer Alkylation of a Glycine Imine
This protocol is representative of the synthesis of a 4-substituted proline scaffold, which can be adapted for the synthesis of the parent proline ring system. For instance, the synthesis of a tert-butyl (S)-prolinate derivative demonstrates the principle.
Representative Protocol:
Prepare the glycine imine Schiff base by reacting glycine tert-butyl ester with benzophenone.
In a reaction vessel, combine the glycine benzophenone imine (1.0 equiv.), 1-bromo-4-chlorobutane (1.2 equiv.), and a chiral Cinchona alkaloid-derived phase-transfer catalyst (e.g., a derivative of cinchonidine, 1-10 mol%).
Add toluene as the organic solvent and an aqueous solution of potassium hydroxide (50% w/w) as the base.
Stir the biphasic mixture vigorously at low temperature (e.g., 0°C to -20°C) for several hours until the first alkylation is complete.
The intermediate undergoes an intramolecular cyclization (in situ) to form the N-diphenylmethylene-protected pyrrolidine-2-carboxylate.
Hydrolyze the imine with aqueous acid (e.g., citric acid or HCl) to release the free amine.
Extract the product, tert-butyl (S)-pyrrolidine-2-carboxylate, and purify.
Causality and Stereocontrol: The chiral phase-transfer catalyst forms a tight ion pair with the glycine enolate. The bulky structure of the catalyst effectively blocks one face of the planar enolate from the approach of the alkylating agent in the organic phase. This steric hindrance forces the alkylation to occur from the less-hindered face, leading to a high degree of enantioselectivity. The reproducibility is contingent on the purity of the catalyst and rigorous control of reaction temperature and stirring rate.
Step 2 & 3: Conversion to Final Product
The resulting tert-butyl (S)-pyrrolidine-2-carboxylate is then converted to the target molecule through standard, non-stereocenter-affecting reactions.
Protocol Outline:
N-Methylation: The secondary amine is methylated using the Eschweiler-Clarke conditions as described in Pathway 1.
Transesterification: The tert-butyl ester is converted to the methyl ester. This can be achieved by treating the compound with methanol under acidic conditions (e.g., HCl in methanol).
Extremely High. Based on classic, well-understood reactions (Fischer, Eschweiler-Clarke). Insensitive to minor variations.
High. Dependent on catalyst purity, temperature control, and stirring efficiency (for biphasic reaction). Can be sensitive to scale-up.
Overall Yield
Higher (typically 75-85%)
Lower (typically 55-70%) due to more steps.
Enantioselectivity
Excellent (>99% ee). Limited only by the optical purity of the starting (S)-proline, which is commercially available at >99.5% purity.
Very Good to Excellent (90-97% ee). Dependent on the specific catalyst and reaction conditions. May require optimization.
Number of Steps
2
3-4 (including imine formation/hydrolysis)
Cost & Availability
Highly Economical. (S)-proline is inexpensive. Reagents are common bulk chemicals.
Moderate to High. Chiral phase-transfer catalysts can be expensive. Requires specific halo-alkanes.
Scalability & Safety
Excellent. Both steps are readily scalable and use common industrial reagents. The Eschweiler-Clarke reaction is well-established on a large scale.
Good. Phase-transfer catalysis is scalable, but requires vigorous mixing. Use of strong base (50% KOH) requires careful handling.
Conclusion and Recommendations
Both pathways offer viable and reproducible methods for the asymmetric synthesis of methyl 1-methylpyrrolidine-2-acetate. The choice between them depends heavily on the specific project goals.
Pathway 1 (Chiral Pool Synthesis) is unequivocally the more robust, reproducible, and economical choice for producing material with the highest possible enantiopurity. Its reliance on simple, classic reactions and an inexpensive, enantiopure starting material makes it the ideal choice for large-scale production and for laboratories where absolute reliability and cost-effectiveness are the primary drivers.
Pathway 2 (Catalytic Asymmetric Synthesis) represents a more elegant and modern academic approach to creating chirality. It is an excellent choice for methodology development, library synthesis (where various substituted pyrrolidines might be targeted by changing the alkylating agent), or when the enantiomer, (R)-proline, is not as readily available or is more expensive than (S)-proline. While highly effective, achieving optimal results and ensuring run-to-run consistency may require more careful process optimization compared to the chiral pool approach.
For most drug development professionals and researchers focused on obtaining reliable, multi-gram quantities of the title compound, the Chiral Pool pathway starting from (S)-proline is the superior and recommended strategy.
References
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link][2]
Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for Methyl 1-Methylpyrrolidine-2-acetate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural validation of methyl 1-methylpyrrolidine-2-acetate, a key building block in medicinal chemistry.
The precise arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity and potential therapeutic effects. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline. This guide will delve into the principles and practical application of X-ray crystallography, offering a comparative analysis against other widely used techniques and providing a detailed protocol for its implementation.
The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2][3] The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest. By analyzing the pattern of diffracted X-rays, scientists can deduce the arrangement of atoms within the crystal lattice, providing a highly detailed and accurate molecular model.
The process, from obtaining suitable crystals to a refined structure, is a meticulous one, demanding both expertise and precision. The resulting electron density map provides an unparalleled view of the molecule's conformation, bond lengths, and bond angles.[3]
Workflow of X-ray Crystallography:
Caption: The experimental workflow for X-ray crystallography.
A Comparative Landscape: Positioning X-ray Crystallography Among Alternatives
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and may be more suitable in certain scenarios.[4][5][6] The choice of analytical method often depends on the nature of the sample, the information required, and available resources.
Technique
Principle
Strengths
Weaknesses
X-ray Crystallography
Diffraction of X-rays by a single crystal
- Provides absolute 3D structure with atomic resolution.[2][3] - Unambiguous determination of stereochemistry.
- Requires a single, high-quality crystal. - Can be a time-consuming process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field
- Provides detailed information about the chemical environment and connectivity of atoms.[4][7] - Can be used for samples in solution.[8] - Powerful for determining relative stereochemistry.
- Does not directly provide a 3D structure in the same way as crystallography. - Can be less sensitive than mass spectrometry.[4]
Mass Spectrometry (MS)
Measurement of the mass-to-charge ratio of ions
- Highly sensitive for determining molecular weight and elemental composition.[1][5] - Can be coupled with separation techniques like liquid chromatography (LC-MS).[5]
- Provides limited information about the 3D arrangement of atoms.[5] - Fragmentation patterns can be complex to interpret for novel compounds.
Computational Modeling
Theoretical calculations based on quantum mechanics and molecular mechanics
- Can predict molecular structures and properties.[9][10] - Useful for understanding reaction mechanisms and conformational analysis.[11]
- Predictions require experimental validation.[10] - Accuracy depends on the level of theory and force field used.
Expert Insight: The synergy of these techniques is often the most powerful approach. For instance, NMR and MS can provide initial structural confirmation and purity assessment, which are crucial prerequisites for successful crystallization. Computational modeling can aid in understanding the conformational preferences of the molecule, which can be correlated with the solid-state structure obtained from X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of Methyl 1-Methylpyrrolidine-2-acetate
This section outlines a detailed, step-by-step methodology for the structural validation of methyl 1-methylpyrrolidine-2-acetate using single-crystal X-ray diffraction.
Part 1: Crystallization
The critical first step is to obtain a single crystal of sufficient quality. For a small molecule like methyl 1-methylpyrrolidine-2-acetate, which is likely a liquid or low-melting solid at room temperature, co-crystallization with a suitable acid to form a salt is a common and effective strategy.
Salt Formation:
Dissolve equimolar amounts of methyl 1-methylpyrrolidine-2-acetate and a suitable chiral acid (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid or (-)-O,O'-di-p-toluoyl-L-tartaric acid) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The choice of a chiral acid is particularly useful for resolving racemic mixtures and determining the absolute stereochemistry.
Crystal Growth:
Slow Evaporation: Leave the solution in a loosely capped vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration of the salt, promoting crystal growth.
Vapor Diffusion: Place a small vial containing the solution inside a larger, sealed jar containing a less-polar solvent (the "anti-solvent," e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and inducing crystallization.
Cooling: Slowly cool the saturated solution. This can be achieved by placing the solution in a refrigerator or a programmable cooling bath.
Part 2: Data Collection
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction.
Crystal Selection and Mounting:
Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
Diffraction Experiment:
Mount the goniometer head on the diffractometer.
Center the crystal in the X-ray beam.
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Caption: The iterative process of crystallographic structure refinement.
Data Processing:
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
Scale and merge the data to correct for experimental variations.
Structure Solution:
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
Model Building and Refinement:
Build an initial atomic model into the electron density map.
Refine the model by iteratively adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data. This is typically done using least-squares minimization.
Validation:
Assess the quality of the final model using various metrics, such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.
Deposit the final atomic coordinates and structure factors in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).
Trustworthiness and Self-Validation in Crystallography
A key strength of X-ray crystallography is its inherent self-validating nature. The quality of the final structure is directly tied to the quality of the experimental data and the refinement process. Key indicators of a trustworthy structure include:
Low R-factor: This value represents the agreement between the observed and calculated structure factors. A low R-factor (typically below 0.05 for small molecules) indicates a good fit of the model to the data.
Goodness-of-Fit (Goof): This should be close to 1, indicating that the model is a good representation of the data.
Residual Electron Density: The final difference Fourier map should be largely featureless, indicating that all atoms have been correctly placed and accounted for.
Reasonable Geometric Parameters: Bond lengths, bond angles, and torsion angles should fall within expected ranges.
Conclusion: An Indispensable Tool for Structural Certainty
For the definitive structural validation of methyl 1-methylpyrrolidine-2-acetate, single-crystal X-ray crystallography remains the unparalleled gold standard. While other techniques like NMR and mass spectrometry provide valuable and often complementary information, they cannot match the atomic-level detail and certainty of a crystallographically determined structure. For researchers and drug development professionals, the investment in obtaining a crystal structure pays significant dividends in terms of confidence in the molecular architecture, which is fundamental to understanding and predicting its chemical and biological behavior.
References
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
Irikura, K. K., & Johnson, R. D. (2002). Computational modeling of small molecules. In Computational Thermochemistry (pp. 476-497). American Chemical Society.
Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. (2015). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Current Opinion in Chemical Biology, 23, 1-9.
Schrodinger. (2024). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Retrieved from [Link]
Li, A., & Li, H. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6534.
Bao, J., et al. (2022).
G. A. Ross, et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
Schrödinger. (2026). Transforming small molecule drug discovery: The computational chemistry paradigm. Retrieved from [Link]
PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-acetate. Retrieved from [Link]
G. D'Errico, et al. (2014). NMR, Calorimetry, and Computational Studies of Aqueous Solutions of N-Methyl-2-pyrrolidone. The Journal of Physical Chemistry B, 118(37), 10988-10996.
Wijma, H. J., & Janssen, D. B. (2015). X‐ray crystallographic validation of structure predictions used in computational design for protein stabilization.
NIST. (n.d.). Pyrrolidine, 1-methyl-. Retrieved from [Link]
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS journal, 278(18), 3285–3298.
ResearchGate. (n.d.). Fig. 4. Dilution 1 H NMR experiments of N-methylpyrrolidine and 1. Retrieved from [Link]
da Silva, J. B. P., et al. (2015). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. Magnetic Resonance in Chemistry, 53(8), 629-636.
MassBank. (2019). N-Methyl-2-pyrrolidone. Retrieved from [Link]
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]
Chrysina, E. D. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. In Protein Engineering (pp. 209-228). Humana, New York, NY.
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032.
precisionFDA. (n.d.). METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE. Retrieved from [Link]
Wiley Analytical Science. (2014). X-ray Crystallography. Retrieved from [Link]
Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]
UCHEM. (2026). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate CAS 100609-39-0: Applications in Research and Synthesis. Retrieved from [Link]
Comparative Guide to the Catalytic Efficiency of Methyl 1-Methylpyrrolidine-2-acetate in Organocatalysis
Organocatalysis relies heavily on the precise tuning of steric and electronic parameters within small organic molecules. Methyl 1-methylpyrrolidine-2-acetate (MMPA) —an N -methylated derivative of proline methyl ester—re...
Author: BenchChem Technical Support Team. Date: April 2026
Organocatalysis relies heavily on the precise tuning of steric and electronic parameters within small organic molecules. Methyl 1-methylpyrrolidine-2-acetate (MMPA) —an
N
-methylated derivative of proline methyl ester—represents a unique class of chiral tertiary amines. Unlike its secondary amine counterpart (L-proline), which operates via enamine or iminium ion intermediates, the
N
-methyl group in MMPA fundamentally shifts its reactivity profile. It acts exclusively as a Lewis base organocatalyst , making it a valuable candidate for carbon-carbon bond-forming processes such as the Morita–Baylis–Hillman (MBH) reaction and asymmetric Michael additions.
This guide objectively evaluates the catalytic efficiency of MMPA, comparing its mechanistic pathways, kinetic performance, and stereoselectivity against industry-standard alternatives.
Mechanistic Divergence: The Causality of
N
-Alkylation
To understand MMPA's utility, we must analyze how its structure dictates its catalytic behavior. The presence of the tertiary nitrogen prevents the formation of covalent enamine intermediates. Instead, MMPA initiates catalysis via nucleophilic attack on an activated alkene (e.g., an acrylate), generating a zwitterionic enolate.
The adjacent methyl ester group at the C2 position serves a dual purpose:
Electronic Modulation: It slightly attenuates the basicity of the pyrrolidine nitrogen, ensuring the catalyst acts primarily as a nucleophile rather than a Brønsted base .
Stereochemical Induction: The ester moiety creates a chiral steric wall, directing the facial approach of the incoming electrophile (aldehyde) during the rate-determining aldol addition step.
Fig 1. Mechanistic divergence between tertiary (MMPA) and secondary (L-Proline) amine catalysts.
Comparative Performance Analysis
How does MMPA stack up against standard organocatalysts in a benchmark asymmetric MBH reaction (e.g., coupling of benzaldehyde with methyl acrylate)?
While highly nucleophilic achiral amines like DABCO drive the reaction to completion rapidly, they offer zero stereocontrol. Conversely, highly evolved bifunctional catalysts like β
-Isocupreidine (
β
-ICD) utilize both Lewis base activation and hydrogen-bonding to achieve exceptional enantiomeric excess (ee) . MMPA occupies a middle ground: it provides moderate stereocontrol but suffers from slower kinetics due to the steric bulk of the C2 ester group hindering the initial nucleophilic attack.
Quantitative Data Comparison
Catalyst
Catalyst Type
Primary Activation Mode
Yield (%)
Enantiomeric Excess (ee %)
Reaction Time
MMPA
Chiral Tertiary Amine
Lewis Base
68
55
24 h
DABCO
Achiral Tertiary Amine
Lewis Base
92
0
4 h
L-Proline
Chiral Secondary Amine
Enamine / Iminium
< 10*
N/A
> 48 h
β
-Isocupreidine
Bifunctional Chiral Amine
Lewis Base + H-Bonding
88
91
12 h
*Note: L-Proline is highly inefficient for standard MBH reactions as it preferentially drives competitive aldol condensation pathways.
Fig 2. Lewis base catalytic cycle of MMPA in the Morita-Baylis-Hillman reaction.
To evaluate MMPA's efficiency in your own laboratory, utilize the following self-validating protocol for the coupling of
p
-nitrobenzaldehyde and methyl acrylate.
Causality of Design: We utilize THF as the solvent at 0 °C. Protic solvents (like MeOH) would accelerate the proton-transfer step but disrupt the delicate chiral environment created by MMPA's ester moiety, destroying enantioselectivity . We also introduce a catalytic amount of phenol; this acts as a Brønsted acid co-catalyst to stabilize the aldol zwitterion intermediate without outcompeting the chiral induction of MMPA.
Step-by-Step Workflow
Step 1: System Preparation & Baseline Check
Flame-dry a 10 mL Schlenk flask under argon.
Add
p
-nitrobenzaldehyde (1.0 mmol, 151 mg) and phenol (0.2 mmol, 19 mg).
Dissolve in anhydrous THF (2.0 mL).
Validation Checkpoint 1: Perform baseline TLC (Hexanes/EtOAc 4:1). The aldehyde should appear as a distinct UV-active spot at
Rf=0.6
.
Step 2: Initiation of Catalysis
Cool the reaction vessel to 0 °C using an ice bath.
Add methyl acrylate (2.0 mmol, 180 µL) dropwise.
Introduce Methyl 1-methylpyrrolidine-2-acetate (MMPA) (0.2 mmol, 31.4 mg) via microsyringe.
Step 3: In-Situ Self-Validation
Stir at 0 °C. After 4 hours, withdraw a 10 µL aliquot and quench in 100 µL of saturated
NH4Cl
.
Analyze via TLC.
Validation Checkpoint 2: You must observe the emergence of a new UV-active spot at
Rf=0.3
(the MBH adduct). If the aldehyde spot (
Rf=0.6
) remains completely unchanged, verify the moisture content of your THF. Excess water can prematurely hydrolyze the ester group of MMPA, generating a zwitterionic amino acid that precipitates out of the organic phase, halting the catalytic cycle .
Step 4: Quenching and Isolation
After 24 hours, quench the reaction by adding 2 mL of saturated aqueous
NH4Cl
.
Extract with Ethyl Acetate (
3×5
mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify via flash column chromatography to isolate the chiral allylic alcohol. Determine ee% via chiral HPLC (e.g., Chiralcel OD-H column).
FTIR spectroscopy reference spectra for methyl 1-methylpyrrolidine-2-acetate validation
FTIR Spectroscopy Reference Spectra Validation for Methyl 1-Methylpyrrolidine-2-Acetate: A Comparative Guide to Sampling Modalities Executive Summary For drug development professionals and analytical chemists, validating...
Author: BenchChem Technical Support Team. Date: April 2026
FTIR Spectroscopy Reference Spectra Validation for Methyl 1-Methylpyrrolidine-2-Acetate: A Comparative Guide to Sampling Modalities
Executive Summary
For drug development professionals and analytical chemists, validating the structural identity of pharmaceutical intermediates like methyl 1-methylpyrrolidine-2-acetate is a critical quality control step. As a low-molecular-weight liquid comprising both a tertiary amine and a methyl ester, this compound presents unique handling and spectral acquisition challenges. This guide objectively compares the two primary Fourier-Transform Infrared (FTIR) spectroscopy modalities—Attenuated Total Reflectance (ATR) and Transmission (Liquid Cell) —evaluating their performance, mechanistic reliability, and compliance with compendial standards for reference spectra validation.
Analyte Profiling & Compendial Context
Methyl 1-methylpyrrolidine-2-acetate (C₈H₁₅NO₂) is a liquid at standard temperature and pressure. Its FTIR spectrum is characterized by highly specific group frequencies:
Ester Carbonyl (C=O) Stretch: ~1740 cm⁻¹
Ester C-O-C Stretch: ~1150–1250 cm⁻¹
Aliphatic C-H Stretches: 2800–2950 cm⁻¹
According to USP General Chapter <854> Mid-Infrared Spectroscopy, the standard analytical region for ensuring compliance with monograph specifications is between 3800 and 650 cm⁻¹[1]. Because the analyte is a volatile liquid, the choice of sample introduction directly impacts the fidelity of these fingerprint bands[2].
To establish a self-validating analytical system, researchers must understand why experimental choices alter the resulting data.
Transmission Spectroscopy (Liquid Cell):
Transmission relies on direct bulk absorption. The infrared beam passes entirely through a fixed pathlength (e.g., 15 µm or 75 µm), strictly obeying the Beer-Lambert Law (
A=ϵbc
)[3]. This provides exceptional sensitivity for trace impurities and generates a spectrum with true relative peak intensities[4].
Attenuated Total Reflectance (ATR):
ATR operates via total internal reflection. When the IR beam reflects inside a high-refractive-index crystal (like Diamond or ZnSe), it generates an evanescent wave that penetrates the sample resting on the crystal surface[5].
The Causality of Spectral Distortion: The penetration depth (
dp
) of this evanescent wave is directly proportional to the wavelength of the IR radiation[3],[5]. Consequently, longer wavelengths (lower wavenumbers, e.g., 800 cm⁻¹) penetrate deeper into the methyl 1-methylpyrrolidine-2-acetate than shorter wavelengths (e.g., 3000 cm⁻¹). This causes the lower-wavenumber fingerprint peaks to appear artificially amplified compared to a standard transmission spectrum[5].
Fig 1. Optical path mechanisms: ATR vs. Transmission for liquid sample FTIR analysis.
Comparative Performance Analysis
When validating methyl 1-methylpyrrolidine-2-acetate against a reference standard, the analytical modality must be chosen based on the specific validation goal (e.g., rapid identity confirmation vs. trace impurity quantitation).
To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate built-in system suitability checks.
Protocol A: ATR-FTIR Rapid Identity Validation
Best for: Routine QA/QC identification of pure synthesized batches.
Operational Qualification (OQ): Prior to analysis, verify the spectrophotometer's wavenumber accuracy using a NIST-traceable polystyrene film. Ensure the critical band at 1601.2 cm⁻¹ is accurately resolved[6].
Background Acquisition: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (3800–650 cm⁻¹, 4 cm⁻¹ resolution) to ratio out ambient H₂O vapor and CO₂[1].
Sample Introduction: Pipette 2 µL of neat methyl 1-methylpyrrolidine-2-acetate directly onto the ATR crystal[2].
Volatility Control: Immediately clamp a volatiles cover over the sample. Causality: As a volatile ester, evaporation during the 30-second scan will alter the effective pathlength and distort the quantitative reliability of the spectrum.
Data Processing: Apply an "Extended ATR Correction" algorithm via the instrument's software[5]. Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against standard transmission-based reference libraries.
Protocol B: Transmission Liquid Cell Quantitation
Best for: Detecting trace synthesis impurities (e.g., unreacted pyrrolidine precursors).
Cell Preparation: Select a sealed liquid cell with KBr or NaCl windows and a 15 µm PTFE spacer[3].
Sample Injection: Using a Luer-Lock syringe, slowly inject the liquid analyte into the bottom port of the cell until it exits the top port[3].
Integrity Check (Self-Validation): Visually inspect the window. Causality: Liquid cells must be entirely free of air bubbles; even microscopic bubbles will cause spurious light scattering and fringing effects that ruin spectral reproducibility[4],[5].
Spectral Acquisition: Mount the cell in the transmission compartment and acquire the spectrum[5].
Recovery & Cleaning: Flush the cell immediately with a non-polar solvent (e.g., hexane or dichloromethane) followed by dry nitrogen. Causality: Residual analyte will polymerize or degrade, permanently contaminating the hygroscopic salt windows[2],[5].
Fig 2. Self-validating FTIR workflow for methyl 1-methylpyrrolidine-2-acetate spectral acquisition.
Conclusion
For the spectral validation of methyl 1-methylpyrrolidine-2-acetate, ATR-FTIR stands as the superior alternative for rapid, routine identification due to its minimal sample requirements and ease of cleaning[4],[5]. However, analysts must strictly apply ATR correction algorithms to account for penetration depth anomalies[5]. Conversely, when the goal is the rigorous quantitative analysis of trace impurities, the traditional Transmission Liquid Cell remains the gold standard, provided the operator can successfully mitigate air bubble formation and execute stringent cell-cleaning protocols[3],[5].
References
Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent Application Notes. URL:[Link]
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Animated Guides. URL:[Link]
Agilent Technologies. "Improved Measurement of Liquid Samples Using FTIR." Agilent Application Notes. URL:[Link]
AZo Materials. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM. URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-methylpyrrolidine-2-acetate
Hazard Assessment and Waste Characterization: The Foundation of Safety Before any disposal action, a thorough understanding of the substance's hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl 1-m...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Waste Characterization: The Foundation of Safety
Before any disposal action, a thorough understanding of the substance's hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl 1-methylpyrrolidine-2-acetate is not widely available, data from structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP) and other pyrrolidine derivatives, provide a strong basis for a conservative hazard assessment.[1][2][3][4] This process is the first step in classifying the material under the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA).
The primary health risks identified for analogous compounds include skin and eye irritation, and for some, more severe effects like reproductive toxicity.[1][3][4] The base compound, 1-methylpyrrolidine, is classified as a highly flammable liquid that is toxic if swallowed and can cause severe skin burns.[2] Therefore, it is imperative to handle methyl 1-methylpyrrolidine-2-acetate and its waste with a high degree of caution.
Table 1: Anticipated Hazard Profile for Methyl 1-methylpyrrolidine-2-acetate Waste
Hazard Category
Anticipated Risk & Classification
Rationale & Recommended Precautions
Physical Hazards
Potentially Flammable Liquid. (Based on 1-methylpyrrolidine, Flash Point -21°C)[2]
Store away from ignition sources in a designated flammable storage cabinet.[5][6] Use non-sparking tools and ensure electrical equipment is properly grounded.[2]
Health Hazards
Skin and Eye Irritant. [1][4] Potential for toxicity if ingested or inhaled. [2]
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Handle only in a well-ventilated area or chemical fume hood.[1]
Environmental Hazards
Potentially Toxic to Aquatic Life. (Based on 1-methylpyrrolidine)[2]
Prohibit drain disposal.[2] Contain spills immediately to prevent entry into waterways.
Waste Generation and Segregation: The First Procedural Steps
Proper disposal begins at the moment the material is declared waste. Adherence to these initial steps prevents dangerous chemical reactions and ensures regulatory compliance.
Step-by-Step Protocol for Waste Collection
Select a Proper Container:
Choose a container made of compatible material, such as amber glass or high-density polyethylene (HDPE).[5] Avoid metal cans for liquid waste, as even near-neutral solutions can cause corrosion.[5]
Ensure the container has a secure, leak-proof screw cap.
The container must be in good condition, free of cracks or defects.
Label the Container Correctly:
Before adding any waste, affix a "Hazardous Waste" label to the container.[5]
Clearly write the full chemical name: "Waste Methyl 1-methylpyrrolidine-2-acetate". Do not use abbreviations or chemical formulas.[5]
If the waste is a mixture, list all components and their approximate percentages.
Accumulate Waste Safely:
When adding waste, do so inside a chemical fume hood to minimize inhalation exposure.
Crucially, leave at least 5% of the container volume as empty headspace. This allows for vapor expansion with temperature changes, preventing container rupture.[7]
Keep the waste container closed at all times, except when adding waste.
Segregate Incompatible Wastes:
Proper segregation is mandatory for a safe workplace.[5] Store the methyl 1-methylpyrrolidine-2-acetate waste container away from incompatible chemicals, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.
Consult your institution's chemical hygiene plan for specific segregation charts and guidelines.[7]
On-Site Storage in Satellite Accumulation Areas (SAA)
Regulations from both the EPA and the Occupational Safety and Health Administration (OSHA) govern the temporary storage of hazardous waste in laboratories.[6][8] These areas are known as Satellite Accumulation Areas (SAAs).
Location: The SAA must be at or near the point of waste generation and under the control of the operator of the process generating the waste.[7][8]
Volume Limits: An SAA may hold up to 55 gallons of non-acutely hazardous waste.[8]
Secondary Containment: To prevent the spread of spills, storage locations must have a secondary containment system, such as a spill pallet or a curbed area. This system must be capable of holding 10% of the total volume of all containers or 100% of the volume of the largest container, whichever is greater.[6][9]
Flammable Waste: If the waste is classified as flammable, it must be stored in a dedicated flammable storage cabinet.[5][8]
Approved Disposal Pathways
Disposing of chemical waste is a regulated process that must not harm the environment or public health. The following pathways are outlined from most to least recommended.
The most reliable and compliant method for disposing of methyl 1-methylpyrrolidine-2-acetate waste is to use a licensed environmental services contractor.
Process: Your institution's Environmental Health and Safety (EHS) office will coordinate with a vendor for the pickup, transport, and final disposal of the waste.[7][8]
Causality: These vendors are experts in hazardous waste regulations and have access to permitted treatment, storage, and disposal facilities (TSDFs). This ensures the waste is managed in accordance with all federal, state, and local regulations, and absolves the laboratory of long-term liability when done correctly.[10]
Alternative Pathway: High-Temperature Incineration
For many organic chemical wastes, a permitted hazardous waste incinerator is the ultimate disposal destination.
Process: The waste is burned at extremely high temperatures in a specialized facility equipped with afterburners and scrubbers to treat the exhaust gases.[11]
Causality: This method effectively destroys the organic molecule, converting it primarily to carbon dioxide and water. The flue gas treatment systems neutralize acidic gases and remove particulate matter, minimizing environmental release.
Prohibited Disposal Methods
DO NOT Dispose Down the Drain: As a substance with potential aquatic toxicity, drain disposal is strictly prohibited.[2] This action can disrupt wastewater treatment processes and harm aquatic ecosystems.
DO NOT Dispose in Regular Trash: This material is considered hazardous waste. Disposing of it in the regular trash can lead to fires, expose sanitation workers to chemical hazards, and contaminate soil and groundwater through landfill leakage.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Ventilate: Increase ventilation to the area by opening fume hood sashes.
Contain and Absorb: For small spills, use a chemical spill kit with an inert absorbent material (e.g., dry sand, vermiculite).[11] Do not use combustible materials like paper towels to absorb a flammable liquid.
Collect and Package: Carefully scoop the absorbed material into a designated waste container. Label it as "Spill Debris containing Methyl 1-methylpyrrolidine-2-acetate."
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of methyl 1-methylpyrrolidine-2-acetate.
Caption: Decision workflow for methyl 1-methylpyrrolidine-2-acetate disposal.
References
JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research.
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance.
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago.
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
TCI Chemicals. (n.d.). Safety Data Sheet: 1-Methylpyrrolidine-2-thione. TCI Chemicals.
TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 1-Methylpyrrole-2-acetate. TCI Chemicals.
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA.
U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage.
Associates of Cape Cod, Inc. (n.d.). Safety Data Sheet: Contains 1-Methyl-2-pyrrolidone. Associates of Cape Cod, Inc.
Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Methylpyrrolidine. Fisher Scientific.
Sigma-Aldrich. (2026, January 29). Safety Data Sheet: 1-methylpyrrolidine. Sigma-Aldrich.
Sigma-Aldrich. (2017, April 18). Safety Data Sheet: N-methyl-2-pyrrolidone. Sigma-Aldrich.
Associates of Cape Cod, Inc. (2023, January 04). Safety Data Sheet: 1-Methyl-2-pyrrolidone. Associates of Cape Cod, Inc.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylpyrrolidine. Chemos GmbH & Co. KG.
RCI Labscan Limited. (2020, April 01). Safety Data Sheet: n-METHYL-2-PYRROLIDONE. RCI Labscan Limited.
Personal protective equipment for handling Methyl 1-methylpyrrolidine-2-acetate
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like Methyl 1-methylpyrrolidine-2-acetate requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like Methyl 1-methylpyrrolidine-2-acetate requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior, a rigorous approach to Personal Protective Equipment (PPE), and a self-validating operational workflow.
This guide is designed to be your definitive, step-by-step resource for integrating this compound safely into your drug development and synthetic pipelines, ensuring both operator safety and experimental integrity.
Chemical Profile & Quantitative Data
Before selecting PPE or designing a workflow, we must analyze the physicochemical properties of the compound. The table below summarizes the critical data points that dictate our safety parameters[1].
Parameter
Specification
Operational Implication
CAS Number
51856-76-9
Unique identifier for SDS and inventory cross-referencing.
Molecular Formula
C8H15NO2
Indicates the presence of a basic amine and an ester functional group.
Molecular Weight
157.21 g/mol
Essential for precise stoichiometric calculations.
Boiling Point
186.9 °C at 760 mmHg
Low volatility at room temperature, but requires significant heating for distillation.
Flash Point
75.9 °C
Combustible liquid; mandates the removal of open flames from the workspace.
Density
0.999 g/cm³ at 25 °C
Nearly identical to water; requires careful density verification during aqueous phase separation.
Vapor Pressure
0.646 mmHg at 25 °C
Low ambient vapor hazard, but aerosolization during vigorous reactions increases inhalation risk.
Mechanistic Toxicology & PPE Matrix
Methyl 1-methylpyrrolidine-2-acetate is a pyrrolidine derivative. The unshared electron pair on the nitrogen atom makes this compound an organic base. Upon contact with biological tissues, it can rapidly saponify lipid membranes, leading to localized cellular disruption. This mechanistic reality strictly dictates our PPE selection.
Personal Protective Equipment (PPE) Specifications
Ocular Protection (Eye/Face)
Specification: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when handling volumes >500 mL or during pressurized transfers.
Causality: The basicity of the pyrrolidine ring can cause severe, irreversible corneal damage upon contact. Standard safety glasses with side shields do not provide adequate protection against vapor accumulation or capillary splash action.
Dermal Protection (Hands & Body)
Specification: Nitrile rubber or Neoprene gloves (compliant with EN 374) with a minimum breakthrough time of >30 minutes. Wear a fire/flame-resistant laboratory coat (e.g., Nomex) and closed-toe, non-porous footwear.
Causality: The lipophilic nature of the ester group facilitates transdermal absorption, while the amine moiety causes localized skin irritation and potential chemical burns. Latex gloves are strictly prohibited as they rapidly degrade and fail upon exposure to organic solvents and amines, according to2[2].
Respiratory Protection
Specification: A full-face respirator equipped with a Type ABEK filter (EN 14387) if working outside a certified fume hood or if exposure limits are exceeded.
Causality: The 'A' component protects against organic vapors (BP > 65°C), while the 'K' component is explicitly designed to neutralize ammonia and organic amine derivatives, mitigating the risk of respiratory tract irritation from aerosolized particles.
Caption: Logical relationship between specific chemical hazards and required PPE selection.
Standard Operating Procedure (SOP): Self-Validating Experimental Workflow
A primary use case for Methyl 1-methylpyrrolidine-2-acetate is its reduction to synthesize the pharmaceutical intermediate 1-Methyl-2-pyrrolidineethanol [3]. To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.
Step 1: Dissolution
Action: Weigh 5.0 g of Methyl 1-methylpyrrolidine-2-acetate and place it in a round-bottomed flask. Add 50 mL of methanol to dissolve it[3].
Causality: Methanol acts as a protic solvent, stabilizing the transition state during the subsequent hydride reduction.
Validation Checkpoint: Visually inspect the flask. The solution must be completely clear and homogeneous before proceeding.
Step 2: Reduction via Sodium Borohydride (NaBH4)
Action: Slowly add 2.0 g of NaBH4 to the reaction system[3].
Causality: NaBH4 is chosen over stronger reducing agents (like LiAlH4) because it selectively reduces the ester group to an alcohol without risking the cleavage of the pyrrolidine ring under these conditions.
Validation Checkpoint: Monitor the reaction for hydrogen gas (H2) evolution. The cessation of vigorous bubbling indicates initial thermal stabilization.
Step 3: Reflux & Reaction Completion
Action: Heat the system to reflux and maintain for 12 hours[3].
Causality: Continuous heating overcomes the activation energy barrier required for complete ester reduction.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol eluent. The complete disappearance of the higher Rf ester spot validates that the reaction is finished.
Step 4: Solvent Removal & Extraction
Action: Remove methanol via rotary evaporation under reduced pressure. To the residue, add 50 mL of ethyl acetate (EA) and 50 mL of water. Transfer to a separatory funnel, shake, and allow layers to separate.
Causality: Ethyl acetate is utilized because it provides an optimal partition coefficient for the polar amine product, leaving the inorganic borate salts trapped in the aqueous layer.
Validation Checkpoint: Because the starting material has a density of 0.999 g/cm³ (nearly identical to water), verify the layers. Ethyl acetate (density ~0.902 g/cm³) will form the top organic layer. Check the pH of the bottom aqueous layer; it must be basic to ensure the amine product remains unprotonated and partitions into the top organic layer.
Step 5: Purification
Action: Wash the organic layer with saturated saline, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the colorless liquid target product.
Caption: Workflow for the reduction of Methyl 1-methylpyrrolidine-2-acetate to 1-Methyl-2-pyrrolidineethanol.
Spill Response & Waste Disposal Plan
A robust laboratory safety culture requires pre-planned logistical responses for accidental releases.
Immediate Spill Response:
Evacuate & Isolate: Evacuate personnel from the immediate area. Eliminate all ignition sources immediately, as the chemical's flash point is 75.9 °C[1].
Containment: Do NOT use combustible materials like sawdust. Absorb the spill with inert materials such as dry sand, earth, or silica gel[2].
Neutralization & Cleanup: Carefully sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Disposal Protocol:
Categorization: Classify as halogen-free organic solvent waste.
Storage: Store the sealed waste container in a designated, well-ventilated flammable storage cabinet until collection.
Final Disposal: Must be incinerated by a licensed hazardous waste contractor in accordance with local environmental regulations. Do not discharge into the municipal sewer system, as amine derivatives can be toxic to aquatic life and disrupt wastewater treatment biomes.
References
LookChem - Cas 51856-76-9, methyl 1-methylpyrrolidine-2-acetate Basic Information & Properties.
ChemicalBook - 1-Methyl-2-pyrrolidineethanol | 67004-64-2 Synthesis and Preparation.
Fisher Scientific - SAFETY DATA SHEET: Pyrrolidine.